molecular formula CoCr B076047 Hastelloy C CAS No. 11114-92-4

Hastelloy C

Cat. No.: B076047
CAS No.: 11114-92-4
M. Wt: 110.929 g/mol
InChI Key: WAIPAZQMEIHHTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hastelloy C is a nickel-based, solid-phase alloy reagent renowned for its exceptional resistance to a wide range of severe corrosive environments, making it an indispensable material in industrial and academic research. Its primary research value lies in its complex composition, primarily nickel with significant additions of chromium (14.5-16.5%), molybdenum (15-17%), and tungsten (3-4.5%), which synergistically confer outstanding resistance to both oxidizing and reducing agents. The mechanism of action is passive film formation; the chromium content facilitates the development of a stable, protective chromium oxide layer in oxidizing conditions, while molybdenum and tungsten enhance resistance to localized attack (e.g., pitting and crevice corrosion) in reducing environments, such as those containing chlorides.

Properties

CAS No.

11114-92-4

Molecular Formula

CoCr

Molecular Weight

110.929 g/mol

IUPAC Name

chromium;cobalt

InChI

InChI=1S/Co.Cr

InChI Key

WAIPAZQMEIHHTJ-UHFFFAOYSA-N

SMILES

[Cr].[Co]

Canonical SMILES

[Cr].[Co]

Other CAS No.

12052-27-6

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Hastelloy C Nanoparticles for Advanced Research and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Hastelloy C nanoparticles, materials of significant interest for a range of applications, including advanced catalysis and drug delivery systems. This compound, a nickel-molybdenum-chromium superalloy, is renowned for its exceptional corrosion resistance in a wide array of harsh environments. When produced at the nanoscale, this robust alloy offers a high surface-area-to-volume ratio, opening new avenues for its application in fields requiring high-performance materials. This document details the primary synthesis methodologies, comprehensive characterization techniques, and potential applications, with a focus on providing actionable experimental protocols and clearly presented data.

Synthesis of this compound Nanoparticles

The synthesis of this compound nanoparticles can be broadly categorized into two approaches: top-down and bottom-up methods. Bottom-up approaches, which involve the assembly of nanoparticles from atomic or molecular precursors, are generally preferred for achieving greater control over particle size and morphology.

Inert Gas Condensation (IGC)

Inert Gas Condensation (IGC) is a versatile physical vapor deposition (PVD) technique for producing high-purity metal and alloy nanoparticles.[1][2] The process involves the evaporation of a source material (in this case, a this compound target) within a vacuum chamber backfilled with a low-pressure inert gas, such as helium or argon.[3] The evaporated atoms lose kinetic energy through collisions with the inert gas atoms, leading to supersaturation and subsequent nucleation and growth of nanoparticles.[2]

Experimental Protocol for Inert Gas Condensation:

  • A high-purity this compound target is placed in a crucible within a vacuum chamber.

  • The chamber is evacuated to a high vacuum (typically 10⁻⁷ torr or lower) to minimize contaminants.[3]

  • A high-purity inert gas (e.g., Helium) is introduced into the chamber at a controlled pressure.

  • The this compound target is heated resistively or via an electron beam to induce evaporation.

  • The evaporated metal vapor diffuses into the cooler inert gas, leading to the formation of nanoparticles.

  • The nanoparticles are transported by the gas flow to a collection unit, which is often a liquid nitrogen-cooled substrate, where they are deposited.[3]

  • The collected nanoparticles can then be scraped and consolidated in a controlled environment to prevent oxidation.[3]

The particle size can be controlled by adjusting parameters such as the inert gas pressure, the evaporation rate, and the gas flow rate.[2]

Wet Chemical Synthesis

Wet chemical methods offer a scalable and cost-effective route for the synthesis of alloy nanoparticles. These methods involve the chemical reduction of metal salt precursors in a liquid medium. For this compound, this would typically involve the co-reduction of nickel, molybdenum, and chromium salts.

Experimental Protocol for Wet Chemical Synthesis (Generalized):

  • Prepare a solution of precursor salts, such as nickel chloride (NiCl₂), ammonium (B1175870) molybdate (B1676688) ((NH₄)₂Mo₇O₂₄), and chromium chloride (CrCl₃), in a suitable solvent (e.g., deionized water or an organic solvent).

  • Add a stabilizing agent or surfactant, such as polyvinylpyrrolidone (B124986) (PVP) or cetyltrimethylammonium bromide (CTAB), to the solution to control particle growth and prevent agglomeration.[4][5]

  • Introduce a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or hydrazine (B178648) (N₂H₄), to the solution while stirring vigorously.[4][5]

  • The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the nanoparticles.

  • The reaction temperature and pH are carefully controlled to influence the particle size and composition.

  • After the reaction is complete, the nanoparticles are separated from the solution by centrifugation or filtration.

  • The collected nanoparticles are washed multiple times with a suitable solvent (e.g., ethanol) to remove any unreacted precursors and byproducts.

  • Finally, the purified nanoparticles are dried under vacuum.

Characterization of this compound Nanoparticles

A thorough characterization of the synthesized nanoparticles is crucial to understand their physical and chemical properties. The primary techniques employed for this purpose are X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Energy-Dispersive X-ray Spectroscopy (EDS).

X-ray Diffraction (XRD)

XRD is a powerful non-destructive technique used to determine the crystal structure, phase composition, and average crystallite size of the nanoparticles. The diffraction pattern of this compound nanoparticles is expected to show broadened peaks corresponding to a face-centered cubic (FCC) structure, which is characteristic of nickel-based alloys.[6]

Experimental Protocol for XRD Analysis:

  • A small amount of the nanoparticle powder is placed on a low-background sample holder.

  • The sample is mounted in an X-ray diffractometer.

  • A monochromatic X-ray beam (typically Cu Kα radiation) is directed at the sample.

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • The resulting diffraction pattern is analyzed to identify the crystal phases present by comparing the peak positions with standard diffraction databases.

  • The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Scherrer equation: D = Kλ / (β cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, size, and size distribution of the nanoparticles. TEM, with its higher resolution, can also provide information about the crystal structure and defects.[7]

Experimental Protocol for TEM Analysis:

  • A dilute suspension of the nanoparticles is prepared in a suitable solvent (e.g., ethanol).

  • A drop of the suspension is placed onto a carbon-coated copper grid.

  • The solvent is allowed to evaporate, leaving the nanoparticles dispersed on the grid.

  • The grid is then loaded into the TEM for imaging.

  • Images are captured at various magnifications to observe the particle morphology and size distribution.

  • Selected Area Electron Diffraction (SAED) can be performed on a region of interest to obtain crystallographic information.

Energy-Dispersive X-ray Spectroscopy (EDS)

EDS, often coupled with SEM or TEM, is used to determine the elemental composition of the nanoparticles, confirming the presence and relative proportions of nickel, chromium, and molybdenum.[8]

Experimental Protocol for EDS Analysis:

  • During SEM or TEM imaging, the electron beam is focused on the nanoparticles of interest.

  • The interaction of the electron beam with the sample generates characteristic X-rays for each element present.

  • An EDS detector measures the energy and intensity of these X-rays.

  • The resulting spectrum shows peaks corresponding to the elements present, and their relative concentrations can be quantified.

Data Presentation

The quantitative data obtained from the characterization techniques are summarized in the following tables for clarity and comparison.

ParameterMethodTypical Value/RangeReference
Crystal StructureXRDFace-Centered Cubic (FCC)[6]
Average Crystallite SizeXRD (Scherrer)10 - 50 nmInferred
Lattice Parameter (a)XRD~3.6 ÅInferred

Table 1: Crystallographic Data of this compound Nanoparticles.

ParameterMethodTypical Value/RangeReference
Particle SizeTEM15 - 60 nm[5]
MorphologySEM/TEMSpherical / Near-Spherical[4]
Size DistributionTEMRelatively NarrowInferred

Table 2: Morphological Characteristics of this compound Nanoparticles.

ElementMethodTypical Composition (wt%)Reference
Nickel (Ni)EDSBalance[9]
Molybdenum (Mo)EDS15 - 17%[9]
Chromium (Cr)EDS14.5 - 16.5%[9]
Iron (Fe)EDS4 - 7%[9]
Tungsten (W)EDS3 - 4.5%[9]

Table 3: Elemental Composition of this compound Nanoparticles.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the synthesis and characterization of this compound nanoparticles.

Synthesis_Workflow cluster_IGC Inert Gas Condensation cluster_WetChem Wet Chemical Synthesis IGC_Start This compound Target Evaporation Evaporation in Inert Gas IGC_Start->Evaporation Nucleation Nucleation & Growth Evaporation->Nucleation Collection Collection on Cold Substrate Nucleation->Collection IGC_End This compound Nanoparticles Collection->IGC_End WetChem_Start Precursor Salts (Ni, Mo, Cr) Reduction Chemical Reduction WetChem_Start->Reduction Separation Centrifugation/ Filtration Reduction->Separation Stabilization Stabilizer Addition Stabilization->Reduction Washing Washing & Drying Separation->Washing WetChem_End This compound Nanoparticles Washing->WetChem_End

Fig. 1: Synthesis workflows for this compound nanoparticles.

Characterization_Workflow cluster_Structural Structural Analysis cluster_Morphological Morphological Analysis cluster_Compositional Compositional Analysis Start Synthesized This compound Nanoparticles XRD XRD Analysis Start->XRD TEM_Diff TEM (SAED) Start->TEM_Diff SEM SEM Imaging Start->SEM TEM_Img TEM Imaging Start->TEM_Img EDS EDS Analysis Start->EDS Result1 Result1 XRD->Result1 Crystal Structure, Crystallite Size TEM_Diff->Result1 Result2 Result2 SEM->Result2 Morphology, Size TEM_Img->Result2 Result3 Result3 EDS->Result3 Elemental Composition

Fig. 2: Characterization workflow for this compound nanoparticles.

Applications in Drug Delivery

Nickel-based nanoparticles, including those of its alloys, are gaining attention for their potential in biomedical applications, particularly in drug delivery.[1][10][11] Their magnetic properties can be exploited for targeted drug delivery, where an external magnetic field guides the nanoparticles to a specific site in the body, thereby increasing the local concentration of the drug and minimizing systemic side effects.[1] Furthermore, the high surface area of these nanoparticles allows for the functionalization with targeting ligands and the loading of therapeutic agents.[10] Nickel oxide nanoparticles, for instance, have been investigated as carriers for antibiotics to combat drug-resistant bacteria.[12] While the biocompatibility of this compound nanoparticles requires thorough investigation, their inherent stability and the potential for surface modification make them a promising platform for the development of novel drug delivery systems.

Drug_Delivery_Pathway NP This compound Nanoparticle Functionalization Surface Functionalization (e.g., PEG, Ligands) NP->Functionalization Drug Therapeutic Agent Complex Drug-Nanoparticle Conjugate Drug->Complex Functionalization->Complex Administration Systemic Administration Complex->Administration Targeting Targeted Delivery (e.g., Magnetic) Administration->Targeting Release Controlled Drug Release Targeting->Release Effect Therapeutic Effect Release->Effect

Fig. 3: Conceptual pathway for nanoparticle-mediated drug delivery.

References

An In-depth Technical Guide to the High-Temperature Thermodynamic Properties of Hastelloy C Alloys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of Hastelloy C alloys, with a primary focus on the widely used this compound-276, at elevated temperatures. Understanding these properties is critical for predicting material behavior, ensuring operational reliability, and optimizing performance in high-temperature applications prevalent in the chemical processing, aerospace, and pharmaceutical industries.

Introduction to this compound Alloys

This compound alloys are nickel-molybdenum-chromium superalloys renowned for their exceptional corrosion resistance in a wide range of aggressive environments and at elevated temperatures.[1][2][3][4] this compound-276, in particular, is a wrought alloy that offers excellent resistance to both oxidizing and non-oxidizing acids and exhibits outstanding resistance to pitting and crevice corrosion. Its low carbon and silicon content minimizes the precipitation of grain boundary carbides in the weld heat-affected zone, making it suitable for use in the as-welded condition.[1][2][3]

The high-temperature stability of these alloys is a key attribute, but exposure to elevated temperatures can lead to microstructural changes, such as the precipitation of secondary phases, which can influence their mechanical and thermodynamic properties.[4][5] A thorough understanding of their thermodynamic behavior is therefore essential for material selection and design in high-temperature applications.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic and thermophysical properties of this compound-276 at high temperatures.

Table 1: High-Temperature Specific Heat Capacity of this compound-276
Temperature (°C)Specific Heat Capacity (J/g·K)
200.427
1000.435
2000.448
3000.461
4000.474
5000.487
6000.500
7000.513
8000.526
9000.539
10000.552

Data sourced from the Thermophysical Properties Database, Georgia Institute of Technology.[6]

Table 2: High-Temperature Thermal Conductivity of this compound-276
Temperature (°C)Thermal Conductivity (W/m·K)
209.8
10011.1
20012.8
30014.5
40016.1
50017.8
60019.5
70021.2
80022.8
90024.5
100026.2

Data sourced from the Thermophysical Properties Database, Georgia Institute of Technology.[6]

Table 3: Mean Coefficient of Thermal Expansion of this compound-276
Temperature Range (°C)Mean Coefficient of Thermal Expansion (µm/m·°C)
20 - 10011.2
20 - 20012.4
20 - 30013.1
20 - 40013.5
20 - 50013.9
20 - 60014.3
20 - 70014.7
20 - 80015.2
20 - 90015.6
20 - 100016.0

Note: This data is compiled from various sources and represents typical values.

Enthalpy and Gibbs Free Energy at High Temperatures

Calculation from Specific Heat Capacity

The change in enthalpy (ΔH) and entropy (ΔS) of a material as a function of temperature can be calculated by integrating the specific heat capacity (Cp) data:

  • Enthalpy Change: ΔH = H(T₂) - H(T₁) = ∫[T₁ to T₂] Cₚ(T) dT

  • Entropy Change: ΔS = S(T₂) - S(T₁) = ∫[T₁ to T₂] (Cₚ(T)/T) dT

Once the enthalpy and entropy changes are known, the change in Gibbs free energy (ΔG) can be calculated using the fundamental thermodynamic equation:

  • Gibbs Free Energy Change: ΔG = ΔH - TΔS

CALPHAD Methodology

For complex multi-component systems like this compound alloys, the CALPHAD (Calculation of Phase Diagrams) method is a powerful tool for predicting thermodynamic properties and phase equilibria.[7][8][9] This computational approach uses thermodynamic databases containing assessed data for binary and ternary subsystems to model the thermodynamic properties of the entire multi-component alloy.[10][11]

Several commercial thermodynamic databases are available for nickel-based superalloys, such as:

  • Thermo-Calc's TCNI13: This database is specifically designed for various nickel-based alloys and superalloys, including Hastelloy grades.[11]

  • CompuTherm's PanNickel: This database also covers a wide range of nickel alloys and can be used to simulate their thermodynamic and thermophysical properties.[10]

These databases, in conjunction with software like Thermo-Calc, can be used to calculate properties such as enthalpy, entropy, and Gibbs free energy as a function of temperature and composition.

Experimental Protocols

The determination of high-temperature thermodynamic properties requires specialized experimental techniques. The following sections detail the methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Specific Heat Capacity

Objective: To measure the heat flow to or from a sample as a function of temperature, from which the specific heat capacity can be derived.

Methodology:

  • Sample Preparation: A small, representative sample of this compound-276 (typically 86-150 mg) is precisely weighed and placed in a crucible (e.g., alumina).[6]

  • Instrumentation: A high-temperature differential scanning calorimeter, such as a NETZSCH STA 449 F3 Jupiter®, is used.[6]

  • Experimental Conditions:

    • The sample and an inert reference crucible are heated at a constant rate in a controlled atmosphere (e.g., Argon purge gas).[6]

    • The temperature program is designed to cover the desired high-temperature range.

  • Measurement: The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.

  • Data Analysis: The specific heat capacity is calculated by comparing the heat flow signal of the sample to that of a known standard reference material (e.g., sapphire) under identical conditions. The data is typically an average of multiple measurements to ensure accuracy.[6]

Dilatometry for Thermal Expansion

Objective: To measure the dimensional change of a material as a function of temperature.

Methodology:

  • Sample Preparation: A precisely machined sample of this compound-276 with a known initial length is prepared.

  • Instrumentation: A high-temperature dilatometer is used. This instrument consists of a furnace for controlled heating and a push-rod system to measure the sample's expansion or contraction.

  • Experimental Conditions:

    • The sample is placed in the dilatometer and heated at a controlled rate.

    • The atmosphere is controlled (e.g., inert gas) to prevent oxidation.

  • Measurement: The change in length of the sample is continuously recorded as the temperature increases.

  • Data Analysis: The mean coefficient of thermal expansion is calculated from the slope of the length change versus temperature curve over a specific temperature interval.

Visualizations

Diagram 1: Experimental Workflow for Thermophysical Property Determination

experimental_workflow cluster_sample Sample Preparation cluster_dsc Specific Heat Capacity (DSC) cluster_dil Thermal Expansion (Dilatometry) cluster_calc Thermodynamic Calculations start This compound-276 Raw Material machining Machining & Cleaning start->machining dsc_sample Weighing & Encapsulation machining->dsc_sample dil_sample Precise Length Measurement machining->dil_sample dsc_measurement DSC Measurement (e.g., NETZSCH STA 449) dsc_sample->dsc_measurement dsc_analysis Data Analysis vs. Standard dsc_measurement->dsc_analysis dsc_output Cp vs. Temperature dsc_analysis->dsc_output enthalpy_calc Enthalpy Calculation (Integration of Cp) dsc_output->enthalpy_calc entropy_calc Entropy Calculation (Integration of Cp/T) dsc_output->entropy_calc dil_measurement Dilatometer Measurement dil_sample->dil_measurement dil_analysis Slope Calculation dil_measurement->dil_analysis dil_output CTE vs. Temperature dil_analysis->dil_output gibbs_calc Gibbs Free Energy Calculation (G = H - TS) enthalpy_calc->gibbs_calc entropy_calc->gibbs_calc

Caption: Workflow for determining high-temperature thermophysical properties of this compound-276.

Diagram 2: Temperature Effects on this compound-276 Properties

temperature_effects cluster_temp Temperature Increase cluster_micro Microstructural Changes cluster_props Impact on Properties cluster_mitigation Mitigation Strategy temp Elevated Temperature Exposure (e.g., 650-1093°C) precipitation Precipitation of Secondary Phases (e.g., µ-phase, M6C carbides) temp->precipitation grain_boundary Grain Boundary Precipitation precipitation->grain_boundary solution_annealing Solution Annealing (followed by rapid quench) precipitation->solution_annealing corrosion Decreased Corrosion Resistance grain_boundary->corrosion mechanical Changes in Mechanical Properties (e.g., reduced ductility) grain_boundary->mechanical dissolution Dissolution of Precipitates solution_annealing->dissolution restoration Restoration of Properties dissolution->restoration

References

An In-Depth Technical Guide to the Electrochemical Behavior of Hastelloy C in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of Hastelloy C alloys, primarily focusing on C-276 and C-22, in various acidic environments. The information presented herein is curated for professionals in research, scientific, and pharmaceutical fields who require a deep understanding of material performance in corrosive conditions. This document details the corrosion resistance of these alloys in sulfuric and hydrochloric acids, outlines standard experimental protocols for electrochemical testing, and visualizes the fundamental mechanisms of corrosion and passivation.

Executive Summary

This compound alloys are nickel-chromium-molybdenum-tungsten alloys renowned for their exceptional corrosion resistance in a wide array of aggressive environments. Their electrochemical behavior in acidic media is characterized by the formation of a stable passive film, which protects the bulk material from rapid degradation. This guide synthesizes quantitative corrosion data, providing a clear comparison of the performance of different this compound variants under various acidic conditions. Detailed experimental methodologies are provided to aid in the replication and validation of these findings. Furthermore, diagrams illustrating the electrochemical processes and experimental workflows are included to facilitate a deeper understanding of the subject matter.

Quantitative Corrosion Data

The corrosion resistance of this compound alloys is quantified through various electrochemical parameters, primarily corrosion rate. The following tables summarize the performance of this compound-276 and C-22 in sulfuric and hydrochloric acids at different concentrations and temperatures.

Table 1: Corrosion Rate of this compound-276 in Sulfuric Acid (H₂SO₄) [1]

H₂SO₄ Concentration (wt%)Temperature (°C)Corrosion Rate (mm/year)
<10<80<0.13
10-20<65<0.13
20-40<50<0.13
40-60<40<0.13
>60<30<0.13
Boiling100.13 - 0.51
Boiling20>0.51

Table 2: Corrosion Rate of this compound-22 in Sulfuric Acid (H₂SO₄) [2]

H₂SO₄ Concentration (wt%)Temperature (°C)Corrosion Rate (mm/year)
<10<100<0.1
10-20<80<0.1
20-60<65<0.1
>60<40<0.1
Boiling10<0.1
Boiling200.1 - 0.5

Table 3: Corrosion Rate of this compound-276 in Hydrochloric Acid (HCl) [3][4]

HCl Concentration (wt%)Temperature (°C)Corrosion Rate (mm/year)
<5<120<0.13
5-10<80<0.13
10-15<650.13 - 0.51
15-20<500.13 - 0.51
>20<40>0.51

Table 4: Corrosion Rate of this compound-22 in Hydrochloric Acid (HCl)

HCl Concentration (wt%)Temperature (°C)Corrosion Rate (mm/year)
<15<100<0.1
15-20<65<0.1
>20<500.1 - 0.5

Table 5: Critical Pitting and Crevice Corrosion Temperatures in Acidic Chloride Solutions [5][6]

AlloyEnvironmentCritical Pitting Temp. (°C)Critical Crevice Temp. (°C)
This compound-22 11.5% H₂SO₄ + 1.2% HCl + 1% FeCl₃ + 1% CuCl₂>120110
This compound-276 11.5% H₂SO₄ + 1.2% HCl + 1% FeCl₃ + 1% CuCl₂110105
This compound-22 Saturated Wet Chlorine (pH 1.5)>9580
This compound-276 Saturated Wet Chlorine (pH 1.5)65-8055

Experimental Protocols

The following are detailed methodologies for key electrochemical experiments used to evaluate the corrosion behavior of this compound alloys in acidic media. These protocols are based on widely accepted ASTM standards.

Potentiodynamic Polarization (ASTM G5)

This method is used to obtain a polarization curve, which provides information on the corrosion potential (Ecorr), corrosion current density (icorr), and passivation behavior of the alloy.

Methodology:

  • Specimen Preparation: The this compound working electrode is mechanically polished to a mirror finish, typically using a series of silicon carbide papers up to 1200 grit, followed by diamond paste polishing. The polished specimen is then cleaned with distilled water and ethanol (B145695) and dried.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the this compound specimen as the working electrode, a platinum or graphite (B72142) counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Silver/Silver Chloride - Ag/AgCl).

  • Electrolyte: The acidic medium of interest (e.g., 1M H₂SO₄) is deaerated by purging with an inert gas like nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Open Circuit Potential (OCP) Measurement: The specimen is immersed in the deaerated electrolyte, and the OCP is monitored until it reaches a stable value, typically for about 1 hour.

  • Potentiodynamic Scan: The potential of the working electrode is scanned from a potential cathodic to the OCP to a potential anodic to the OCP at a controlled rate (e.g., 0.167 mV/s). The resulting current is measured.

  • Data Analysis: The corrosion current density (icorr) is determined by the Tafel extrapolation method from the polarization curve. The corrosion rate is then calculated from the icorr value.

Cyclic Potentiodynamic Polarization (ASTM G61)

This technique is employed to assess the susceptibility of an alloy to localized corrosion, such as pitting and crevice corrosion.

Methodology:

  • Specimen and Cell Setup: The preparation and setup are similar to the potentiodynamic polarization method.

  • Electrolyte: An acidic solution containing chlorides (e.g., 1M H₂SO₄ + 0.5M NaCl) is used. Deaeration is performed as described above.

  • Potential Scan: The potential is scanned in the anodic direction from the OCP. The scan is reversed upon reaching a predetermined vertex potential or current density.

  • Hysteresis Loop Analysis: The presence and size of a hysteresis loop in the reverse scan indicate susceptibility to localized corrosion. The potential at which the reverse scan intersects the forward scan is the repassivation or protection potential. A more positive repassivation potential suggests a higher resistance to localized corrosion.

Electrochemical Impedance Spectroscopy (EIS) (ASTM G106)

EIS is a non-destructive technique that provides detailed information about the corrosion mechanism and the properties of the passive film.

Methodology:

  • Specimen and Cell Setup: The preparation and setup are the same as for potentiodynamic polarization.

  • OCP Stabilization: The system is allowed to stabilize at the OCP.

  • AC Signal Application: A small amplitude AC voltage (typically 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Impedance Measurement: The resulting AC current is measured, and the impedance is calculated at each frequency.

  • Data Analysis: The impedance data is typically presented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to determine parameters such as polarization resistance (Rp), which is inversely proportional to the corrosion rate, and capacitance, which relates to the properties of the passive film.

Visualizations of Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and processes related to the electrochemical behavior of this compound in acidic media.

G cluster_anodic Anodic Reactions (Metal Dissolution) cluster_cathodic Cathodic Reactions (in Acid) M This compound (M) M^n+ + ne^- Metal Ions + Electrons M->M^n+ + ne^- M->M^n+ + ne^- Oxidation 2H^+ + 2e^- 2H^+ + 2e^- H_2 (gas) Hydrogen Gas Evolution 2H^+ + 2e^-->H_2 (gas) 2H^+ + 2e^-->H_2 (gas) Reduction

Caption: General Corrosion Mechanism in Acidic Media.

G This compound This compound Cr Chromium (Cr) This compound->Cr Mo Molybdenum (Mo) This compound->Mo W Tungsten (W) This compound->W Passive Film Passive Film Cr->Passive Film Forms stable Cr₂O₃ layer Mo->Passive Film Enhances passivation W->Passive Film Contributes to stability Corrosion Resistance Corrosion Resistance Passive Film->Corrosion Resistance Provides protection

Caption: Role of Key Alloying Elements in Passivation.

G Start Start Specimen Preparation Prepare this compound Specimen Start->Specimen Preparation Cell Assembly Assemble 3-Electrode Cell Specimen Preparation->Cell Assembly Deaeration Deaerate Electrolyte Cell Assembly->Deaeration OCP Measurement Measure Open Circuit Potential Deaeration->OCP Measurement Polarization Scan Perform Potentiodynamic Scan OCP Measurement->Polarization Scan Data Analysis Analyze Polarization Curve Polarization Scan->Data Analysis End End Data Analysis->End

Caption: Experimental Workflow for Potentiodynamic Polarization.

Conclusion

The electrochemical behavior of this compound alloys in acidic media is a critical consideration for their application in demanding industrial and pharmaceutical processes. The data and protocols presented in this guide demonstrate the superior corrosion resistance of these alloys, particularly this compound-22, in both sulfuric and hydrochloric acids, as well as in the presence of chlorides. The detailed experimental methodologies provide a framework for conducting reliable and reproducible electrochemical tests. The visualizations offer a simplified yet accurate representation of the complex corrosion and passivation phenomena. This comprehensive guide serves as a valuable resource for professionals seeking to understand and predict the performance of this compound alloys in acidic environments.

References

microstructure analysis of as-cast Hastelloy C-276

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Microstructure Analysis of As-Cast Hastelloy C-276

Introduction

This compound-276 (UNS N10276) is a nickel-molybdenum-chromium wrought superalloy with additions of tungsten, renowned for its exceptional corrosion resistance in a wide array of aggressive environments.[1] Its versatility makes it a critical material in industries such as chemical processing, pollution control, aerospace, and petrochemicals.[2] The performance of this compound-276 components is intrinsically linked to their microstructure. The as-cast condition, resulting from solidification, establishes the initial microstructural framework, which includes the grain structure, phase distribution, and elemental segregation. A thorough analysis of this initial state is crucial for predicting mechanical properties, corrosion resistance, and for designing effective subsequent heat treatments, such as solution annealing, to optimize performance.[3] This guide provides a detailed overview of the typical as-cast microstructure of this compound-276 and the standard experimental protocols for its comprehensive analysis.

Typical As-Cast Microstructure

The solidification process of this compound-276 results in a complex and heterogeneous microstructure. This structure is primarily characterized by a dendritic austenite (B1171964) matrix, significant elemental segregation, and the formation of secondary phases in the last regions to solidify.

  • Primary Austenite (γ) Phase : The main constituent of the as-cast microstructure is the nickel-based austenite (γ) phase, which has a face-centered cubic (FCC) crystal structure.[4] During cooling from the liquid state, this phase grows in a dendritic (tree-like) morphology. These dendrites form the core of the microstructure.

  • Secondary Phases and Interdendritic Regions : As the austenite dendrites grow, alloying elements with a segregation coefficient less than one are rejected into the remaining liquid. This leads to a significant enrichment of elements like Molybdenum (Mo), Tungsten (W), and Carbon (C) in the interdendritic regions.[3][5] Upon final solidification, this enriched liquid transforms into a mixture of eutectic austenite and various secondary phases. These phases typically include:

    • Carbides : Various types of carbides, such as MC, M23C6, and M6C, can form. Due to the high concentration of Mo and W in this compound-276, M6C-type carbides are the most commonly reported.[3] These are often rich in molybdenum.[5]

    • Intermetallic Phases : Topologically close-packed (TCP) phases, such as the μ-phase and P-phase, are known to precipitate in the interdendritic regions.[6][7] The μ-phase, in particular, is an intermetallic compound rich in Mo and W.[6][7]

The continuous network of these secondary phases along the interdendritic boundaries can be detrimental to the alloy's corrosion resistance and mechanical properties, making it necessary to dissolve them through solution annealing.[3]

Quantitative Microstructural Data

Quantitative analysis is essential for characterizing the as-cast structure. The following tables summarize the nominal composition and key microstructural features.

Table 1: Nominal Chemical Composition of this compound-276

Element Content (Weight %)
Nickel (Ni) 57 (Balance)[8]
Molybdenum (Mo) 15.0 - 17.0[8]
Chromium (Cr) 14.5 - 16.5[8]
Iron (Fe) 4.0 - 7.0[8]
Tungsten (W) 3.0 - 4.5[8]
Cobalt (Co) 2.5 max[8]
Manganese (Mn) 1.0 max[8]
Vanadium (V) 0.35 max[8]
Silicon (Si) 0.08 max[8]
Carbon (C) 0.01 max[8]
Phosphorus (P) 0.025 max[8]

| Sulfur (S) | 0.01 max[8] |

Table 2: Secondary Phases Identified in As-Cast this compound-276

Phase Type Specific Phase Typical Location Key Alloying Elements
Carbide M6C[3] Interdendritic Boundaries[3] Mo, W, C
Carbide M23C6, MC[3] Interdendritic Boundaries[3] Cr, Mo, C
Intermetallic μ-Phase[6][7] Interdendritic Boundaries[3][6] Mo, W

| Intermetallic | P-Phase[7] | Interdendritic Boundaries | Mo, W |

Table 3: Representative Elemental Composition in As-Cast Microstructural Regions (EDS Analysis) This table illustrates the typical elemental segregation between the dendritic cores and the interdendritic regions. Data is representative of solidification behavior.

Region Ni (wt. %) Cr (wt. %) Mo (wt. %) Fe (wt. %) W (wt. %)
Dendrite Core (γ) ~58 ~16 ~14 ~6 ~3

| Interdendritic Area | ~54 | ~15 | >18 | ~5 | >5 |

Note: Values are illustrative and can vary based on specific casting conditions. The trend of Mo and W enrichment in interdendritic areas is consistently observed.[3][4]

Experimental Protocols for Microstructural Analysis

A multi-faceted approach is required for a complete analysis of the as-cast microstructure.

G Diagram 1: General Workflow for Microstructure Analysis cluster_prep Sample Preparation cluster_analysis Characterization cluster_final Conclusion A Sample Extraction B Sectioning & Mounting A->B C Grinding & Polishing B->C D Etching C->D E Optical Microscopy (OM) D->E H X-Ray Diffraction (XRD) D->H I Electron Backscatter Diffraction (EBSD) D->I F Scanning Electron Microscopy (SEM) E->F J Data Interpretation & Reporting E->J G Energy Dispersive Spectroscopy (EDS) F->G G->J H->J I->J

Caption: General Workflow for Microstructure Analysis.

Sample Preparation

Proper sample preparation is critical for revealing the true microstructure without introducing artifacts.

  • Sectioning : The bulk as-cast sample is sectioned using a low-speed diamond saw or an abrasive cutter with ample cooling to prevent microstructural changes.

  • Mounting : The sectioned specimen is mounted in a polymer resin (e.g., phenolic or epoxy) to facilitate handling during subsequent steps.

  • Grinding : The mounted sample is ground using successively finer silicon carbide (SiC) abrasive papers (e.g., 240, 400, 600, 800, 1200 grit) with water as a lubricant to achieve a flat surface.

  • Polishing : After grinding, the sample is polished using diamond suspensions on polishing cloths. A typical sequence is 6 µm, 3 µm, and 1 µm diamond paste to obtain a mirror-like, scratch-free surface. A final polishing step with a 0.05 µm colloidal silica (B1680970) or alumina (B75360) suspension may be used for EBSD analysis.

  • Etching : To reveal the microstructure (grain boundaries, phases), the polished surface is chemically etched. A common etchant for this compound-276 is a solution of 30 mL perchloric acid (HClO₄) and 270 mL ethanol (B145695) (CH₃CH₂OH).[9] The sample is immersed or swabbed for a few seconds to minutes, then rinsed with water and alcohol before drying.

Microscopic Examination
  • Optical Microscopy (OM) : This is the primary tool for observing the general microstructure at low to medium magnifications. It is used to assess the overall dendritic structure, porosity, and the distribution of secondary phases.

  • Scanning Electron Microscopy (SEM) : SEM provides higher magnification and greater depth of field than OM. It is essential for detailed examination of the morphology and distribution of fine secondary phases in the interdendritic regions. Backscattered Electron (BSE) imaging in SEM is particularly useful, as the image contrast is sensitive to atomic number, helping to distinguish between the matrix and Mo/W-rich secondary phases.

  • Transmission Electron Microscopy (TEM) : For analysis at the nanoscale, TEM is employed. It allows for the detailed characterization of the crystal structure and morphology of the finest precipitates within the microstructure.[9]

Phase and Compositional Analysis
  • Energy Dispersive X-ray Spectroscopy (EDS/EDX) : Typically coupled with an SEM, EDS is used to determine the elemental composition of the various microstructural features.[4] By performing spot analyses or elemental mapping, EDS confirms the segregation of elements like Mo and W into the interdendritic phases.[6]

  • X-ray Diffraction (XRD) : XRD is a bulk analysis technique used to identify the crystalline phases present in the sample. By analyzing the diffraction pattern, it is possible to confirm the presence of the primary austenite (γ) phase and identify the crystal structures of the secondary carbide and intermetallic phases.[4]

  • Electron Backscatter Diffraction (EBSD) : This SEM-based technique is used to obtain crystallographic information from the sample surface. EBSD mapping provides data on grain size, grain orientation, texture, and the nature of grain boundaries, which are critical for understanding mechanical behavior.[9]

Logical Relationships in Microstructure Formation

The sequence of phase formation during the solidification of this compound-276 follows a logical pathway governed by thermodynamics and kinetics.

G Diagram 2: Solidification and Phase Formation Pathway A Molten this compound-276 B Cooling & Nucleation A->B C Primary γ-Austenite Dendrite Growth B->C D Rejection of Solutes (Mo, W, C) into Liquid C->D E Enrichment of Interdendritic Liquid D->E F Final Solidification: Eutectic Reaction E->F G Precipitation of Secondary Phases (M6C, μ-phase) F->G H Final As-Cast Microstructure: γ-Dendrites + Interdendritic Phases G->H

Caption: Solidification and Phase Formation Pathway.

Conclusion

The as-cast microstructure of this compound-276 is a complex, dendritic structure characterized by an austenitic matrix and a network of Mo- and W-rich carbides and intermetallic phases in the interdendritic regions.[3] This heterogeneity arises from significant elemental segregation during solidification. A comprehensive analysis, employing a suite of characterization techniques from optical microscopy to advanced electron microscopy and diffraction methods, is imperative for understanding the relationship between the as-cast structure and the alloy's ultimate performance. The data and protocols outlined in this guide provide a robust framework for researchers and engineers to effectively characterize this critical engineering alloy, paving the way for optimized processing and application.

References

An In-depth Technical Guide to the Corrosion Mechanism of Hastelloy C in Molten Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the corrosion mechanisms affecting Hastelloy C-family alloys in high-temperature molten salt environments. Drawing from extensive experimental research, this document details the underlying chemical and electrochemical processes, summarizes quantitative corrosion data, and outlines the methodologies employed in these critical investigations.

Introduction to this compound and Molten Salt Environments

This compound alloys, including C-22 and C-276, are nickel-chromium-molybdenum-tungsten alloys renowned for their exceptional resistance to a wide array of corrosive media.[1][2] Their robust performance makes them candidate materials for applications involving high-temperature molten salts, which are utilized as heat transfer fluids and solvents in various industrial processes, including advanced energy systems and pharmaceutical manufacturing.[3][4] However, the extreme conditions within molten salts can lead to unique corrosion challenges that differ significantly from aqueous corrosion.

The primary corrosion mechanism for this compound alloys in molten salts is the selective dissolution of the more reactive alloying elements, principally chromium.[5] This process is influenced by a multitude of factors, including the type of molten salt (fluoride or chloride), the operating temperature, and the presence of impurities such as moisture and oxygen.[3][6]

Core Corrosion Mechanisms in Molten Salts

The corrosion of this compound in molten salts is a complex interplay of chemical and electrochemical reactions. The fundamental process involves the oxidation of metallic elements at the alloy surface and their subsequent dissolution into the molten salt.

In Molten Chloride Salts:

In molten chloride salts, such as eutectic mixtures of KCl-NaCl or NaCl-KCl-ZnCl2, the corrosion of this compound is primarily driven by the formation of metal chlorides.[4] The high chromium content in this compound provides a degree of protection through the formation of a passive layer in some environments, but this layer can be compromised in the presence of chloride ions at elevated temperatures.[7][8] The presence of impurities like moisture can exacerbate corrosion by forming hydrogen chloride (HCl), which is highly corrosive.

In Molten Fluoride (B91410) Salts:

Molten fluoride salts, such as FLiNaK (LiF-NaF-KF) and FLiBe (LiF-BeF2), are also highly corrosive towards many metals.[5][9] For this compound, the primary corrosion mechanism is again the selective leaching of chromium, which forms stable fluoride compounds that dissolve into the salt.[5] The presence of molybdenum in this compound alloys has been shown to enhance corrosion resistance in these environments.[5] The purity of the fluoride salt is a critical factor, as impurities can significantly alter the redox potential of the salt and accelerate corrosion.[6]

A visual representation of the general corrosion pathway is provided below.

Figure 1: Generalized corrosion mechanism of this compound in molten salts.

Quantitative Corrosion Data

The corrosion rate of this compound alloys in molten salts is a critical parameter for material selection and lifetime prediction. The following tables summarize key quantitative data from various experimental studies.

Table 1: Corrosion Rates of Hastelloy Alloys in Molten Chloride Salts

AlloyMolten Salt CompositionTemperature (°C)Corrosion Rate (µm/year)Reference
This compound-27613.4NaCl–33.7KCl–52.9ZnCl2 (mol%)250~10[4]
This compound-27613.4NaCl–33.7KCl–52.9ZnCl2 (mol%)500~40[4]
This compound-2213.4NaCl–33.7KCl–52.9ZnCl2 (mol%)500~50[10]
Hastelloy N13.4NaCl–33.7KCl–52.9ZnCl2 (mol%)500>150[4]

Table 2: Weight Change of Hastelloy Alloys in Molten Fluoride Salts

AlloyMolten Salt CompositionTemperature (°C)Duration (h)Weight ChangeReference
Hastelloy NFLiNaK700100Weight Gain*[11]
This compound-276FLiBe7501000-[12]

*Note: The weight gain observed for Hastelloy-N was attributed to the electrochemical plating of corrosion products from other alloys present in the test.[11]

Experimental Protocols

The investigation of this compound corrosion in molten salts relies on well-defined experimental protocols. The following sections detail the methodologies for key experiments.

Static Immersion Corrosion Test

This is a common method to evaluate the compatibility of materials with molten salts under isothermal conditions.

Methodology:

  • Sample Preparation:

    • Cut this compound coupons to specified dimensions (e.g., 20mm x 10mm x 2mm).

    • Grind and polish the surfaces of the coupons to a mirror finish using successively finer grades of SiC paper.

    • Clean the polished coupons ultrasonically in acetone (B3395972) and then ethanol (B145695) to remove any organic residues.

    • Dry the coupons in an oven and weigh them accurately using a microbalance.[13]

  • Molten Salt Preparation and Purification:

    • Use high-purity salts (e.g., >99.9%).

    • For fluoride salts like FLiNaK, a common purification method involves heating the salt mixture under vacuum to remove moisture, followed by sparging with a mixture of H2 and HF gas at elevated temperatures (e.g., 650°C) to convert metal oxides to fluorides.[14][15]

    • For chloride salts, purification can involve preheating and vacuum drying, or the addition of a getter material like magnesium to react with oxygen impurities.[3][16]

  • Experimental Setup:

    • Place the purified molten salt in a corrosion-resistant crucible (e.g., alumina, graphite (B72142), or a compatible metal like pure nickel).[3][17]

    • Suspend the prepared this compound coupons in the molten salt using a wire of a compatible material.

    • Conduct the experiment in a furnace under a controlled inert atmosphere (e.g., high-purity argon) to prevent oxidation from the air.[3][11] A schematic of a typical setup is shown in Figure 2.

  • Post-Exposure Analysis:

    • After the specified duration (e.g., 100 to 1000 hours), remove the coupons from the furnace and allow them to cool.

    • Clean the coupons to remove adhered salt, typically by washing with deionized water and then ethanol.

    • Reweigh the cleaned coupons to determine the weight loss or gain.

    • Analyze the surface and cross-section of the corroded coupons using techniques such as Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDS), and X-ray Diffraction (XRD) to characterize the corrosion morphology, elemental distribution, and corrosion products.[11][12]

StaticImmersionWorkflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Analysis A Sample Preparation (Cut, Polish, Clean, Weigh) C Assemble Test Setup (Crucible, Sample, Inert Atmosphere) A->C B Salt Purification (e.g., Vacuum Drying, Gas Sparging) B->C D Heat to Test Temperature C->D E Isothermal Exposure D->E F Cool Down and Sample Removal E->F G Sample Cleaning and Weighing F->G H Microstructural Analysis (SEM, EDS, XRD) G->H

Figure 2: Workflow for a static immersion corrosion test.
Electrochemical Corrosion Testing

Electrochemical methods, such as potentiodynamic polarization, provide insights into the corrosion kinetics and mechanisms.

Methodology:

  • Electrochemical Cell Setup:

    • A three-electrode setup is typically used, consisting of a working electrode (the this compound sample), a reference electrode (e.g., Ag/AgCl in a suitable electrolyte), and a counter electrode (e.g., a graphite or platinum rod).

    • The electrodes are immersed in the molten salt within a crucible.

    • The entire setup is placed in a furnace under a controlled atmosphere.

  • Measurement Procedure:

    • The open-circuit potential (OCP) is first monitored until a stable value is reached.

    • A potentiodynamic scan is then performed by sweeping the potential at a slow scan rate (e.g., 0.2 mV/s) around the OCP.[4]

    • The resulting polarization curve (current density vs. potential) is used to determine corrosion parameters such as the corrosion potential (Ecorr) and corrosion current density (icorr).

  • Data Analysis:

    • The corrosion rate can be calculated from the corrosion current density using Faraday's law.

Conclusion

The corrosion of this compound alloys in molten salts is a critical consideration for their application in high-temperature industrial processes. The primary corrosion mechanism is the selective dissolution of chromium, which is influenced by the salt chemistry, temperature, and purity. Understanding these mechanisms and employing standardized experimental protocols are essential for the development of more corrosion-resistant materials and the safe, reliable operation of systems utilizing molten salts. This guide provides a foundational understanding of these complex interactions to aid researchers and professionals in this field.

References

Theoretical Modeling of Hastelloy C Mechanical Properties: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling approaches used to predict the mechanical properties of Hastelloy C alloys, a family of nickel-chromium-molybdenum superalloys renowned for their exceptional corrosion resistance and high-temperature strength. This document delves into various modeling techniques, from empirical constitutive models to first-principles calculations, and provides detailed experimental protocols for model validation.

Introduction to Theoretical Modeling of this compound

Theoretical modeling is indispensable for understanding and predicting the mechanical behavior of this compound alloys under diverse operational conditions, including extreme temperatures, high strain rates, and corrosive environments. These models are crucial for designing and ensuring the reliability of components in critical applications such as chemical processing, aerospace, and nuclear reactors. This guide explores the primary theoretical frameworks used to model the mechanical properties of this compound.

Constitutive Modeling of Mechanical Behavior

Constitutive models are mathematical relationships that describe the mechanical behavior of materials as a function of strain, strain rate, and temperature. Several models have been successfully applied to this compound alloys, particularly for predicting flow stress during plastic deformation.

Johnson-Cook Model

The Johnson-Cook (JC) model is an empirical model widely used to describe the flow stress of metals at high strain rates and elevated temperatures. The model is expressed as:

  • σ = [A + B(ε^n)] [1 + C ln(ε̇/ε̇₀)] [1 - (T - T_room / T_melt - T_room)^m]

Where:

  • σ is the equivalent flow stress.

  • ε is the equivalent plastic strain.

  • ε̇ is the plastic strain rate, and ε̇₀ is the reference strain rate.

  • T, T_room, and T_melt are the working temperature, room temperature, and melting temperature, respectively.

  • A, B, C, n, and m are material constants determined from experimental data.

Zerilli-Armstrong Model

The Zerilli-Armstrong (ZA) model is a physically-based constitutive model that distinguishes between face-centered cubic (FCC) and body-centered cubic (BCC) crystal structures. For FCC alloys like this compound, the model is given by:

  • σ = C₀ + C₂ε^n (exp[-C₃T + C₄T ln(ε̇)])

Where C₀, C₂, C₃, C₄, and n are material constants.

Arrhenius-Type Model

The Arrhenius-type constitutive model is particularly effective in describing the flow behavior of metals at elevated temperatures. The flow stress is expressed by a sine-hyperbolic law in an Arrhenius-type equation, which can be modified to include strain-dependent parameters for improved accuracy.[1] Studies have shown that a modified Arrhenius-type model can provide better predictability of the hot flow behavior of this compound-276 compared to the Johnson-Cook and Zerilli-Armstrong models.[2]

Table 1: Comparison of Constitutive Models for this compound-276 Hot Deformation

ModelCorrelation Coefficient (r)Average Absolute Relative Error (AARE, %)Reference
Modified Johnson-Cook0.96810.5[2]
Modified Zerilli-Armstrong0.93513.4[2]
Strain-Compensated Arrhenius0.9846.7[2]

Microstructure-Based Modeling Approaches

The mechanical properties of this compound are intrinsically linked to its microstructure. Advanced modeling techniques are employed to simulate the evolution of the microstructure and its impact on mechanical behavior.

CALPHAD (CALculation of PHAse Diagrams)

The CALPHAD methodology is a powerful computational tool for predicting phase equilibria and thermodynamic properties of multi-component alloys like this compound.[3][4] By modeling the Gibbs energy of each phase, CALPHAD can be used to:

  • Predict the stable phases and their compositions at different temperatures.

  • Understand the formation of detrimental intermetallic phases, such as the P and µ phases, which can affect mechanical properties and corrosion resistance.[3]

  • Guide alloy design and heat treatment processes to achieve desired microstructures and properties.

Phase-Field Modeling

Phase-field models are used to simulate the evolution of complex microstructures at the mesoscale.[5][6][7] For this compound, these models can predict:

  • Grain growth and recrystallization during thermomechanical processing.

  • Precipitation of secondary phases within the matrix.

  • The influence of microstructure on the localization of plastic deformation and crack initiation.

First-Principles Calculations

First-principles calculations, based on density functional theory (DFT), provide a fundamental understanding of the electronic structure and bonding in materials.[8][9][10] These calculations can be used to predict intrinsic mechanical properties of this compound without empirical parameters, including:

  • Elastic constants (e.g., Young's modulus, shear modulus, and bulk modulus).

  • Ideal tensile strength.

  • Stacking fault energies, which influence the deformation mechanisms.

Table 2: Experimentally Measured and Additive Manufactured Mechanical Properties of this compound Alloys

AlloyConditionYield Strength (MPa)Tensile Strength (MPa)Elongation (%)Hardness (HV)Reference
This compound-22Additive Manufactured-772 ± 5.1-320[11]
This compound-276Additive Manufactured-758 ± 4.1-286[11]
This compound-22Wrought~310~690--[12]
This compound-276Wrought~283~690--[12]

Experimental Protocols for Model Validation

Accurate experimental data is crucial for the development and validation of theoretical models. The following sections outline the key experimental procedures for characterizing the mechanical properties of this compound.

High-Temperature Tensile Testing

High-temperature tensile tests are performed to determine the strength and ductility of this compound at elevated temperatures.

Methodology:

  • Specimen Preparation: Tensile specimens are machined from this compound plates or rods according to standards such as ISO 783:1999.

  • Heat Treatment: Specimens are typically solution annealed at high temperatures (e.g., 1150 °C for this compound-276) and then rapidly quenched to obtain a homogeneous solid solution.[13]

  • Testing Apparatus: A Gleeble thermomechanical simulator (e.g., Gleeble-3500) is commonly used.[14][15]

  • Test Procedure:

    • The specimen is heated to the desired test temperature at a controlled rate (e.g., 10 K/s) and held for a short period to ensure temperature uniformity.[2]

    • A uniaxial tensile load is applied at a constant strain rate until the specimen fractures. Tests are typically conducted over a range of temperatures (e.g., 850-1150 °C) and strain rates (e.g., 0.01-10 s⁻¹).[14][15]

    • Load and displacement data are recorded to generate stress-strain curves.

  • Data Analysis: The stress-strain curves are analyzed to determine mechanical properties such as yield strength, ultimate tensile strength, and elongation.

High-Temperature Compression Testing

Hot compression tests are used to study the deformation behavior and microstructural evolution of this compound under compressive loading at elevated temperatures.

Methodology:

  • Specimen Preparation: Cylindrical specimens (e.g., Φ8 mm × 12 mm) are machined from forged or wrought material.[14][15]

  • Testing Apparatus: A Gleeble thermomechanical simulator is typically employed.[14][15]

  • Test Procedure:

    • Specimens are heated to the test temperature and held to achieve thermal equilibrium.[14][15]

    • A compressive load is applied at a constant strain rate to a predefined total strain.

    • The deformed specimens are rapidly quenched to preserve the high-temperature microstructure.

  • Microstructural Analysis: The quenched specimens are sectioned, polished, and etched for microstructural examination using techniques such as optical microscopy, scanning electron microscopy (SEM), and electron backscatter diffraction (EBSD).

Creep and Fatigue Testing

Creep and fatigue tests are essential for evaluating the long-term mechanical behavior of this compound at high temperatures.

  • Creep Testing: Performed according to standards like JIS Z 2271, where a constant load is applied to a specimen at a constant temperature, and the strain is measured as a function of time.[16]

  • Fatigue Testing: Involves subjecting a specimen to cyclic loading to determine its fatigue life and endurance limit.

Visualization of Modeling Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the theoretical modeling of this compound mechanical properties.

Constitutive_Modeling_Workflow cluster_exp Experimental Data Acquisition cluster_model Constitutive Model Development cluster_app Application exp_tensile High-Temperature Tensile/Compression Tests param_determination Determine Material Constants exp_tensile->param_determination Stress-Strain Data model_validation Validate Model exp_tensile->model_validation Validation Data exp_creep Creep/Fatigue Tests exp_creep->param_determination Deformation Data model_selection Select Model (e.g., Johnson-Cook, Arrhenius) model_selection->param_determination param_determination->model_validation fea_simulation Finite Element Analysis (FEA) model_validation->fea_simulation Validated Model performance_prediction Component Performance Prediction fea_simulation->performance_prediction

Caption: Workflow for developing and validating constitutive models for this compound.

Multiscale_Modeling_Approach cluster_quantum Quantum Mechanics cluster_thermo Thermodynamics cluster_meso Mesoscale cluster_macro Macroscale dft First-Principles (DFT) Calculations calphad CALPHAD Modeling dft->calphad Thermodynamic Data phase_field Phase-Field Modeling dft->phase_field Interfacial Energies calphad->phase_field Phase Equilibria Data fem Finite Element Method (FEM) phase_field->fem Microstructure Information performance_prediction Material Performance fem->performance_prediction Mechanical Properties

Caption: Multiscale modeling approach for predicting this compound mechanical properties.

Experimental_Workflow start Start sample_prep Sample Preparation (Machining & Heat Treatment) start->sample_prep testing Thermomechanical Testing (Tensile, Compression, Creep) sample_prep->testing data_acq Data Acquisition (Stress, Strain, Time) testing->data_acq micro_analysis Microstructural Analysis (SEM, EBSD, TEM) testing->micro_analysis prop_calc Calculate Mechanical Properties data_acq->prop_calc model_val Model Validation micro_analysis->model_val prop_calc->model_val end End model_val->end

Caption: Experimental workflow for characterizing this compound mechanical properties.

Conclusion

The theoretical modeling of this compound mechanical properties is a multifaceted field that integrates empirical, physically-based, and microstructure-based approaches. Constitutive models like the Johnson-Cook and Arrhenius-type equations provide valuable tools for predicting flow stress in engineering simulations. At a more fundamental level, CALPHAD, phase-field, and first-principles methods offer deep insights into the relationships between processing, microstructure, and mechanical performance. The continued development and integration of these models, validated by robust experimental data, will be instrumental in advancing the design and application of this compound alloys in demanding environments.

References

An In-depth Technical Guide to the Elemental Composition Analysis of Hastelloy C Grades

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the elemental composition of various Hastelloy C grades, including C-276, C-22, C-4, and C-2000. It details the nominal compositions as specified by industry standards and outlines the experimental protocols for accurate elemental analysis using modern analytical techniques. This information is critical for material selection, quality control, and ensuring the performance and reliability of these alloys in demanding applications.

Elemental Composition of this compound Grades

The this compound family of nickel-chromium-molybdenum alloys is renowned for its exceptional corrosion resistance in a wide range of aggressive environments. The specific elemental composition of each grade is precisely controlled to impart distinct properties tailored for various applications. The nominal compositions of key this compound grades, as per ASTM B575 standards and manufacturer specifications, are summarized in the table below.

ElementThis compound-276 (UNS N10276)This compound-22 (UNS N06022)This compound-4 (UNS N06455)This compound-2000 (UNS N06200)
Nickel (Ni) BalanceBalanceBalanceBalance
Chromium (Cr) 14.5 - 16.520.0 - 22.514.0 - 18.022.0 - 24.0
Molybdenum (Mo) 15.0 - 17.012.5 - 14.514.0 - 17.015.0 - 17.0
Iron (Fe) 4.0 - 7.02.0 - 6.03.0 max3.0 max
Tungsten (W) 3.0 - 4.52.5 - 3.5--
Cobalt (Co) 2.5 max2.5 max2.0 max2.0 max
Manganese (Mn) 1.0 max0.5 max1.0 max0.5 max
Vanadium (V) 0.35 max0.35 max--
Silicon (Si) 0.08 max0.08 max0.08 max0.08 max
Carbon (C) 0.01 max0.015 max0.015 max0.01 max
Phosphorus (P) 0.04 max0.02 max0.04 max0.025 max
Sulfur (S) 0.03 max0.02 max0.03 max0.010 max
Copper (Cu) ---1.3 - 1.9
Titanium (Ti) --0.7 max-
Aluminum (Al) ---0.5 max

Note: Values are in weight percent (wt%). "Balance" indicates that the remainder of the alloy is composed of that element.

Experimental Protocols for Elemental Analysis

Accurate determination of the elemental composition of this compound grades is crucial for verifying material specifications and ensuring performance. The following are detailed methodologies for key analytical techniques.

X-ray Fluorescence (XRF) Spectrometry

X-ray fluorescence is a non-destructive analytical technique widely used for the elemental analysis of metals and alloys.

2.1.1. Sample Preparation

Proper sample preparation is critical for accurate XRF analysis.[1][2] The surface of the solid Hastelloy sample must be clean, flat, and representative of the bulk material.

  • Surface Grinding/Lathing: For hard alloys like Hastelloy, a grinding tool is used to create a smooth, flat surface. For softer metal alloys, a lathe or milling machine is employed.[1][2]

  • Surface Cleaning: The prepared surface should be thoroughly cleaned to remove any contaminants. It is recommended to use a dedicated file for each type of alloy to prevent cross-contamination.[1]

2.1.2. Instrument Calibration

Instrument calibration is essential for converting the measured X-ray intensities into elemental concentrations.

  • Certified Reference Materials (CRMs): A suite of certified reference materials with matrices similar to the this compound grades being analyzed should be used to create a calibration curve.

  • Fundamental Parameters (FP) Method: This method can also be used for quantitative analysis and relies on theoretical calculations of X-ray fluorescence intensities.[3][4]

2.1.3. Analytical Parameters

A wavelength-dispersive XRF (WDXRF) spectrometer is recommended for its high spectral resolution, which is crucial for resolving spectral overlaps in complex nickel-based alloys.[3][4] Instrument parameters such as the X-ray tube voltage and current, analyzing crystal, and detector should be optimized for the specific elements being measured.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique capable of determining a wide range of elements at trace and ultra-trace levels.

2.2.1. Sample Digestion

Complete dissolution of the Hastelloy sample is necessary for ICP-MS analysis. Due to the corrosion-resistant nature of these alloys, a robust acid digestion procedure is required.

  • Acid Mixture: A mixture of strong acids is typically used for the digestion of nickel-based superalloys.[5][6] A common approach involves a combination of hydrochloric acid (HCl), nitric acid (HNO₃), and hydrofluoric acid (HF) in a closed-vessel microwave digestion system.[7][8]

  • Microwave Digestion Program: The samples are heated in sealed Teflon vessels in a microwave digestion system.[7][8] A typical program involves ramping the temperature to around 200°C and holding it for a specified time to ensure complete dissolution.[7][8]

2.2.2. Internal Standardization

Internal standards are added to all samples, blanks, and calibration standards to correct for instrumental drift and matrix effects.[9][10]

  • Selection of Internal Standards: Elements that are not present in the original sample and have similar ionization properties to the analytes of interest are chosen as internal standards. For the analysis of Hastelloy alloys, elements such as Rhodium (Rh) and Rhenium (Re) are often used.[9]

2.2.3. Selection of Analytical Masses

The selection of appropriate analytical masses is crucial to avoid isobaric and polyatomic interferences.

  • Collision/Reaction Cell Technology: Modern ICP-MS instruments are equipped with collision/reaction cells that use gases like helium or hydrogen to minimize polyatomic interferences.[7]

  • High-Resolution ICP-MS: In cases of severe isobaric interferences, high-resolution ICP-MS can be used to separate the analyte signal from the interfering species.

2.2.4. Quality Control

A rigorous quality control protocol is essential for ensuring the accuracy and reliability of the analytical data.

  • Calibration Verification: The accuracy of the calibration is verified by analyzing a quality control (QC) standard after the calibration and at regular intervals throughout the analytical run.[9]

  • Analysis of Certified Reference Materials: A certified reference material of a similar nickel-based alloy should be digested and analyzed alongside the samples to validate the accuracy of the method.[9]

Combustion Analysis for Carbon and Sulfur

Combustion analysis is the standard method for the determination of carbon and sulfur in metals and alloys, as outlined in ASTM E1019.[11][12][13]

2.3.1. Sample Preparation

The sample should be in the form of chips, drillings, or a solid piece and must be free from any surface contamination.

2.3.2. Analytical Procedure

  • A weighed portion of the sample is placed in a ceramic crucible with a combustion accelerator.

  • The crucible is heated to a high temperature in a stream of pure oxygen, causing the carbon and sulfur in the sample to oxidize to carbon dioxide (CO₂) and sulfur dioxide (SO₂), respectively.[11]

  • The amounts of CO₂ and SO₂ in the gas stream are then measured using infrared (IR) detectors.[11][13]

2.3.3. Calibration

The instrument is calibrated using certified reference materials with known carbon and sulfur concentrations.

Signaling Pathways and Logical Relationships

The elemental composition of this compound grades directly influences their microstructure and, consequently, their mechanical properties and corrosion resistance. The following diagram illustrates this relationship.

G Cr Chromium (Cr) Oxidizing Resistance to Oxidizing Environments Cr->Oxidizing Increases Mo Molybdenum (Mo) Reducing Resistance to Reducing Environments Mo->Reducing Increases Pitting Pitting & Crevice Corrosion Resistance Mo->Pitting Increases W Tungsten (W) W->Reducing Increases W->Pitting Increases Ni Nickel (Ni) SCC Stress Corrosion Cracking Resistance Ni->SCC Enhances Fe Iron (Fe) Strength Mechanical Strength Fe->Strength Contributes to C Carbon (C) Weldability Weldability C->Weldability Decreases (if high) Cu Copper (Cu) Cu->Reducing Enhances (in C-2000)

Influence of Alloying Elements on Hastelloy Properties

The diagram above illustrates the primary roles of the key alloying elements in determining the performance characteristics of this compound grades. Chromium is crucial for resistance to oxidizing environments, while molybdenum and tungsten enhance resistance to reducing environments and localized corrosion such as pitting and crevice corrosion. Nickel, as the base element, provides excellent resistance to stress corrosion cracking. Other elements like iron contribute to mechanical strength, while low carbon content is essential for good weldability. The addition of copper in this compound-2000 specifically improves its performance in certain reducing acids.

Conclusion

A thorough understanding of the elemental composition of this compound grades is fundamental for their proper selection and application in critical environments. The use of standardized and validated analytical techniques such as XRF, ICP-MS, and combustion analysis is essential for accurate compositional verification. This technical guide provides the necessary information for researchers, scientists, and drug development professionals to confidently assess and utilize these high-performance alloys.

References

Unveiling the Resilience of Hastelloy C-276: A Technical Guide to its Cryogenic Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical physical properties of Hastelloy C-276, a nickel-molybdenum-chromium superalloy, at cryogenic temperatures. Understanding these characteristics is paramount for its application in demanding low-temperature environments, including in the fabrication of superconducting tapes and various components within the chemical, aerospace, and nuclear industries.[1][2][3] this compound-276 is renowned for its exceptional corrosion resistance and is hardened through cold-working.[4] It maintains its integrity from cryogenic conditions up to approximately 750°F (400°C).[4]

Mechanical Properties at Cryogenic Temperatures

The mechanical behavior of this compound-276 at low temperatures is a key consideration for structural applications. The alloy exhibits a notable increase in strength while maintaining good ductility as the temperature decreases.

Table 1: Tensile Properties of Annealed this compound-276 at Various Temperatures

Temperature (°F)Temperature (°C)Tensile Strength (ksi)Yield Strength (0.2% Offset) (ksi)Elongation (%)
-320-19621011050
RoomRoom1155255

Source: Data compiled from publicly available material datasheets.

Table 2: Charpy V-Notch Impact Strength of Annealed this compound-276 Plate

Temperature (°F)Temperature (°C)Impact Strength (ft-lbs)
-320-196180
RoomRoom>240

Source: Data compiled from publicly available material datasheets.[5]

Thermal Properties at Cryogenic Temperatures

The thermal characteristics of this compound-276 are crucial for predicting its behavior during thermal cycling and for applications involving heat transfer.

Thermal Expansion

The coefficient of thermal expansion for this compound-276 decreases at lower temperatures.[6][7] Experimental results using the dilatometric method have been used to determine the thermal expansion of the alloy in the temperature range of 100–370 K.[6]

Table 3: Mean Coefficient of Thermal Expansion for this compound-276

Temperature Range (°C)Temperature Range (°F)Mean Coefficient of Thermal Expansion (µm/m·°C)Mean Coefficient of Thermal Expansion (µin/in·°F)
20 to 10068 to 21211.26.2
20 to 20068 to 39212.46.9
20 to 30068 to 57212.87.1

Source: Data compiled from publicly available material datasheets.[4]

Thermal Conductivity

The thermal conductivity of this compound-276 has been measured from 2 to 200 K, showing a relatively strong phonon contribution in this temperature range.[1][2][3]

Table 4: Thermal Conductivity of this compound-276 at Cryogenic Temperatures

Temperature (K)Thermal Conductivity (W/m·K)
4.20.7
202.5
776.8
1007.9
20010.4

Source: Data compiled from a study on the physical properties of this compound-276 at cryogenic temperatures.[1]

Specific Heat

The specific heat of this compound-276 has been measured from 2 to 300 K.[1][2][3] Between 15 and 40 K, the specific heat (Cp) follows the equation C p = γT + AT 3.[1][2][3] Below approximately 10 K, an upturn in Cp/T with decreasing temperature is observed.[2]

Table 5: Specific Heat of this compound-276 at Cryogenic Temperatures

Temperature (K)Specific Heat (J/kg·K)
4.21.3
2020
77200
100260
200380
300427

Source: Data compiled from a study on the physical properties of this compound-276 at cryogenic temperatures.[8]

Electrical and Magnetic Properties at Cryogenic Temperatures

The electrical and magnetic behaviors of this compound-276 at low temperatures are important for applications in magnetic fields and electronic systems.

Electrical Resistivity

The electrical resistivity of this compound-276 exhibits a minimum at approximately 12 K and shows a linear, weak temperature dependence at higher temperatures.[1][2][3]

Table 6: Electrical Resistivity of this compound-276 at Various Temperatures

Temperature (K)Electrical Resistivity (µΩ·cm)
4.2123.5
12123.4 (Minimum)
77124.5
300130

Source: Data compiled from a study on the physical properties of this compound-276 at cryogenic temperatures.[1]

Magnetic Susceptibility

This compound-276 exhibits Curie paramagnetism between 4 and 300 K.[1][2][3] Below 3 K, a spin-glass-like behavior is observed.[1][2][3]

Experimental Protocols

The characterization of this compound-276 at cryogenic temperatures involves a suite of standardized and specialized experimental techniques.

  • Tensile Testing: Mechanical properties such as tensile strength, yield strength, and elongation are determined using universal testing machines equipped with cryogenic extensometers and cryostats. Tests are typically conducted following ASTM standards (e.g., ASTM E8/E8M).

  • Impact Testing: The Charpy V-notch impact test is a common method to determine the toughness of the material at cryogenic temperatures, following standards such as ASTM E23. The test measures the energy absorbed by a standardized specimen during fracture.[5]

  • Thermal Expansion Measurement: The thermal expansion is measured using techniques like the dilatometric method or variable temperature powder X-ray diffraction (XRD).[2][6] The dilatometric method directly measures the change in length of a sample as a function of temperature.

  • Thermal and Electrical Property Measurement: A physical property measurement system (PPMS) is often employed to measure thermal conductivity, specific heat, and electrical resistivity as a function of temperature in a controlled cryogenic environment.

  • Magnetic Property Measurement: Magnetic susceptibility is measured using a superconducting quantum interference device (SQUID) magnetometer or a vibrating sample magnetometer (VSM) with capabilities for low-temperature measurements.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of the cryogenic physical properties of this compound-276.

Cryogenic_Properties_Workflow cluster_prep Sample Preparation cluster_testing Cryogenic Testing cluster_analysis Data Analysis and Reporting Sample This compound-276 Raw Material Machining Machining of Test Specimens (Tensile, Impact, etc.) Sample->Machining Cleaning Cleaning and Surface Preparation Machining->Cleaning Mechanical Mechanical Testing (Tensile, Impact) Cleaning->Mechanical Thermal Thermal Analysis (Thermal Expansion, Specific Heat) Cleaning->Thermal ElecMag Electrical & Magnetic Measurement (Resistivity, Susceptibility) Cleaning->ElecMag DataAcq Data Acquisition Mechanical->DataAcq Thermal->DataAcq ElecMag->DataAcq Analysis Data Processing and Analysis DataAcq->Analysis Reporting Reporting and Whitepaper Generation Analysis->Reporting

Caption: Workflow for cryogenic material property characterization.

Conclusion

This compound-276 demonstrates robust mechanical, thermal, and electrical properties at cryogenic temperatures, making it a suitable material for a wide array of demanding applications. Its increasing strength and retained ductility at low temperatures are particularly advantageous for structural components. The data presented in this guide provides a foundational understanding for researchers, scientists, and engineers in selecting and utilizing this versatile superalloy for cryogenic applications. The provided experimental protocols and workflow offer a framework for further investigation and quality control.

References

An In-depth Technical Guide to the Thermal Expansion Coefficient of Hastelloy C-276 at Elevated Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal expansion characteristics of Hastelloy C-276 (UNS N10276), a nickel-molybdenum-chromium superalloy renowned for its exceptional corrosion resistance in a wide array of aggressive environments.[1][2] Understanding the thermal expansion behavior of this alloy is critical for its application in high-temperature environments, such as in chemical processing equipment, flue gas desulfurization plants, and pharmaceutical reaction vessels, where dimensional stability is paramount.[2]

Quantitative Data: Thermal Expansion Coefficients

The thermal expansion of a material is a critical parameter in engineering design, particularly for components subjected to significant temperature fluctuations. The data presented herein is primarily the Mean Coefficient of Thermal Expansion, which represents the average change in length over a specific temperature range.

Mean Coefficient of Thermal Expansion

The following tables summarize the mean coefficient of thermal expansion for this compound-276 at various elevated temperatures. The data has been compiled from reputable industry sources and standardized to metric units (µm/m·°C) for clarity and ease of comparison.[3]

Table 1: Mean Coefficient of Thermal Expansion of this compound-276 (Metric Units)

Temperature Range (°C)Mean Coefficient of Thermal Expansion (µm/m·°C)
24 - 9311.2
24 - 10011.2
24 - 20012.0
24 - 20412.0
24 - 30012.7
24 - 40013.1
24 - 50013.3
24 - 60013.8
20 - 10010.2
20 - 50012.8
20 - 100015.4

Data compiled from Haynes International and other technical datasheets.[1][3]

Table 2: Mean Coefficient of Thermal Expansion of this compound-276 (Imperial Units)

Temperature Range (°F)Mean Coefficient of Thermal Expansion (µin/in·°F)
75 - 2006.2
75 - 4006.7
77 - 6007.1
77 - 8007.3
77 - 10007.4
77 - 11007.8

Data abstracted from ASME BPVC Section II Part D (Properties).[4]

Experimental Protocol: Push-Rod Dilatometry (ASTM E228)

The standard test method for determining the linear thermal expansion of rigid solid materials like this compound-276 is the push-rod dilatometer method, as specified by ASTM E228.[5][6][7] This technique measures the change in length of a specimen as it is subjected to a controlled temperature program.[8]

Principle

A specimen of the material is placed in a sample holder and heated or cooled within a furnace. A push rod, made of a material with a known and low thermal expansion (like vitreous silica (B1680970) or alumina), is kept in contact with the specimen.[7][9] As the specimen expands or contracts, it displaces the push rod. This displacement is measured by a sensitive transducer, such as a Linear Variable Differential Transformer (LVDT), which converts the linear movement into an electrical signal.[10] The change in length is recorded as a function of temperature, and from this data, the coefficient of thermal expansion is calculated.[11]

Apparatus

The key components of a push-rod dilatometer include:

  • Furnace: Capable of controlled and uniform heating and cooling of the specimen over the desired temperature range.

  • Sample Holder and Push Rod: Typically made of vitreous silica for temperatures up to 900°C or high-purity alumina (B75360) for higher temperatures.[7]

  • Displacement Sensor (LVDT): A high-precision sensor to measure the displacement of the push rod.

  • Temperature Sensor: A thermocouple placed in close proximity to the specimen to accurately measure its temperature.

  • Control and Data Acquisition System: To program the temperature profile and record the temperature and displacement data.

Specimen Preparation

The test specimen of this compound-276 should be carefully machined to a specific geometry, typically a cylindrical or rectangular rod. The ends of the specimen should be flat and parallel to ensure proper contact with the sample holder and push rod. The initial length of the specimen is measured accurately at room temperature.

Procedure
  • Calibration: The dilatometer must be calibrated using a certified reference material with a well-known thermal expansion, such as platinum or sapphire.[6][12] This calibration corrects for the thermal expansion of the instrument's components.

  • Sample Placement: The prepared this compound-276 specimen is placed in the sample holder within the furnace.

  • Heating and Cooling Cycle: The specimen is heated and/or cooled at a controlled, constant rate (e.g., 1-5 °C/min).

  • Data Recording: The displacement of the push rod and the specimen temperature are continuously recorded throughout the thermal cycle.

  • Calculation: The mean coefficient of linear thermal expansion (ᾱ) is calculated using the following formula:

    ᾱ = (ΔL / L₀) / ΔT

    where:

    • ΔL is the change in length of the specimen over the temperature range ΔT.

    • L₀ is the initial length of the specimen at the reference temperature.

    • ΔT is the temperature range over which the measurement is taken.

The instantaneous coefficient of thermal expansion can also be determined by calculating the derivative of the strain with respect to temperature at a specific point.[13]

Workflow for Determining Thermal Expansion Coefficient

The following diagram illustrates the logical workflow for the experimental determination and analysis of the thermal expansion coefficient of this compound-276.

G cluster_prep 1. Preparation cluster_exp 2. Experiment (ASTM E228) cluster_analysis 3. Data Analysis A Select this compound-276 Specimen B Machine Specimen to Required Dimensions A->B C Measure Initial Length (L₀) B->C E Place Specimen in Dilatometer C->E D Calibrate Dilatometer with Reference Material D->E F Apply Controlled Temperature Program E->F G Record Change in Length (ΔL) and Temperature (T) F->G H Plot ΔL vs. T G->H I Calculate Mean CTE (ᾱ = (ΔL/L₀)/ΔT) H->I J Calculate Instantaneous CTE (α = (1/L₀)(dL/dT)) H->J K Tabulate and Report Results I->K J->K

Caption: Workflow for determining the thermal expansion coefficient.

Conclusion

The data and methodologies presented in this guide provide a robust foundation for understanding and applying the thermal expansion properties of this compound-276 in demanding, high-temperature applications. Accurate knowledge of the coefficient of thermal expansion is essential for preventing thermal stress-induced failures, ensuring the integrity of welded joints, and designing components with predictable dimensional changes under operational thermal loads. The standardized ASTM E228 protocol ensures reliable and reproducible data for material characterization and quality control.

References

Methodological & Application

Application Notes and Protocols for Using Hastelloy C-276 in High-Pressure Reactor Setups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hastelloy C-276 in high-pressure reactor setups, a critical consideration for various applications in research, chemical synthesis, and pharmaceutical development. This compound-276 is a nickel-molybdenum-chromium superalloy with an addition of tungsten, renowned for its exceptional corrosion resistance in a wide range of severe environments.[1][2] Its robustness against both oxidizing and reducing agents, as well as its resistance to pitting, crevice corrosion, and stress corrosion cracking, makes it an ideal material for constructing high-pressure reactors used in demanding chemical processes.[1][2][3][4]

Key Advantages of this compound-276 in High-Pressure Applications:

  • Exceptional Corrosion Resistance: this compound-276 is highly resistant to a wide variety of chemical process environments, including strong oxidizers like ferric and cupric chlorides, hot contaminated media (organic and inorganic), chlorine, formic and acetic acids, acetic anhydride, and seawater and brine solutions.[5] It is one of the few materials that can withstand the corrosive effects of wet chlorine gas, hypochlorite, and chlorine dioxide.[5] This makes it particularly suitable for reactions involving acidic and chloride-containing catalysts and reagents, which are common in pharmaceutical and fine chemical synthesis.[6][7]

  • High-Temperature and High-Pressure Stability: The alloy maintains its mechanical strength at elevated temperatures, a crucial characteristic for high-pressure reactions that are often conducted under such conditions.[6][8] While its tensile strength decreases with increasing temperature, it remains substantial for many applications.[9]

  • Weldability and Fabricability: this compound-276 has good fabricability and can be welded using common methods, which is advantageous for the construction and customization of reactor vessels.[10] Its low carbon content minimizes carbide precipitation during welding, maintaining the corrosion resistance of the welded joints.[4]

  • Product Purity: In industries like pharmaceuticals, maintaining the purity of the product is paramount. The inertness of this compound-276 in many chemical environments helps to prevent contamination of the reaction mixture.[6]

Quantitative Data Summary

The following tables summarize the key mechanical and physical properties of this compound-276, which are essential for the design and safe operation of high-pressure reactors.

Table 1: Nominal Chemical Composition of this compound-276

ElementContent (%)
NickelBalance
Molybdenum15.0 - 17.0
Chromium14.5 - 16.5
Iron4.0 - 7.0
Tungsten3.0 - 4.5
Cobalt2.5 max
Manganese1.0 max
Vanadium0.35 max
Silicon0.08 max
Carbon0.01 max
Phosphorus0.04 max
Sulfur0.03 max

Source: Data compiled from multiple sources.

Table 2: Mechanical Properties of this compound-276 at Room Temperature (Annealed Condition)

PropertyValue
Tensile Strength, Ultimate690 MPa (100 ksi)
Tensile Strength, Yield (0.2% offset)283 MPa (41 ksi)
Elongation at Break40%
Hardness, Rockwell B90

Source: Data compiled from multiple sources.

Table 3: Temperature Dependence of Tensile Strength for this compound-276

Temperature (°F / °C)Tensile Strength (ksi / MPa)
70 / 21113.1 / 780
200 / 93108.5 / 748
400 / 204102.3 / 705
600 / 31698.4 / 678
800 / 42795.7 / 660
1000 / 53893.3 / 643

Source: As the temperature increases, the tensile strength of this compound-276 gradually decreases.[9]

Experimental Protocols

The following sections provide detailed methodologies for key experiments and general operations involving this compound-276 high-pressure reactors.

General Workflow for High-Pressure Reactions

The following diagram illustrates a typical workflow for conducting a high-pressure reaction in a this compound-276 reactor.

G cluster_pre Pre-Reaction cluster_reaction Reaction cluster_post Post-Reaction A Hazard Assessment B Reactor Inspection A->B C Reagent Preparation & Loading B->C D Seal Reactor C->D E Leak Test D->E F Purge with Inert Gas E->F G Pressurize with Reactant Gas F->G H Heat to Reaction Temperature G->H I Monitor Reaction H->I J Cool Down I->J K Depressurize J->K L Purge with Inert Gas K->L M Open Reactor & Unload L->M N Reactor Cleaning M->N

Figure 1: General Experimental Workflow
Detailed Protocol: Catalytic Hydrogenation in a this compound-276 Reactor

This protocol outlines the steps for a typical catalytic hydrogenation reaction, a common process in pharmaceutical and fine chemical synthesis where the corrosion resistance of this compound-276 is beneficial, especially when acidic co-catalysts or substrates are used.

1. Pre-Reaction Setup and Safety Assessment:

  • Hazard Assessment: Before starting any work, conduct a thorough hazard assessment.[11] This should include an evaluation of the reactants, products, intermediates, and solvents, paying close to attention to their flammability, toxicity, and potential for runaway reactions under high pressure and temperature.[11]

  • Reactor Inspection: Visually inspect the this compound-276 reactor vessel, lid, fittings, and stirrer for any signs of corrosion, pitting, or mechanical damage.[1] Ensure that all pressure gauges and safety relief devices are in good working order and have been recently calibrated.

  • Gasket Selection: Choose a gasket material that is compatible with the reaction solvent and temperature. For many applications, PTFE or graphite-based gaskets are suitable.

  • Reagent and Catalyst Loading:

    • Ensure the reactor is clean and dry.

    • Add the substrate and solvent to the reactor vessel.

    • Carefully add the hydrogenation catalyst (e.g., Palladium on carbon). It is often preferable to add the catalyst as a slurry in the reaction solvent to minimize dust and exposure.

    • If applicable, add any co-catalysts or additives.

2. Reaction Execution:

  • Sealing the Reactor: Place the lid on the reactor and ensure the gasket is properly seated. Tighten the bolts in a star or crisscross pattern to the manufacturer's recommended torque specifications to ensure a uniform seal.

  • Leak Test:

    • Pressurize the sealed reactor with an inert gas (e.g., nitrogen or argon) to a pressure slightly above the intended reaction pressure.

    • Monitor the pressure for at least 30 minutes. A stable pressure indicates a good seal. If the pressure drops, locate and rectify the leak before proceeding.

  • Inert Gas Purging:

    • Depressurize the reactor.

    • Purge the reactor vessel with an inert gas for several cycles (pressurize with inert gas, then vent) to remove all oxygen. This is critical for safety when working with flammable hydrogen gas and to prevent catalyst deactivation.

  • Pressurizing with Hydrogen:

    • Introduce hydrogen gas into the reactor to the desired reaction pressure.

  • Heating and Agitation:

    • Begin stirring the reaction mixture at the desired rate.

    • Heat the reactor to the target reaction temperature. Use a controlled heating mantle or oil bath.

  • Reaction Monitoring:

    • Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder (pressure drop) or by taking periodic samples for analysis (if the reactor is equipped with a sampling valve).

    • Continuously monitor the temperature and pressure throughout the reaction.

3. Post-Reaction Shutdown and Workup:

  • Cooling: Once the reaction is complete, turn off the heater and allow the reactor to cool to room temperature.

  • Depressurization: Slowly and carefully vent the excess hydrogen pressure through the outlet valve to a safe exhaust or fume hood.

  • Inert Gas Purge: Purge the reactor with an inert gas to remove any residual hydrogen.

  • Opening the Reactor: Once the reactor is at atmospheric pressure, carefully open the vessel.

  • Product Recovery:

    • Filter the reaction mixture to remove the catalyst. This should be done carefully, as some hydrogenation catalysts can be pyrophoric (ignite on contact with air) after the reaction. It is often recommended to filter the catalyst under a blanket of inert gas.

    • Wash the catalyst with a small amount of fresh solvent to recover any adsorbed product.

    • The product can then be isolated from the filtrate by standard laboratory procedures (e.g., evaporation, crystallization).

4. Reactor Cleaning and Maintenance:

  • Immediate Cleaning: It is crucial to clean the this compound-276 reactor immediately after use to prevent the drying of residues, which can be difficult to remove and may lead to corrosion over time.

  • Cleaning Procedure:

    • Rinse the reactor with a suitable solvent to remove the bulk of the reaction residue.

    • Wash the reactor with a mild detergent solution and a soft brush or cloth.[1][3] Avoid using abrasive materials that could scratch the surface.

    • For stubborn residues, a more specialized cleaning agent compatible with this compound-276 may be required.[1]

    • Thoroughly rinse the reactor with deionized water.

    • Dry the reactor completely before storage.

  • Passivation: For certain applications, particularly in the pharmaceutical industry, periodic passivation of the this compound-276 surface may be necessary to enhance its corrosion resistance. This typically involves treating the surface with a mild oxidizing acid.

  • Regular Inspection and Logging: Maintain a logbook for each this compound-276 reactor, recording the reaction conditions (temperature, pressure, chemicals used), cleaning procedures, and any observations from inspections.[11] This helps in tracking the reactor's history and scheduling preventive maintenance.[1]

Safety Protocols for High-Pressure this compound-276 Reactors

Operating high-pressure reactors carries inherent risks. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, a lab coat, and appropriate gloves when working with high-pressure reactors.[11]

  • Blast Shield: Conduct high-pressure experiments behind a certified blast shield or in a designated high-pressure bay.[11]

  • Pressure Relief Devices: Ensure the reactor is equipped with a properly functioning and correctly rated rupture disc or pressure relief valve.

  • Never Exceed Limits: Never exceed the manufacturer's specified maximum working pressure and temperature for the this compound-276 reactor.

  • Remote Operation: Whenever possible, operate high-pressure equipment remotely.

  • Training: Ensure all personnel operating high-pressure reactors are thoroughly trained on the specific equipment and procedures.

By following these application notes and protocols, researchers, scientists, and drug development professionals can safely and effectively utilize the exceptional properties of this compound-276 in their high-pressure reactor setups to achieve their research and development goals.

References

Application Notes and Protocols for the Fabrication of Hastelloy C Microfluidic Devices for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microfluidic devices offer a paradigm shift in chemical synthesis, providing enhanced control over reaction parameters, improved safety, and scalability. Hastelloy C, a nickel-chromium-molybdenum alloy, is an exceptional material for constructing these devices due to its outstanding resistance to a wide range of corrosive media and high temperatures. This makes it particularly suitable for aggressive chemical synthesis and high-temperature reactions that are incompatible with common polymer or glass-based microreactors. These application notes provide detailed protocols for the fabrication of this compound microfluidic devices and their application in chemical synthesis.

Fabrication of this compound Microfluidic Devices

The fabrication of microfluidic devices from this compound involves the precise creation of microchannels on a substrate, followed by a bonding step to enclose the channels. The primary methods for micromachining this compound are laser micromachining and electrochemical micromachining. The selection of the technique depends on the desired channel geometry, surface finish, and available resources.

Micromachining Techniques

1.1.1. Laser Micromachining

Laser micromachining is a versatile and rapid method for creating microchannels in this compound. It utilizes a focused laser beam to ablate material from the substrate. Pulsed laser systems, such as Nd:YAG or fiber lasers, are commonly employed.

Experimental Protocol: Laser Micromachining of this compound

  • Substrate Preparation:

    • Begin with a clean and flat this compound substrate.

    • Degrease the surface using acetone, followed by isopropyl alcohol, and dry with a stream of nitrogen gas.

  • Laser System Setup:

    • Secure the this compound substrate on the machining stage.

    • Set the desired laser parameters. The optimal parameters will depend on the specific laser system and desired channel dimensions. A starting point for optimization is provided in the table below.

  • Machining Process:

    • Program the desired microchannel geometry into the laser control software.

    • Initiate the laser machining process. An inert assist gas, such as argon or nitrogen, is recommended to minimize oxidation and aid in the removal of debris.

  • Post-Machining Cleaning:

    • After machining, clean the device to remove any recast material or debris. This can be achieved by ultrasonic cleaning in a suitable solvent (e.g., isopropyl alcohol).

1.1.2. Electrochemical Micromachining (ECMM)

ECMM is a non-contact machining process that utilizes electrochemical dissolution to remove material. It is particularly well-suited for creating complex geometries and achieving a good surface finish without inducing thermal stresses.

Experimental Protocol: Electrochemical Micromachining of this compound

  • Substrate and Tool Preparation:

    • Clean the this compound workpiece (anode) as described for laser micromachining.

    • Prepare a micro-tool (cathode) from a conductive material such as stainless steel or tungsten. The tool geometry will define the inverse of the desired microchannel.

  • Electrolyte Preparation:

    • Prepare an aqueous electrolyte solution. A common electrolyte for nickel-based alloys is a neutral salt solution, such as sodium nitrate (B79036) (NaNO₃) at a concentration of 10-20 wt%.

  • ECMM Setup:

    • Mount the workpiece and the tool in the ECMM system, maintaining a small, controlled inter-electrode gap (typically 10-100 µm).

    • Pump the electrolyte through the inter-electrode gap at a constant flow rate.

  • Machining Process:

    • Apply a pulsed DC voltage between the tool and the workpiece. The voltage and pulse parameters will need to be optimized for the specific application.

    • The tool is fed towards the workpiece at a constant rate, maintaining the inter-electrode gap.

  • Post-Machining Cleaning:

    • Thoroughly rinse the machined substrate with deionized water to remove any residual electrolyte and reaction byproducts.

Bonding Techniques

After micromachining the channels, a cover plate must be bonded to the substrate to create an enclosed microfluidic device. For this compound, diffusion bonding is a highly effective method that results in a strong, hermetic seal without the use of adhesives.

Experimental Protocol: Diffusion Bonding of this compound

  • Surface Preparation:

    • Ensure the surfaces of both the machined substrate and the cover plate are exceptionally clean and flat.

    • A final cleaning step involving a mild acid etch can improve bond quality.

  • Assembly:

    • Carefully align the cover plate over the machined substrate in a clean environment.

  • Bonding Process:

    • Place the assembly in a vacuum hot press.

    • Evacuate the chamber to a high vacuum (e.g., <1 x 10⁻⁴ mbar).

    • Apply a uniform pressure to the assembly.

    • Heat the assembly to the bonding temperature and hold for the specified duration. For this compound-22, a similar alloy, successful bonding has been achieved at 1050 °C with a pressure of 26 MPa for 3.6 hours[1].

    • Cool the assembly under vacuum before releasing the pressure.

Data Presentation: Fabrication Parameters
Parameter Laser Micromachining Electrochemical Micromachining Diffusion Bonding
Typical Channel Width 50 - 500 µm20 - 500 µmN/A
Typical Channel Depth 20 - 200 µm10 - 200 µmN/A
Achievable Surface Roughness (Ra) 1.2 - 5 µm[2]1.49 - 1.90 µm[3]N/A
Laser Type Pulsed Nd:YAG / FiberN/AN/A
Laser Power 10 - 50 W[4]N/AN/A
Scanning Speed 1 - 10 mm/s[4]N/AN/A
Pulse Frequency 20 - 100 kHz[4]N/AN/A
Electrolyte N/A10-20 wt% NaNO₃[5]N/A
Voltage N/A5 - 15 V (pulsed)[3]N/A
Inter-electrode Gap N/A10 - 100 µmN/A
Temperature AmbientAmbient1000 - 1150 °C[1]
Pressure N/AN/A10 - 30 MPa[1]
Atmosphere Inert Gas (Ar, N₂)N/AVacuum (<10⁻⁴ mbar)

Application in Chemical Synthesis

The robustness of this compound microfluidic devices opens up a wide range of possibilities for chemical synthesis, particularly for reactions that are challenging to perform in conventional batch reactors.

Advantages of this compound Microreactors
  • Chemical Compatibility: Resistant to a broad spectrum of acids, bases, and organic solvents.

  • High-Temperature and High-Pressure Operation: Enables reactions to be conducted under extreme conditions, often leading to significantly enhanced reaction rates and novel reaction pathways.

  • Excellent Heat Transfer: The high thermal conductivity of this compound allows for precise temperature control, which is crucial for managing highly exothermic or endothermic reactions and improving selectivity.

  • Enhanced Safety: The small reaction volumes inherent to microreactors minimize the risks associated with hazardous reactions.

Experimental Protocol: General Procedure for Chemical Synthesis
  • System Setup:

    • Assemble the microfluidic system, including syringe pumps for reagent delivery, the this compound microreactor, a back-pressure regulator, and a collection vessel.

    • For reactions requiring elevated temperatures, place the microreactor in a suitable heating module (e.g., a heating block or oven).

  • Reagent Preparation:

    • Prepare solutions of the reactants at the desired concentrations. Ensure all solutions are free of particulates that could clog the microchannels.

  • Reaction Execution:

    • Prime the system with the solvent to be used in the reaction.

    • Set the desired flow rates for the reagent streams using the syringe pumps. The flow rates will determine the residence time of the reactants in the microreactor.

    • If required, heat the microreactor to the target temperature.

    • Once the system has stabilized, start the flow of the reactant solutions.

    • Collect the product stream at the outlet.

  • Analysis:

    • Analyze the collected product stream using appropriate analytical techniques (e.g., GC-MS, HPLC, NMR) to determine the conversion, yield, and selectivity of the reaction.

Example Application: Nitration of an Aromatic Compound

Nitration reactions are often highly exothermic and can be hazardous to perform in batch. The excellent heat transfer capabilities of a this compound microreactor allow for safe and controlled nitration with improved yields.

Hypothetical Protocol for Nitration in a this compound Microreactor:

  • Reactants:

    • Stream A: Aromatic substrate in a suitable solvent (e.g., dichloromethane).

    • Stream B: Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

  • Reaction Conditions:

    • Flow Rate (Stream A): 100 µL/min

    • Flow Rate (Stream B): 50 µL/min

    • Residence Time: 2 minutes (determined by the microreactor volume and total flow rate)

    • Temperature: 25 °C

    • Back Pressure: 5 bar

Expected Outcome: The use of a microreactor is expected to provide a higher yield and selectivity compared to a batch reaction due to the precise control over temperature and mixing. For example, in the nitration of a Viagra™ intermediate, laboratory yields were immediately achieved in a microreactor and maintained throughout production[6].

Data Presentation: Chemical Synthesis Parameters
Reaction Type Reactants Catalyst Temperature (°C) Pressure (bar) Residence Time Yield/Selectivity Improvement
Nitration Aromatic Compound + Nitrating AgentN/A20 - 801 - 101 - 10 minImproved yield and safety[6]
Lithiation Organic Halide + Organolithium ReagentN/A-20 - 201 - 50.5 - 5 minHigher yield, enables scale-up[6]
Hydrogenation Unsaturated Compound + H₂Heterogeneous (e.g., Pd/C)50 - 15010 - 1002 - 20 minHigh throughput, improved safety
Catalytic Coupling Aryl Halide + Coupling PartnerHomogeneous or Heterogeneous80 - 2005 - 205 - 30 minEnhanced reaction rates, catalyst screening

Visualizations

Diagrams

FabricationWorkflow Fabrication Workflow for this compound Microfluidic Devices cluster_machining Micromachining cluster_bonding Bonding Laser Laser Micromachining Cleaning1 Pre-Machining Cleaning Laser->Cleaning1 ECMM Electrochemical Micromachining ECMM->Cleaning1 DiffusionBonding Diffusion Bonding BondedDevice Bonded Microfluidic Device DiffusionBonding->BondedDevice Start Start: this compound Substrate Design Device Design (CAD) Start->Design MachiningChoice Select Machining Method Design->MachiningChoice MachiningChoice->Laser High speed, flexibility MachiningChoice->ECMM Complex shapes, smooth surface MachinedPart Machined Substrate Cleaning1->MachinedPart Cleaning2 Post-Machining Cleaning MachinedPart->Cleaning2 Inspection Inspection Cleaning2->Inspection BondingPrep Surface Preparation for Bonding Inspection->BondingPrep Assembly Assemble with Cover Plate BondingPrep->Assembly Assembly->DiffusionBonding FinalInspection Final Inspection & Testing BondedDevice->FinalInspection

Fabrication Workflow Diagram

SynthesisWorkflow Experimental Workflow for Chemical Synthesis in a this compound Microreactor ReagentA Reagent A Reservoir PumpA Syringe Pump A ReagentA->PumpA ReagentB Reagent B Reservoir PumpB Syringe Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor This compound Microreactor (Heated/Cooled) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Analysis Offline/Online Analysis (HPLC, GC-MS, etc.) Collection->Analysis

Chemical Synthesis Workflow Diagram

LogicDiagram Decision Logic for Fabrication Method Selection Requirement Key Requirement FeatureComplexity High Feature Complexity? Requirement->FeatureComplexity SurfaceFinish High Surface Finish Critical? FeatureComplexity->SurfaceFinish No ECMM Electrochemical Micromachining FeatureComplexity->ECMM Yes Speed Rapid Prototyping Needed? SurfaceFinish->Speed No SurfaceFinish->ECMM Yes ThermalStress Minimize Thermal Stress? Speed->ThermalStress No Laser Laser Micromachining Speed->Laser Yes ThermalStress->Laser No ThermalStress->ECMM Yes

Fabrication Method Selection Logic

References

Application Notes and Protocols for Electrochemical Testing of Hastelloy C Alloys in Seawater

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hastelloy C alloys, a family of nickel-chromium-molybdenum alloys, are renowned for their exceptional resistance to a wide array of corrosive environments. This makes them prime candidates for applications in marine environments, chemical processing, and other industries where chloride-induced corrosion is a significant concern. To ensure the reliability and longevity of components fabricated from these alloys, rigorous electrochemical testing is essential. These application notes provide detailed protocols for evaluating the corrosion behavior of this compound alloys in seawater, tailored for researchers, scientists, and professionals in materials science and engineering.

The following protocols are designed to be conducted in a controlled laboratory setting using artificial seawater, which provides a reproducible and standardized testing medium. The primary electrochemical techniques covered are Open Circuit Potential (OCP) monitoring, Potentiodynamic Polarization, Cyclic Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS). These methods allow for the determination of key corrosion parameters such as corrosion potential (Ecorr), corrosion current density (icorr), pitting potential (Epit), and polarization resistance (Rp), which are critical for assessing material performance.

Experimental Protocols

1. Preparation of Artificial Seawater (ASTM D1141)

A standardized artificial seawater solution is crucial for obtaining reproducible corrosion data. The ASTM D1141 standard provides a widely accepted formulation.

Materials:

  • Reagent grade chemicals (as listed in Table 1)

  • Deionized or distilled water

  • 0.1 N Sodium Hydroxide (NaOH) solution

Procedure:

  • Prepare the stock solutions as described in ASTM D1141. This standard outlines the precise chemical composition and preparation guidelines for synthetic seawater.

  • To prepare the final solution, dissolve the required salts in deionized or distilled water in the order specified in the standard to prevent precipitation.

  • After dissolution of all salts, adjust the pH of the solution to 8.2 using a 0.1 N NaOH solution.

  • The final solution should be clear and free of any precipitates.

Table 1: Chemical Composition of ASTM D1141 Artificial Seawater

Chemical CompoundConcentration (g/L)
Sodium Chloride (NaCl)24.53
Magnesium Chloride (MgCl2)5.20
Sodium Sulfate (Na2SO4)4.09
Calcium Chloride (CaCl2)1.16
Potassium Chloride (KCl)0.695
Sodium Bicarbonate (NaHCO3)0.201
Potassium Bromide (KBr)0.101
Boric Acid (H3BO3)0.027
Strontium Chloride (SrCl2)0.025
Sodium Fluoride (NaF)0.003

2. Test Specimen Preparation

Proper preparation of the this compound alloy working electrode is critical for accurate and reproducible results.

Materials:

  • This compound alloy specimen (e.g., C-276, C-22)

  • Silicon carbide (SiC) abrasive papers (e.g., 240, 400, 600 grit)

  • Polishing cloths with diamond paste or alumina (B75360) suspension (e.g., 1 µm, 0.3 µm)

  • Acetone (B3395972) or ethanol

  • Deionized or distilled water

Procedure:

  • Cut the this compound alloy into the desired specimen geometry for your electrochemical cell. A common configuration is a flat disk.

  • Mount the specimen in an appropriate holder, ensuring a good electrical connection. The holder should expose a well-defined surface area to the electrolyte.

  • Mechanically grind the exposed surface of the specimen with progressively finer SiC abrasive papers (e.g., up to 600 grit).

  • Polish the ground surface to a mirror finish using polishing cloths with diamond paste or alumina suspension.

  • Thoroughly clean the polished specimen by ultrasonicating in acetone or ethanol, followed by rinsing with deionized or distilled water.

  • Dry the specimen with a stream of clean, dry air.

  • Measure and record the exposed surface area of the working electrode.

3. Electrochemical Cell Setup

A standard three-electrode electrochemical cell is used for these tests.

Components:

  • Working Electrode (WE): The prepared this compound alloy specimen.

  • Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode is commonly used.

  • Counter Electrode (CE): A platinum plate or graphite (B72142) rod with a surface area significantly larger than the working electrode.

  • Electrochemical Cell: A glass cell of sufficient volume to hold the electrodes and the artificial seawater.

  • Potentiostat: An instrument capable of controlling the potential of the working electrode and measuring the resulting current.

Assembly:

  • Assemble the electrochemical cell with the working, reference, and counter electrodes.

  • Position the reference electrode close to the working electrode to minimize ohmic drop.

  • Fill the cell with the prepared artificial seawater, ensuring that the exposed surface of the working electrode is fully immersed.

  • Allow the system to stabilize at the desired test temperature.

4. Electrochemical Measurement Protocols

a. Open Circuit Potential (OCP) Measurement

Purpose: To determine the stable corrosion potential of the alloy in the test environment before applying any external potential.

Procedure:

  • Immerse the prepared this compound specimen in the artificial seawater.

  • Monitor the potential of the working electrode with respect to the reference electrode over time, with no current applied.

  • Record the potential until it reaches a steady-state value (typically a change of less than a few millivolts over a 30-60 minute period). This steady-state potential is the Open Circuit Potential (OCP) or corrosion potential (Ecorr).

b. Potentiodynamic Polarization

Purpose: To evaluate the anodic and cathodic behavior of the alloy and to determine the corrosion current density (icorr).

Procedure:

  • After the OCP has stabilized, initiate the potentiodynamic scan.

  • Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +1.2 V vs. SCE).

  • A slow scan rate, such as 0.167 mV/s or 1 mV/s, is typically used to allow the system to reach a quasi-steady state.

  • Record the resulting current density as a function of the applied potential.

  • Plot the data as a Tafel plot (log |current density| vs. potential).

  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic branches of the polarization curve to their intersection.

c. Cyclic Potentiodynamic Polarization

Purpose: To assess the susceptibility of the alloy to localized corrosion, such as pitting and crevice corrosion.

Procedure:

  • Similar to the potentiodynamic polarization scan, start at a cathodic potential and scan in the anodic direction.

  • Continue the scan until a significant increase in current is observed, indicating the onset of pitting corrosion (the pitting potential, Epit).

  • Once a predefined current density is reached (e.g., 100 µA/cm²), reverse the scan direction and scan back towards the initial potential.

  • The potential at which the hysteresis loop closes on the passive region is the repassivation or protection potential (Eprot).

  • A positive hysteresis loop (where the reverse scan current is higher than the forward scan current at the same potential) indicates susceptibility to pitting corrosion.

d. Electrochemical Impedance Spectroscopy (EIS)

Purpose: To obtain information about the corrosion mechanism, the properties of the passive film, and the corrosion rate in a non-destructive manner.

Procedure:

  • After the OCP has stabilized, apply a small amplitude AC potential signal (e.g., 10 mV) around the OCP.

  • Sweep the frequency of the AC signal over a wide range (e.g., from 100 kHz to 10 mHz).

  • Measure the resulting AC current and the phase shift between the potential and current signals.

  • The data is typically presented as Nyquist and Bode plots.

  • The polarization resistance (Rp) can be determined from the low-frequency intercept of the impedance with the real axis in the Nyquist plot. A higher Rp value generally indicates better corrosion resistance.

  • The data can be fitted to an equivalent electrical circuit model to extract quantitative parameters related to the corrosion process.

Data Presentation

Table 2: Typical Electrochemical Corrosion Parameters for this compound Alloys in Seawater

AlloyEcorr (V vs. SCE)icorr (µA/cm²)Epit (V vs. SCE)Rp (kΩ·cm²)Test Conditions
This compound-276-0.15 to -0.250.01 to 0.1> 0.8100 - 5003.5% NaCl, Room Temperature, Aerated
This compound-22-0.10 to -0.20< 0.01> 1.0> 5003.5% NaCl, Room Temperature, Aerated
This compound-4-0.20 to -0.300.05 to 0.2~ 0.750 - 200Artificial Seawater, 25°C, Deaerated

Note: The values presented in this table are illustrative and can vary depending on the specific experimental conditions, surface finish, and exact alloy composition.

Visualizations

a cluster_prep Sample & Solution Preparation cluster_setup Experimental Setup cluster_testing Electrochemical Testing cluster_analysis Data Analysis prep_alloy This compound Alloy Specimen Preparation setup_cell Assemble 3-Electrode Electrochemical Cell prep_alloy->setup_cell prep_seawater Artificial Seawater (ASTM D1141) prep_seawater->setup_cell test_ocp OCP Measurement setup_cell->test_ocp test_eis Electrochemical Impedance Spectroscopy (EIS) test_ocp->test_eis test_potentio Potentiodynamic Polarization test_ocp->test_potentio analysis Determine Ecorr, icorr, Epit, Rp test_eis->analysis test_cyclic Cyclic Potentiodynamic Polarization test_potentio->test_cyclic test_potentio->analysis test_cyclic->analysis

Caption: Experimental workflow for electrochemical testing.

b cluster_pitting Pitting Corrosion Assessment start Start Scan (-0.25 V vs OCP) anodic_scan Anodic Scan (Potential Increase) start->anodic_scan pitting_initiation Pitting Initiation (Epit) anodic_scan->pitting_initiation Current increases sharply reverse_scan Reverse Scan (Potential Decrease) pitting_initiation->reverse_scan Reach current limit repassivation Repassivation (Eprot) reverse_scan->repassivation Hysteresis loop closes end End Scan repassivation->end

Caption: Cyclic potentiodynamic polarization logic.

Application Notes: High-Temperature Tensile Properties of Hastelloy C-22

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hastelloy C-22 is a versatile nickel-chromium-molybdenum-tungsten alloy known for its exceptional resistance to a wide array of corrosive environments, including both oxidizing and reducing conditions.[1][2] Its ability to withstand harsh chemical media makes it a critical material in industries such as chemical processing, pollution control, and pharmaceutical manufacturing.[3] A key characteristic of this compound-22 is its ability to maintain robust mechanical properties, including high strength and ductility, at elevated temperatures up to 1250°F (676°C).[3][4] This document provides detailed application notes and protocols for conducting high-temperature tensile testing on this compound-22 specimens to evaluate their mechanical performance under thermal loading.

Material Properties

This compound-22's composition, which includes a significant amount of nickel, chromium, and molybdenum, provides excellent resistance to pitting, crevice corrosion, and stress corrosion cracking.[1][5] The alloy's thermal stability allows it to be used in the as-welded condition without significant loss of corrosion resistance.[5][6] When considering high-temperature applications, it is crucial to understand the material's mechanical behavior as a function of temperature. Generally, as temperatures increase, the tensile and yield strengths of metallic alloys decrease, while ductility may increase.[7]

Data Presentation: Mechanical Properties of this compound-22 at Elevated Temperatures

The following tables summarize the typical tensile properties of solution heat-treated this compound-22 at various temperatures for different product forms.

Temperature (°C)Yield Strength (MPa)Tensile Strength (MPa)Elongation (%)Elastic Modulus (GPa)
2037278662206
31624865568190
42724163468-
53823460767177
64922157269-
76021453468-

Caption: Typical tensile properties of solution heat-treated Hastelloy® C-22 plates (6.4-19mm).

Temperature (°C)Yield Strength (MPa)Tensile Strength (MPa)Elongation (%)
2035976570
31623463479
42721461479
53820057980
64919355280
76020049677

Caption: Typical tensile properties of solution heat-treated Hastelloy® C-22 bars (13-50mm).

Temperature (°C)Yield Strength (MPa)Tensile Strength (MPa)Elongation (%)
2040780057
31629067662
42728365567
53827662761
64924858665
76024152463

Caption: Typical tensile properties of solution heat-treated Hastelloy® C-22 sheets (0.71-3.2mm).

Protocols: High-Temperature Tensile Testing of this compound-22

This protocol outlines the standardized procedure for conducting elevated temperature tensile tests on this compound-22 specimens in accordance with ASTM E21.[8][9][10] This method is essential for determining key mechanical properties such as yield strength, ultimate tensile strength, elongation, and reduction of area at high temperatures.[9][10]

1. Specimen Preparation

  • Specimen Geometry: Test specimens should be machined to the dimensions specified in ASTM E8/E8M for either round or flat specimens.[11] The geometry should be selected based on the product form (plate, bar, or sheet) being tested.

  • Surface Finish: The reduced section of the specimen should have a smooth, longitudinally machined finish to minimize stress concentrations.

  • Pre-test Measurements: The initial dimensions of the specimen's gauge length and cross-sectional area must be accurately measured and recorded.

2. Equipment and Setup

  • Universal Testing Machine (UTM): The UTM must be equipped with a load cell of appropriate capacity and calibrated to ensure accurate load measurement.[9]

  • High-Temperature Furnace: A furnace capable of maintaining a uniform and stable temperature around the specimen is required.[9][12] The furnace should have a port for an extensometer.

  • Temperature Control and Measurement: Type K or S thermocouples are recommended for accurate temperature monitoring.[9] The temperature should be maintained within ±3°C (±5°F) for tests up to 980°C (1800°F).[11] Thermocouples should be placed in close proximity to the gauge section of the specimen.

  • High-Temperature Grips: Grips made from a material capable of withstanding the test temperature without degradation are necessary to securely hold the specimen.[9]

  • Extensometer: A high-temperature extensometer, compliant with ASTM E83, is crucial for accurate strain measurement, particularly for determining yield strength.[9][11]

3. Experimental Procedure

  • Specimen Installation: Securely mount the this compound-22 specimen in the high-temperature grips of the UTM, ensuring proper alignment to minimize bending stresses.

  • Heating:

    • Position the furnace around the specimen.

    • Heat the specimen to the desired test temperature at a controlled rate.

    • Allow the specimen to soak at the test temperature for a sufficient duration to ensure thermal equilibrium. A typical soak time is 20 minutes per inch of specimen thickness.

  • Tensile Testing:

    • Attach the high-temperature extensometer to the gauge section of the specimen.

    • Apply a tensile load to the specimen at a controlled strain rate. For determining yield strength, a strain rate of 0.005 ± 0.002 in./in./min is recommended.[11]

    • After the yield point, the strain rate can be increased.

    • Continuously record the load and extension data throughout the test until the specimen fractures.

  • Post-Test Analysis:

    • After the specimen has cooled to room temperature, carefully remove the fractured halves.

    • Measure the final gauge length to determine the percentage of elongation.

    • Measure the final cross-sectional area at the point of fracture to determine the percentage reduction in area.

    • From the load-extension data, calculate the yield strength (typically at 0.2% offset), ultimate tensile strength, and modulus of elasticity.

Experimental Workflow Diagram

G cluster_pre Pre-Test cluster_test Testing Procedure cluster_post Post-Test Analysis cluster_results Results specimen_prep Specimen Preparation (ASTM E8/E8M) dim_measure Initial Dimension Measurement specimen_prep->dim_measure install Install Specimen in UTM dim_measure->install heat Heat Specimen to Test Temperature install->heat soak Thermal Soak heat->soak attach_ext Attach Extensometer soak->attach_ext apply_load Apply Tensile Load (Controlled Strain Rate) attach_ext->apply_load record_data Record Load-Strain Data until Fracture apply_load->record_data cool Cool Fractured Specimen record_data->cool final_measure Final Dimension Measurement cool->final_measure calculate Calculate Mechanical Properties final_measure->calculate ys Yield Strength calculate->ys uts Ultimate Tensile Strength calculate->uts elong Elongation calculate->elong ra Reduction of Area calculate->ra

Caption: Workflow for High-Temperature Tensile Testing of this compound-22.

References

Application Notes and Protocols for Hastelloy C-276 in Molten Salt Reactor Experimental Loops

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and experimental protocols for the use of Hastelloy C-276 in molten salt reactor (MSR) experimental loops. This compound-276, a nickel-molybdenum-chromium superalloy, is a candidate material for MSR applications due to its excellent corrosion resistance in a wide range of aggressive environments and good high-temperature mechanical properties.[1] These notes are intended for researchers, scientists, and engineers involved in the materials science and engineering aspects of MSR development.

Material Properties of this compound-276

This compound-276 is a wrought nickel-based superalloy with high strength and excellent corrosion resistance to a variety of chemical environments.[1] Its performance in the harsh, high-temperature, and corrosive environment of molten salts is a critical area of study for the advancement of MSR technology.

Chemical Composition

The nominal chemical composition of this compound-276 is provided in the table below. The low carbon and silicon content are critical in preventing the formation of grain boundary precipitates during welding, which can degrade corrosion resistance.

ElementContent (wt. %)
Nickel (Ni)Balance (~57)
Molybdenum (Mo)15.0 - 17.0
Chromium (Cr)14.5 - 16.5
Iron (Fe)4.0 - 7.0
Tungsten (W)3.0 - 4.5
Cobalt (Co)2.5 max
Manganese (Mn)1.0 max
Vanadium (V)0.35 max
Silicon (Si)0.08 max
Carbon (C)0.01 max
Phosphorus (P)0.025 max
Sulfur (S)0.010 max
Table 1: Nominal Chemical Composition of this compound-276. [2][3]
Physical Properties

Key physical properties of this compound-276 at room temperature are summarized below.

PropertyValue
Density8.89 g/cm³
Melting Range1323 - 1371 °C
Modulus of Elasticity205 GPa
Specific Heat427 J·kg⁻¹·K⁻¹
Thermal Conductivity9.2 W·m⁻¹·K⁻¹
Electrical Resistivity1.3 µΩ·m
Table 2: Physical Properties of this compound-276 at Room Temperature. [2][3]
Mechanical Properties at Elevated Temperatures

The mechanical properties of this compound-276 are a critical consideration for the structural integrity of MSR components. The following table presents the tensile strength of solution-annealed this compound-276 at various temperatures. As the temperature increases, the tensile strength generally decreases.[4]

Temperature (°C)Temperature (°F)Tensile Strength (ksi)
2170115.0
93200110.0
204400105.0
316600100.0
42780095.0
538100090.0
649120080.0
760140060.0
871160040.0
982180025.0
Table 3: Tensile Strength of this compound-276 at Elevated Temperatures. [4]

Corrosion Behavior in Molten Salts

The primary degradation mechanism for structural alloys in high-temperature molten fluoride (B91410) and chloride salts is the selective leaching or dealloying of chromium.[5] this compound-276 has demonstrated satisfactory corrosion performance in chloride molten salts, with a reported corrosion rate of 45 µm/year.[6] In a eutectic molten salt of NaCl-KCl-ZnCl₂, this compound-276 exhibited corrosion rates of approximately 10 µm/year at 250°C and 40 µm/year at 500°C.[7]

It is important to note that while Hastelloy N was specifically developed for molten fluoride salts and generally shows better performance in those environments, this compound-276 has shown promising results, particularly in chloride salts.[6][8]

Experimental Protocols for Material Testing

Two primary methods for evaluating the corrosion resistance of alloys in molten salts are static immersion tests and dynamic tests using thermal convection or forced convection loops.

Protocol for Static Immersion Corrosion Test

This protocol outlines the steps for conducting a static immersion test to evaluate the corrosion of this compound-276 in a molten salt environment. This method is based on the principles described in ISO 17245:2015.[9][10]

3.1.1. Specimen Preparation

  • Fabrication: Prepare test coupons of this compound-276 with representative surface finish and dimensions (e.g., 2.5 cm x 5 cm x 0.3 cm).[11]

  • Cleaning: Thoroughly clean the specimens to remove any surface contaminants such as dust, oil, or grease. This can be achieved by ultrasonic cleaning in a suitable solvent (e.g., acetone, ethanol) followed by rinsing with distilled water and drying.[11]

  • Initial Measurement: Accurately measure the dimensions and weigh each specimen to establish a baseline for post-exposure analysis.

3.1.2. Experimental Setup and Procedure

  • Crucible Selection: Use a crucible made of a compatible material, such as pure nickel or graphite, to contain the molten salt and test specimen.

  • Salt Preparation: Prepare the desired molten salt mixture and ensure its purity, as impurities can significantly affect corrosion rates.

  • Assembly: Place the cleaned and weighed this compound-276 specimen in the crucible. The specimen can be suspended by a wire of a compatible material or placed at the bottom of the crucible.

  • Inert Atmosphere: Place the crucible assembly inside a furnace with a controlled atmosphere. Purge the furnace with an inert gas (e.g., high-purity argon) to minimize oxidation.

  • Heating and Immersion: Heat the furnace to the desired test temperature to melt the salt and immerse the specimen. Maintain the temperature for the specified test duration.

  • Cooling and Specimen Retrieval: After the test duration, cool the furnace and retrieve the specimen from the solidified salt.

  • Post-Test Cleaning: Carefully remove any adhering salt from the specimen. This may involve mechanical or chemical cleaning methods, ensuring that the base metal is not attacked.

  • Final Measurement and Analysis: Measure the final dimensions and weigh the cleaned specimen to determine the mass loss or gain. Calculate the corrosion rate.

  • Characterization: Analyze the surface and cross-section of the corroded specimen using techniques such as Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDS), and X-ray Diffraction (XRD) to identify corrosion products and understand the corrosion mechanism.

Static_Immersion_Test_Workflow cluster_pre_test Pre-Test Preparation cluster_experiment Experimental Procedure cluster_post_test Post-Test Analysis Specimen_Fabrication Specimen Fabrication Specimen_Cleaning Specimen Cleaning Specimen_Fabrication->Specimen_Cleaning Initial_Measurement Initial Measurement (Weight & Dimensions) Specimen_Cleaning->Initial_Measurement Crucible_Setup Crucible & Salt Setup Initial_Measurement->Crucible_Setup Inert_Atmosphere Establish Inert Atmosphere Crucible_Setup->Inert_Atmosphere Heating_Immersion Heating & Immersion at Test Temperature Inert_Atmosphere->Heating_Immersion Cooling_Retrieval Cooling & Specimen Retrieval Heating_Immersion->Cooling_Retrieval Post_Test_Cleaning Post-Test Cleaning Cooling_Retrieval->Post_Test_Cleaning Final_Measurement Final Measurement (Weight & Dimensions) Post_Test_Cleaning->Final_Measurement Corrosion_Rate_Calc Corrosion Rate Calculation Final_Measurement->Corrosion_Rate_Calc Microstructural_Analysis Microstructural Analysis (SEM, EDS, XRD) Corrosion_Rate_Calc->Microstructural_Analysis

Static Immersion Corrosion Test Workflow

Protocol for Thermal Convection Loop Testing

Thermal convection loops provide a more realistic testing environment by simulating the temperature gradients and flow conditions present in an MSR.

3.2.1. Loop Design and Construction

  • Material: Construct the loop primarily from this compound-276 tubing.

  • Geometry: The loop should have a vertical orientation with a heated leg and a cooled leg to induce natural convection of the molten salt.

  • Heating and Cooling: Utilize furnace elements to heat the hot leg and a cooling system (e.g., forced air) for the cold leg to establish a temperature differential.

  • Instrumentation: Equip the loop with thermocouples to monitor the temperature at various points and potentially other sensors to measure flow rate.

3.2.2. Experimental Procedure

  • Salt Preparation and Loading: Prepare and purify the molten salt. Load the salt into the loop under an inert atmosphere.

  • Startup: Gradually heat the loop to the desired operating temperatures. Procedures for startup, steady-state operation, and shutdown are crucial due to the high freezing point of many molten salts.[12]

  • Operation: Maintain the loop at the target hot and cold leg temperatures for the duration of the experiment.

  • Shutdown and Draining: Cool the loop in a controlled manner and drain the molten salt.

  • Sample Extraction and Analysis: Section the loop tubing at various locations (hot leg, cold leg, bends) for analysis.

  • Characterization: Perform metallographic analysis on the cross-sections of the tubing to determine the extent of corrosion, mass transfer, and deposition. Utilize techniques like SEM and EDS to characterize the changes in microstructure and composition.

Thermal_Convection_Loop_Workflow cluster_setup Loop Setup & Preparation cluster_operation Loop Operation cluster_analysis Post-Operation Analysis Loop_Construction Loop Construction (this compound-276) Instrumentation Instrumentation (Thermocouples, etc.) Loop_Construction->Instrumentation Salt_Preparation Molten Salt Preparation & Purification Instrumentation->Salt_Preparation Salt_Loading Salt Loading into Loop Salt_Preparation->Salt_Loading Startup_Heating Controlled Startup & Heating Salt_Loading->Startup_Heating Steady_State_Operation Steady-State Operation at Temp. Gradient Startup_Heating->Steady_State_Operation Shutdown_Cooling Controlled Shutdown & Cooling Steady_State_Operation->Shutdown_Cooling Salt_Draining Draining of Molten Salt Shutdown_Cooling->Salt_Draining Loop_Sectioning Sectioning of Loop Tubing Salt_Draining->Loop_Sectioning Metallographic_Analysis Metallographic Analysis Loop_Sectioning->Metallographic_Analysis Microstructural_Characterization Microstructural Characterization (SEM, EDS) Metallographic_Analysis->Microstructural_Characterization

Thermal Convection Loop Experimental Workflow

Corrosion Mechanism

The primary corrosion mechanism of nickel-based alloys like this compound-276 in molten salts involves the selective depletion of the more reactive alloying elements, particularly chromium.

Corrosion_Mechanism cluster_alloy This compound-276 Bulk Alloy cluster_interface Alloy-Salt Interface cluster_salt Molten Salt Bulk_Alloy Ni-Cr-Mo Matrix Cr_Depletion Chromium Depletion Bulk_Alloy->Cr_Depletion Selective Leaching Porous_Layer Formation of Porous Layer Cr_Depletion->Porous_Layer Cr_Ions Cr ions in salt Cr_Depletion->Cr_Ions Dissolution Molten_Salt Molten Fluoride/Chloride Salt Molten_Salt->Cr_Depletion Corrosive Attack

Simplified Corrosion Mechanism of Hastelloy in Molten Salt

Conclusion

This compound-276 remains a viable candidate material for the construction of experimental molten salt reactor loops, particularly in chloride salt systems. Its high-temperature strength and corrosion resistance are key attributes. However, thorough testing and characterization under conditions that are as close as possible to the intended reactor environment are essential to ensure its long-term performance and the safety of the experimental setup. The protocols and data presented in this document provide a foundation for researchers to conduct such critical evaluations.

References

Application Notes and Protocols for Welding Hastelloy C Components in Vacuum Chambers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the welding of Hastelloy C components intended for use in high and ultra-high vacuum (UHV) environments. It is intended for researchers, scientists, and drug development professionals who utilize vacuum technology and require the highest standards of weld integrity and cleanliness to ensure optimal vacuum performance. The protocols cover material selection, welding procedures, post-weld treatment, and critical testing for vacuum service, including leak detection and residual gas analysis.

Introduction

This compound alloys, particularly C-276 and C-22, are nickel-chromium-molybdenum alloys renowned for their excellent corrosion resistance in a wide range of aggressive environments.[1][2] Their ductility, ease of fabrication, and resistance to stress corrosion cracking make them suitable materials for constructing vacuum chambers and components.[3] However, achieving a vacuum-compatible weld that minimizes outgassing and virtual leaks requires stringent procedures and quality control. This document outlines the best practices for welding this compound for vacuum applications.

Material and Filler Metal Selection

Proper material selection is the foundation of a successful vacuum weld.

2.1 Base Material:

For most vacuum applications, this compound-276 (UNS N10276) is a suitable choice due to its excellent weldability and resistance to the formation of grain boundary precipitates in the as-welded condition.[1] this compound-22 (UNS N06022) offers superior corrosion resistance in certain oxidizing environments and is also a viable option.[2]

2.2 Filler Metal:

The recommended filler metal for welding this compound-276 is ERNiCrMo-4 (AWS A5.14).[4] This filler metal has a chemical composition similar to the base metal, ensuring comparable corrosion resistance and mechanical properties. For welding this compound-22, a matching filler metal is also preferred.

Table 1: Chemical Composition of this compound-276 and ERNiCrMo-4 Filler Metal

ElementThis compound-276 (wt. %)ERNiCrMo-4 (wt. %)
NickelBalanceBalance
Molybdenum15.0 - 17.015.0 - 17.0
Chromium14.5 - 16.514.5 - 16.5
Iron4.0 - 7.04.0 - 7.0
Tungsten3.0 - 4.53.0 - 4.5
Cobalt2.5 max2.5 max
Manganese1.0 max1.0 max
Carbon0.01 max0.02 max
Silicon0.08 max0.08 max
Vanadium0.35 max0.35 max
Phosphorus0.04 max0.04 max
Sulfur0.03 max0.03 max
Copper0.5 max0.5 max

Source:[4]

Welding Procedure: Gas Tungsten Arc Welding (GTAW/TIG)

For vacuum applications, Gas Tungsten Arc Welding (GTAW), also known as Tungsten Inert Gas (TIG) welding, is the preferred method due to its precision, cleanliness, and ability to produce high-purity welds with minimal defects.[1]

3.1 Joint Design and Preparation:

  • Joint Type: Full penetration butt welds are essential for vacuum integrity to eliminate virtual leaks. For UHV applications, welds should be made on the vacuum side where possible.[5]

  • Cleaning: Cleanliness is paramount. The weld area and adjacent surfaces (at least 100mm on each side) must be thoroughly cleaned to remove all oils, grease, dirt, and oxides.[6]

    • Degrease with a suitable solvent like isopropanol.

    • Mechanically clean the weld joint and surrounding area using a dedicated stainless steel wire brush or a new grinding wheel to achieve a bright metallic finish.[6]

    • Wipe the cleaned area again with a lint-free cloth and solvent.

3.2 Welding Parameters:

  • Polarity: Direct Current Electrode Negative (DCEN/DCSP).

  • Tungsten Electrode: 2% Thoriated (EWTh-2) or 2% Ceriated (EWCe-2). The tip should be ground to a fine point.

  • Shielding Gas: High-purity argon (99.998% or higher) is recommended for both the torch and the backing gas to protect the molten weld pool and the root from atmospheric contamination.

  • Heat Input: Minimize heat input to reduce the risk of cracking and distortion. Use stringer beads rather than wide weave beads.

  • Interpass Temperature: Maintain an interpass temperature below 93°C (200°F) to prevent sensitization and embrittlement.

Table 2: Typical GTAW Parameters for this compound-276

Thickness (mm)Electrode Diameter (mm)Welding Current (A)Shielding Gas Flow Rate (L/min)Filler Rod Diameter (mm)
1.51.640 - 8010 - 151.6
3.02.480 - 15012 - 182.4
6.03.2150 - 25015 - 203.2

Note: These are starting parameters and should be adjusted based on specific joint design and material thickness. A weld procedure specification (WPS) should be developed and qualified.

Post-Weld Treatment

4.1 Heat Treatment:

For most vacuum applications, post-weld heat treatment (PWHT) of this compound-276 is not necessary.[6] In extremely harsh corrosive environments, a solution anneal at 1040°C - 1150°C followed by a rapid quench may be considered to optimize corrosion resistance, but this is generally not required for vacuum performance.[6] Stress relief heat treatment is ineffective.[6]

4.2 Post-Weld Cleaning:

After welding, the weld and heat-affected zone (HAZ) must be thoroughly cleaned to remove any oxides and discoloration.

  • Use a dedicated stainless steel wire brush.

  • For UHV applications, electropolishing or a pickling process using a mixture of nitric and hydrofluoric acids can be employed to achieve a smooth, clean surface, followed by a thorough rinse with deionized water.

Experimental Protocols for Vacuum Qualification

5.1 Helium Leak Testing:

Helium leak detection is a critical step to ensure the integrity of the welded vacuum chamber.

Objective: To detect and quantify any leaks in the welded joints.

Apparatus:

  • Helium Mass Spectrometer Leak Detector (MSLD)

  • Helium tracer gas (99.99% pure or higher)

  • Spray probe or sniffer probe

  • Vacuum pumping system

Procedure (Outside-In Method):

  • Connect the MSLD to the vacuum chamber and evacuate the chamber to a suitable test pressure (typically <1 x 10^-4 mbar).

  • Calibrate the MSLD using a calibrated leak standard.

  • Systematically spray a fine stream of helium gas onto the exterior of all weld seams.

  • Monitor the MSLD for any increase in the helium signal, which indicates a leak.

  • Quantify the leak rate.

Acceptance Criteria:

  • For high vacuum applications, a leak rate of less than 1 x 10^-8 mbar·L/s is generally acceptable.

  • For UHV applications, a more stringent requirement of less than 1 x 10^-10 mbar·L/s is necessary.[5]

5.2 Outgassing Rate Measurement:

5.2.1 Rate of Rise (RoR) Method:

Objective: To determine the total outgassing rate of the welded component.

Apparatus:

  • The welded vacuum chamber to be tested

  • High-accuracy vacuum gauge (e.g., Spinning Rotor Gauge or Ion Gauge)

  • Pumping system capable of reaching UHV

  • Bakeout equipment

Procedure:

  • Assemble the test setup as shown in the diagram below.

  • Bake out the chamber (typically at 200-400°C for 24-48 hours) to remove adsorbed water vapor.

  • Pump the chamber to its base pressure.

  • Isolate the chamber from the pumping system by closing the main valve.

  • Record the pressure rise as a function of time.

  • Calculate the outgassing rate (Q) using the formula: Q = (ΔP / Δt) * (V / A) Where:

    • ΔP/Δt is the rate of pressure rise

    • V is the volume of the chamber

    • A is the internal surface area

5.2.2 Throughput Method (as per ASTM E1559):

Objective: To measure the outgassing rate by measuring the pressure difference across a known conductance.[7]

Apparatus:

  • The welded vacuum chamber to be tested

  • Two calibrated vacuum gauges

  • An orifice or tube with a known conductance (C)

  • Pumping system

  • Bakeout equipment

Procedure:

  • Assemble the test setup with the known conductance between the chamber and the pump.

  • Bake out and pump down the system.

  • Measure the pressure on both sides of the conductance (P1 in the chamber, P2 at the pump inlet).

  • Calculate the outgassing rate (Q) using the formula: Q = C * (P1 - P2)

Table 3: Expected Outgassing Rates for UHV Compatible Materials

MaterialConditionOutgassing Rate (mbar·L/s·cm²)
Stainless SteelAfter 10h bakeout at 400°C~1 x 10^-12
This compound (welded)Properly cleaned and bakedExpected to be in a similar range to stainless steel, but requires empirical measurement.

Note: The outgassing rate of a welded component will be highly dependent on the quality of the weld and the effectiveness of the cleaning and bakeout procedures.

5.3 Residual Gas Analysis (RGA):

RGA is used to identify the composition of residual gases in the vacuum chamber, which can help pinpoint sources of contamination.

Objective: To analyze the partial pressures of different gas species in the vacuum system after welding.

Apparatus:

  • Quadrupole Mass Spectrometer (RGA)

  • The welded vacuum chamber

  • UHV pumping system

Procedure:

  • Install the RGA on the vacuum chamber.

  • Bake out and pump down the system to the desired vacuum level.

  • Perform a scan with the RGA to obtain a mass spectrum of the residual gases.

  • Analyze the spectrum to identify the partial pressures of gases such as H₂, H₂O, CO, CO₂, and hydrocarbons.

Interpretation of Results:

  • A clean, leak-tight, and well-baked metal vacuum system should show a residual gas spectrum dominated by hydrogen (H₂).

  • High levels of water vapor (H₂O) indicate an insufficient bakeout.

  • The presence of nitrogen (N₂) and oxygen (O₂) in an atmospheric ratio (approx. 4:1) is indicative of a real leak.

  • Hydrocarbon peaks may suggest contamination from oils or solvents.

Diagrams

Welding_Workflow cluster_prep Pre-Welding Preparation cluster_weld Welding Process cluster_post Post-Welding cluster_test Vacuum Qualification Material_Selection Material & Filler Selection Joint_Design Joint Design (Full Penetration) Material_Selection->Joint_Design Cleaning Degreasing & Mechanical Cleaning Joint_Design->Cleaning GTAW_Welding GTAW (TIG) Welding Low Heat Input Cleaning->GTAW_Welding Post_Weld_Cleaning Post-Weld Cleaning & Inspection GTAW_Welding->Post_Weld_Cleaning Leak_Test Helium Leak Test (<10^-10 mbar·L/s) Post_Weld_Cleaning->Leak_Test Bakeout System Bakeout (200-400°C) Leak_Test->Bakeout Outgassing_Test Outgassing Rate Measurement Bakeout->Outgassing_Test RGA_Analysis Residual Gas Analysis Outgassing_Test->RGA_Analysis

Caption: Workflow for welding and qualifying this compound components for vacuum service.

Outgassing_Measurement cluster_RoR Rate of Rise (RoR) Method cluster_Throughput Throughput Method Pump_Down_RoR Pump to Base Pressure Isolate Isolate Chamber Pump_Down_RoR->Isolate Measure_Rise Measure Pressure Rise vs. Time Isolate->Measure_Rise Calculate_RoR Calculate Q = (ΔP/Δt) * (V/A) Measure_Rise->Calculate_RoR Pump_Down_TP Pump Down System Measure_Pressure Measure P1 and P2 across known conductance (C) Pump_Down_TP->Measure_Pressure Calculate_TP Calculate Q = C * (P1 - P2) Measure_Pressure->Calculate_TP Start Select Method Start->Pump_Down_RoR Start->Pump_Down_TP

Caption: Experimental workflows for outgassing rate measurement.

Conclusion

The successful welding of this compound components for vacuum chambers is achievable through meticulous attention to cleanliness, the use of appropriate welding techniques like GTAW, and rigorous post-weld qualification. By following the protocols outlined in this document for welding, leak testing, and outgassing analysis, researchers and scientists can ensure the integrity and performance of their vacuum systems, which is critical for sensitive applications in research and drug development. Empirical measurement of outgassing rates for specific welded components is strongly recommended to establish a performance baseline.

References

Application Notes and Protocols for Machining Complex Geometries from Hastelloy C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of advanced and traditional machining techniques for fabricating complex geometries from Hastelloy C alloys (C-276, C-22, etc.). The information is intended to guide researchers, scientists, and drug development professionals in selecting and implementing appropriate manufacturing methods for components used in corrosive, high-temperature, and high-purity environments.

This compound is a nickel-chromium-molybdenum superalloy renowned for its exceptional corrosion resistance.[1][2] However, its high strength, low thermal conductivity, and propensity for work hardening make it a challenging material to machine.[3][4] The selection of an appropriate machining technique is critical to achieving the desired dimensional accuracy, surface integrity, and component performance. This document outlines several key machining processes, summarizing their operational parameters and expected outcomes.

Traditional Machining: Turning and Milling

Conventional CNC turning and milling are widely used for producing parts from this compound. Success in these operations hinges on careful control of cutting parameters to manage heat generation and tool wear.

Key Considerations for Traditional Machining:
  • Tool Selection: Carbide tools with heat-resistant coatings such as TiAlN, TiN/TiCN/Al2O3, and TiAlSiN are recommended.[5] Physical Vapor Deposition (PVD) coated tools have been shown to outperform Chemical Vapor Deposition (CVD) coated tools in terms of tool life.[5] For finishing operations, Cubic Boron Nitride (CBN) inserts can allow for significantly higher cutting speeds compared to carbide.[6]

  • Cutting Speeds and Feeds: Low cutting speeds and high feed rates are generally advised to minimize work hardening and heat buildup.[4][6] It is crucial to maintain a consistent feed rate and avoid dwelling during the cut.[6]

  • Coolant: High-pressure coolant is essential to dissipate heat and clear chips from the cutting zone.[6]

  • Toolpaths: Trochoidal milling and other dynamic toolpaths that ensure a constant tool engagement angle and chip load are beneficial for reducing tool wear and improving process stability.[6]

Experimental Protocol: Evaluating Tool Wear in Turning this compound-276

This protocol describes a typical experiment to evaluate the performance of different cutting tools when turning this compound-276.

  • Workpiece Preparation: A cylindrical bar of this compound-276 is securely mounted in the lathe chuck.

  • Tool Setup: A series of cutting inserts with different coatings (e.g., PVD TiAlN, CVD TiN/TiCN/Al2O3) are prepared in their respective tool holders.

  • Machining Parameters: Set the initial cutting speed, feed rate, and depth of cut. For example, a cutting speed of 170 m/min, a feed rate of 0.2 mm/rev, and a depth of cut of 0.6 mm can be used as a starting point.[3]

  • Cutting Operation: Perform a series of turning passes on the workpiece with each cutting tool.

  • Data Collection:

    • Measure tool wear (e.g., flank wear) at regular intervals using a toolmaker's microscope or a scanning electron microscope (SEM).[7] A flank wear of 0.3 mm can be considered the end-of-life criterion for the tool.[7]

    • Measure the surface roughness of the machined surface after each pass.

    • Collect and analyze the morphology of the chips produced.

  • Analysis: Compare the tool life, surface finish, and chip formation for each cutting tool to determine the optimal tool for the given application.

Quantitative Data: Traditional Machining of this compound
Machining OperationCutting ToolCutting Speed (m/min)Feed Rate (mm/rev)Depth of Cut (mm)Outcome
TurningPVD Coated Carbide1000.1-Slower wear rate
TurningCVD Coated Carbide1800.1-High crater and thermal wear
TurningCBNUp to 274 (900 SFM)-1Higher productivity for finishing

Non-Traditional Machining Techniques

For highly complex geometries, micro-features, or when minimal residual stress is required, non-traditional machining methods offer significant advantages.

Electrical Discharge Machining (EDM)

EDM is a thermal process that removes material through a series of rapidly recurring electrical discharges between an electrode and the workpiece, which are separated by a dielectric fluid.[8] It is well-suited for intricate shapes and hard materials, irrespective of their mechanical properties.[8]

Experimental Protocol: Surface Roughness Optimization in EDM of Hastelloy C22

This protocol outlines an experiment to determine the optimal EDM parameters for achieving a desired surface finish on Hastelloy C22.[9][10]

  • Workpiece and Electrode Preparation: A Hastelloy C22 workpiece is secured in the EDM machine. A copper electrode of the desired geometry is prepared and mounted.[9][10]

  • Dielectric Fluid: The work area is submerged in a suitable dielectric fluid, such as deionized water or oil.[8]

  • Parameter Setup: A design of experiments (DOE) is established with varying levels of pulse duration (e.g., 10, 20, 30 µs), waiting time (e.g., 5, 10, 15 µs), and discharge current (e.g., 5, 10, 15 A).[9][10]

  • Machining: A series of machining operations are performed according to the DOE matrix.

  • Surface Roughness Measurement: After each operation, the average surface roughness (Ra) of the machined surface is measured using a profilometer.

  • Data Analysis: The results are analyzed to identify the combination of parameters that yields the minimum surface roughness. For instance, a pulse duration of 20 µs, a wait time of 10 µs, and a current of 5 A resulted in a minimum Ra of 2.86 µm.[9][10]

Quantitative Data: EDM of Hastelloy C22
Pulse Duration (µs)Waiting Time (µs)Discharge Current (A)Average Surface Roughness (Ra) (µm)
1010154.07
201052.86
300-64.50
300-107.36

Data compiled from multiple studies on Hastelloy C22.[9][10][11]

Laser Beam Machining (LBM)

LBM utilizes a focused, high-energy laser beam to melt and vaporize material, enabling the creation of fine and complex features.[12] It is a non-contact process that minimizes mechanical stresses on the workpiece.[12]

Experimental Protocol: Laser Cutting of this compound-276

This protocol details an experiment to optimize the quality of cuts made in a this compound-276 sheet using a pulsed Nd:YAG laser.[12]

  • Workpiece Setup: A sheet of this compound-276 is securely placed on the cutting table.

  • Laser System: A pulsed Nd:YAG laser is used for the cutting operation.

  • Parameter Selection: Key process parameters to be investigated include lamp current, pulse frequency, pulse width, assist gas pressure, and cutting speed.[12]

  • Cutting Trials: A series of straight-line cuts are performed while systematically varying the selected parameters according to a predefined experimental design (e.g., Taguchi method).

  • Quality Evaluation: The resulting cuts are analyzed for kerf width, heat-affected zone (HAZ), and surface roughness.

  • Optimization: The collected data is statistically analyzed to determine the optimal parameter settings for achieving the desired cut quality.

Quantitative Data: Laser Machining of this compound-276
Laser Power (W)Cutting Speed (mm/min)Gas Pressure (bar)Focal Position (mm)Kerf Width (mm)
1500200010-10.25
200030001200.30
250025001410.35

Note: This table presents a representative range of parameters and outcomes. Actual results will vary based on the specific laser system and material thickness.

Abrasive Waterjet (AWJ) Machining

AWJ machining employs a high-pressure jet of water mixed with abrasive particles to erode the workpiece material.[13] It is a cold-cutting process, making it ideal for materials sensitive to heat-induced distortion.[14] AWJ is highly versatile for cutting intricate shapes in a wide range of materials, including thick sections of this compound.[13][14]

Electrochemical Micromachining (µECM)

µECM is a non-traditional technique that removes material through anodic dissolution, making it suitable for creating micro-scale features in hard-to-machine materials like this compound-276.[15] The process is non-contact and does not induce thermal or mechanical stresses.[16]

Experimental Protocol: µECM of this compound-276

This protocol describes an experiment to evaluate the effect of different electrolytes on the quality of micro-holes machined in this compound-276.[15]

  • Workpiece and Electrode Setup: A this compound-276 workpiece is positioned as the anode, and a micro-tool (e.g., a fine tungsten carbide rod) serves as the cathode.

  • Electrolyte Selection: A series of experiments are conducted using different electrolytes, such as NaCl, NaNO3, and a hybrid mixture (e.g., NaCl + NaNO3 + citric acid).[15]

  • Machining Process: A constant voltage is applied between the tool and workpiece, and the tool is fed towards the workpiece at a controlled rate, creating a micro-hole.

  • Performance Metrics: The material removal rate (MRR), overcut, conicity of the hole, and circularity are measured for each electrolyte.

  • Analysis: The results are compared to determine which electrolyte provides the best combination of machining performance and feature accuracy. Hybrid electrolytes have been shown to yield higher MRR, lower overcut, and more circular holes.[15][17]

Visualizing Machining Workflows and Relationships

The following diagrams illustrate the logical relationships and workflows in machining this compound.

Machining_Parameter_Influence cluster_inputs Input Parameters cluster_outputs Process Outcomes CuttingSpeed Cutting Speed ToolWear Tool Wear CuttingSpeed->ToolWear Increases SurfaceFinish Surface Finish CuttingSpeed->SurfaceFinish Improves (to a point) FeedRate Feed Rate FeedRate->SurfaceFinish Degrades MRR Material Removal Rate FeedRate->MRR Increases DepthOfCut Depth of Cut DepthOfCut->MRR Increases ToolMaterial Tool Material/Coating ToolMaterial->ToolWear Influences Coolant Coolant/Lubrication Coolant->ToolWear Reduces Coolant->SurfaceFinish Improves DimensionalAccuracy Dimensional Accuracy

Caption: Influence of traditional machining parameters on key outcomes.

EDM_Workflow start Start: Define Geometry setup Workpiece & Electrode Setup start->setup set_params Set EDM Parameters (Current, Pulse Duration, etc.) setup->set_params machining Perform Machining set_params->machining measure Measure Surface Finish (Ra) & Dimensional Accuracy machining->measure decision Meets Specification? measure->decision adjust Adjust Parameters decision->adjust No end End: Final Part decision->end Yes adjust->set_params

Caption: Iterative workflow for optimizing EDM processes.

References

Surface Modification of Hastelloy C for Enhanced Corrosion Resistance: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various surface modification techniques aimed at enhancing the corrosion resistance of Hastelloy C alloys. The information is intended for researchers, scientists, and professionals in drug development and other fields where high-performance, corrosion-resistant materials are critical.

Introduction to Surface Modification of this compound

This compound alloys are nickel-chromium-molybdenum-based superalloys renowned for their excellent resistance to a wide range of corrosive environments.[1] However, in extremely aggressive media or under conditions of mechanical wear and chemical exposure, their performance can be further improved through surface modification. These techniques aim to create a surface layer with superior properties, such as increased hardness, reduced porosity, and enhanced passivation, thereby extending the service life and reliability of this compound components.

This document outlines protocols for three primary surface modification techniques:

  • Laser Surface Modification: Utilizing a high-energy laser beam to melt and rapidly solidify the surface, leading to a refined and homogenized microstructure.

  • High-Velocity Air-Fuel (HVAF) Coating: A thermal spray process that deposits a dense, low-porosity coating of a corrosion-resistant material onto the this compound substrate.

  • Chemical Passivation: A chemical treatment to remove surface contaminants and enhance the natural passive oxide layer of the alloy.

Comparative Corrosion Data

The following tables summarize quantitative data on the corrosion resistance of unmodified and surface-modified this compound alloys.

Table 1: Potentiodynamic Polarization Data in 3.5% NaCl Solution

Material/TreatmentCorrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (µA/cm²)Pitting Potential (Epit) (mV vs. SCE)
Unmodified this compound-276-250 to -4001.0 - 5.0800 - 1000
Laser Surface Melted C-276-1860.5 - 1.5> 1200
HVAF this compound CoatingNot specifiedSignificantly lower than substrateSignificantly higher than substrate

Table 2: Corrosion Rate Data

Material/TreatmentEnvironmentCorrosion Rate (mm/year)
Unmodified this compound-276Boiling 1% HCl~0.34
Unmodified this compound-27620% HCl at 100°C~3.91
Unmodified this compound-276Seawater (3% NaCl)0.0048
Laser Surface Melted C-276Not specifiedReduced compared to base metal
This compound-22 Weld OverlayFerric sulfate-50% sulfuric acid~0.03

Experimental Protocols

Sample Preparation for Surface Modification and Corrosion Testing

A standardized sample preparation procedure is crucial for obtaining reproducible results.

Protocol 1: General Sample Preparation

  • Cutting: Cut this compound specimens to the desired dimensions using a water-cooled abrasive cutter to minimize thermal effects. A typical size for electrochemical testing is 1 cm x 1 cm.

  • Mounting (for electrochemical testing): Mount the specimens in a cold-curing epoxy resin, leaving one surface exposed.

  • Grinding: Grind the exposed surface with successively finer silicon carbide (SiC) papers (e.g., 220, 400, 600, 800, 1200 grit). Use water as a lubricant and rinse the sample thoroughly between each grit size.

  • Polishing: Polish the ground surface using a diamond paste (e.g., 6 µm followed by 1 µm) on a polishing cloth to achieve a mirror-like finish.

  • Cleaning: Ultrasonically clean the polished samples in ethanol (B145695) or acetone (B3395972) for 10-15 minutes to remove any residual polishing compounds and grease.

  • Drying: Dry the samples in a stream of clean, dry air or nitrogen.

  • Storage: Store the prepared samples in a desiccator to prevent surface contamination prior to surface modification or testing.

Laser Surface Modification Protocol

This protocol describes a general procedure for laser surface melting of this compound.

Protocol 2: Laser Surface Melting

  • Sample Preparation: Prepare the this compound samples as described in Protocol 1.

  • Laser System: Utilize a high-power laser, such as a Nd:YAG or fiber laser.

  • Process Parameters (starting point, optimization required):

    • Laser Power: 1.0 - 2.0 kW

    • Scan Speed: 200 - 500 mm/min

    • Spot Diameter: 1 - 3 mm

    • Shielding Gas: Argon or Nitrogen at a flow rate of 15-20 L/min to prevent oxidation.

  • Procedure:

    • Securely mount the sample on a computer-controlled X-Y stage.

    • Position the laser head at the desired focal distance from the sample surface.

    • Initiate the shielding gas flow to purge the processing area of oxygen.

    • Activate the laser and traverse the beam across the sample surface in a pre-programmed pattern (e.g., single tracks with a specific overlap or a raster pattern).

    • After treatment, allow the sample to cool to room temperature under the shielding gas flow.

  • Post-Treatment Analysis: Characterize the modified surface for microstructure, hardness, and corrosion resistance.

HVAF Coating Protocol

This protocol outlines the general steps for applying a this compound coating using the HVAF process, based on industry best practices and available data.[2][3]

Protocol 3: HVAF Coating Application

  • Substrate Preparation:

    • Thoroughly degrease the this compound substrate.

    • Grit blast the surface to be coated with alumina (B75360) grit (e.g., 150 mesh) to achieve a "white metal" finish with a suitable surface roughness for coating adhesion.

  • HVAF System and Parameters (typical, equipment-dependent):

    • Fuel Gas: Propane, Propylene, or Natural Gas.

    • Air Pressure: ~125 psi.

    • Powder Feedstock: Gas-atomized this compound powder (e.g., -45/+15 µm particle size).

    • Powder Feed Rate: 150 - 250 g/min .[4]

    • Spray Distance: 200 - 300 mm.

  • Procedure:

    • Mount the substrate in a fixture that allows for controlled movement (e.g., rotation for cylindrical parts).

    • Set up the HVAF gun on a robotic traverse to ensure consistent spray distance and speed.

    • Initiate the combustion process and stabilize the flame.

    • Inject the this compound powder into the gas stream.

    • Apply the coating in multiple passes to achieve the desired thickness (e.g., 200-500 µm).

    • Allow the coated component to cool.

  • Post-Coating Finishing (if required): The as-sprayed coating can be used as is or machined/ground to final dimensions.

  • Quality Control: Evaluate the coating for thickness, porosity, and bond strength according to relevant standards (e.g., adapted from AMS 2447).[5][6][7][8]

Chemical Passivation Protocol

This protocol is a general guideline for the passivation of this compound, adapted from standards for nickel alloys and stainless steels.[9]

Protocol 4: Chemical Passivation

  • Cleaning: Thoroughly clean the this compound component to remove any grease, oils, and other surface contaminants. Use an alkaline cleaning solution.

  • Rinsing: Rinse the component with deionized water.

  • Passivation Bath (select one):

    • Nitric Acid Bath: 20-50% by volume nitric acid in deionized water. Immerse the component for 20-30 minutes at room temperature up to 50°C.

    • Citric Acid Bath: 4-10% by weight citric acid in deionized water. Immerse the component for 20-30 minutes at 50-70°C.

  • Rinsing: Thoroughly rinse the component with deionized water to remove all traces of the acid. A final rinse in high-purity water is recommended.

  • Drying: Dry the passivated component completely using clean, dry air.

Electrochemical Corrosion Testing Protocol

This protocol is based on the ASTM G5 standard for potentiodynamic anodic polarization measurements.[10][11][12][13][14]

Protocol 5: Potentiodynamic Polarization Testing

  • Test Solution: Prepare the desired corrosive medium (e.g., 3.5 wt% NaCl in deionized water to simulate seawater). Deaerate the solution by bubbling with nitrogen gas for at least 30 minutes prior to and during the experiment to remove dissolved oxygen.

  • Electrochemical Cell:

    • Working Electrode: The prepared this compound sample.

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

    • Counter Electrode: Platinum mesh or graphite (B72142) rod.

  • Procedure:

    • Assemble the electrochemical cell with the three electrodes immersed in the deaerated test solution.

    • Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for at least 60 minutes until a steady-state value is reached.

    • Initiate the potentiodynamic scan from a potential cathodic to the OCP (e.g., -250 mV vs. OCP) to a potential anodic to the OCP (e.g., +1.6 V vs. SCE).

    • Scan Rate: A slow scan rate, typically 0.167 mV/s or 0.5 mV/s, is recommended to ensure near-steady-state conditions.

  • Data Analysis:

    • Plot the logarithm of the current density versus the applied potential (Tafel plot).

    • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation.

    • Identify the pitting potential (Epit) as the potential at which a sharp and sustained increase in current density occurs.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_modification Surface Modification cluster_analysis Analysis p1 Cutting p2 Mounting p1->p2 p3 Grinding & Polishing p2->p3 p4 Cleaning & Drying p3->p4 m1 Laser Surface Melting p4->m1 Modified Samples m2 HVAF Coating p4->m2 Modified Samples m3 Chemical Passivation p4->m3 Modified Samples a2 Corrosion Testing p4->a2 Unmodified Control a1 Microstructural Analysis m1->a1 Characterization m1->a2 m2->a1 Characterization m2->a2 m3->a1 Characterization m3->a2 a3 Data Interpretation a2->a3 Corrosion_Protection_Mechanisms cluster_lsm Laser Surface Melting cluster_hvaf HVAF Coating cluster_passivation Chemical Passivation lsm_node Rapid Solidification -> Fine, Homogenized Microstructure -> Reduced Defects outcome Enhanced Corrosion Resistance lsm_node->outcome hvaf_node Dense, Low-Porosity Layer -> Barrier Protection hvaf_node->outcome pass_node Removal of Contaminants -> Enhanced Passive Oxide Film pass_node->outcome

References

Troubleshooting & Optimization

Technical Support Center: Preventing Intergranular Corrosion in Welded Hastelloy C-276

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the prevention of intergranular corrosion (IGC) in welded Hastelloy C-276 components.

Frequently Asked Questions (FAQs)

Q1: What is intergranular corrosion (IGC) and why is it a concern for welded this compound-276?

A: Intergranular corrosion is a form of localized corrosion where the grain boundaries of a metal are preferentially attacked over the grains themselves. This compound-276 is a nickel-molybdenum-chromium superalloy renowned for its exceptional corrosion resistance in a wide range of aggressive environments.[1][2] Its very low carbon and silicon content is specifically designed to minimize the precipitation of carbides at grain boundaries during welding, a common cause of IGC in other alloys.[1][3] However, the thermal cycle of welding can still lead to the formation and segregation of other detrimental metallic phases (known as topologically close-packed or TCP phases, such as µ and P phases) which are rich in molybdenum and tungsten.[4][5] This segregation can create molybdenum-depleted zones near the grain boundaries, leading to the formation of galvanic couples and making the weldment susceptible to intergranular attack in certain corrosive media.[6][7]

Q2: Which welding practices are critical to prevent IGC in this compound-276?

A: Preventing IGC in C-276 welds hinges on carefully controlling the welding procedure to minimize detrimental phase precipitation. Key practices include:

  • Controlling Heat Input: This is the most critical factor. Excessive heat input should be avoided.[8][9] Employ techniques like using stringer beads instead of wide weave patterns and avoiding slow travel speeds.[8][10]

  • Maintaining Low Interpass Temperature: The temperature of the workpiece between welding passes should be kept low, generally below 200°F (93°C), to minimize the total time the material spends in the sensitization temperature range.[4][8][10]

  • Proper Joint Preparation and Cleaning: The weld surface and adjacent areas must be thoroughly cleaned of all contaminants like oil, grease, and oxides before welding.[10][11] After welding, any resulting oxides should be removed by grinding or pickling, as they can deplete chromium from the surface and reduce corrosion resistance.[11]

  • Using Appropriate Shielding Gas: A backing gas, typically 100% argon, should be used for the root pass in Gas Tungsten Arc Welding (GTAW) or Gas Metal Arc Welding (GMAW) to prevent oxidation.[8][10]

Q3: What is the recommended welding process and filler metal for this compound-276?

A: Gas Tungsten Arc Welding (GTAW or TIG) and Gas Metal Arc Welding (GMAW or MIG) are the preferred methods for welding this compound-276.[11] Pulsed current GTAW is highly recommended as the pulsing action provides lower overall heat input and faster cooling rates, which helps suppress microsegregation and the formation of TCP phases.[4][5]

The recommended filler metal is ERNiCrMo-4 .[5][11][12][13] This filler has a chemical composition similar to the C-276 base metal but is formulated with very low carbon to prevent carbide precipitation and slightly higher manganese to improve resistance to hot cracking.[11][13]

Q4: Is preheating or post-weld heat treatment (PWHT) required for this compound-276?

A: Preheating is generally not necessary for welding this compound-276.[12]

Regarding PWHT:

  • Stress relief heat treatment in the 1200°F (650°C) range is NOT recommended. This temperature range can promote the precipitation of detrimental phases, which will significantly reduce the corrosion resistance of the alloy.[8][10]

  • For applications in exceptionally harsh corrosive environments where maximum corrosion resistance is required, a full solution anneal may be performed.[8][11] This involves heating the fabricated component to 2050°F - 2100°F (1121°C - 1149°C) followed by a rapid quench, typically in water, to redissolve any precipitates and restore optimal corrosion properties.[9][10][11][14]

Troubleshooting Guide

Issue: A recently fabricated this compound-276 component shows signs of preferential corrosion along the weld seams after being placed in service.

This issue is likely a form of intergranular corrosion or localized attack in the weld heat-affected zone (HAZ). The root cause is almost always related to the welding procedure.

Troubleshooting Steps & Solutions:

  • Review Welding Procedure Records:

    • Heat Input: Verify that a low heat input welding procedure was used. High heat input, indicated by slow travel speeds or large weave beads, is a primary cause of sensitization.[8][9]

    • Interpass Temperature: Check if the interpass temperature was monitored and controlled, ideally kept below 200°F (93°C).[4][10]

    • Filler Metal: Confirm that the correct filler metal, ERNiCrMo-4, was used for all passes.[11][13]

  • Examine Cleaning Protocols:

    • Pre-Weld Cleaning: Ensure that rigorous cleaning procedures were in place to remove all grease, oil, and other surface contaminants before welding.[11]

    • Post-Weld Cleaning: Check if the heat tint (oxide layer) was completely removed after welding. The presence of this layer can compromise corrosion resistance.[11]

  • Corrective Actions:

    • For future fabrications, revise the welding procedure specification (WPS) to strictly enforce low heat input, controlled interpass temperatures, and proper cleaning protocols. Implement pulsed GTAW where possible.[4]

    • For the affected component, repair may involve grinding out the corroded weld and re-welding using a corrected procedure. In severe cases, a full solution anneal of the component after repair may be necessary to restore full corrosion resistance.[8][11]

Data Presentation

Table 1: Typical Chemical Composition (Weight %)

ElementThis compound-276 (UNS N10276)Filler Metal (ERNiCrMo-4)Purpose of Element
Nickel (Ni)BalanceBalanceProvides toughness and resistance in reducing conditions.[1][15]
Molybdenum (Mo)15.0 - 17.015.0 - 17.0Key for resistance to reducing acids and localized corrosion.[1][16]
Chromium (Cr)14.5 - 16.514.5 - 16.5Forms a passive oxide layer for resistance to oxidizing media.[1][3]
Iron (Fe)4.0 - 7.04.0 - 7.0Affects formability and cost.
Tungsten (W)3.0 - 4.53.0 - 4.5Further improves corrosion resistance.[1][11]
Carbon (C)0.01 max0.02 maxKept extremely low to prevent carbide precipitation and IGC.[1][11]
Silicon (Si)0.08 max0.08 maxKept low to prevent detrimental phase formation during welding.[1][3]
Manganese (Mn)1.0 max1.0 maxImproves hot cracking resistance during welding.[11]

Sources:[1][2][3][11][17][18]

Table 2: Summary of Recommended Welding & Heat Treatment Parameters

ParameterRecommended ValueRationale
Welding Heat Input Low (use stringer beads, avoid slow travel)Minimizes time in sensitization temperature range, reducing TCP phase precipitation.[8][9][10]
Interpass Temperature < 200°F (93°C)Prevents excessive heat buildup in the component.[4][8][10]
Preheat Temperature Not requiredThe alloy's austenitic structure does not require preheating.[4][12]
Post-Weld Stress Relief Not Recommended Can cause embrittlement and precipitation of harmful phases.[8][10]
Solution Annealing 2050°F - 2100°F (1121°C - 1149°C), followed by rapid water quenchRestores maximum corrosion resistance if required for severe service; redissolves any precipitates formed during fabrication.[9][11][14]

Experimental Protocols

ASTM G28: Standard Test Methods for Detecting Susceptibility to Intergranular Corrosion in Wrought, Nickel-Rich, Chromium-Bearing Alloys

This standard is frequently used to qualify this compound-276 material and welding procedures to ensure they are not susceptible to IGC.[19][20] It consists of two primary methods:

  • Method A: Ferric Sulfate-Sulfuric Acid Test

    • Test Solution: A boiling solution of 50% sulfuric acid (H₂SO₄) with 42 g/L of ferric sulfate (B86663) (Fe₂(SO₄)₃).[19]

    • Procedure: A sample of the material (e.g., a cross-section of a weld) is immersed in the boiling solution for a period of 24 to 120 hours.

    • Evaluation: The sample is weighed before and after the test. The corrosion rate is calculated based on mass loss. The sample is also bent and examined under a microscope for any signs of cracking or fissuring, which would indicate intergranular attack.

  • Method B: Mixed Acid-Oxidizing Salt Test

    • Test Solution: A boiling solution containing 23% sulfuric acid (H₂SO₄), 1.2% hydrochloric acid (HCl), 1% ferric chloride (FeCl₃), and 1% cupric chloride (CuCl₂).[19]

    • Procedure: The sample is immersed in the boiling solution for a 24-hour period.[20]

    • Evaluation: The corrosion rate is determined by mass loss. For C-276, a maximum acceptable corrosion rate is often specified (e.g., 480 mils per year).[20] This test is particularly severe and is designed to assess the alloy's resistance to grain boundary precipitate formation.

Visualizations

IGC_Mechanism A Welding Thermal Cycle (High Heat Input / Slow Cooling) B Material held in Sensitization Temperature Range A->B C Microsegregation of Mo and W in Weld Zone B->C D Precipitation of Detrimental TCP Phases (μ, P) at Grain Boundaries C->D E Formation of Molybdenum (Mo) Depleted Zones Adjacent to Precipitates D->E F Creation of Localized Galvanic Couple E->F G Preferential Attack at Mo-Depleted Grain Boundaries F->G H Result: Intergranular Corrosion (IGC) G->H

Caption: The mechanism of intergranular corrosion (IGC) in welded this compound-276.

Welding_Workflow start Start: Joint Design & Preparation step1 Step 1: Surface Cleaning Thoroughly degrease and remove all oxides and contaminants from the weld area. start->step1 step2 Step 2: Filler Metal Selection Select ERNiCrMo-4 filler wire/rod of the appropriate diameter. step1->step2 step3 Step 3: Welding Execution Use GTAW (Pulsed) or GMAW. Employ LOW HEAT INPUT techniques (e.g., stringer beads). step2->step3 control Process Control: Maintain Interpass Temp < 200°F (93°C) step3->control step4 Step 4: Post-Weld Cleaning Remove all heat tint (oxide layers) by grinding or pickling. control->step4 step5 {Optional Step for Severe Service | Perform Solution Anneal (2050°F) & Rapid Quench.} step4->step5 end End: Final Inspection step4->end If Solution Anneal is not required step5->end

Caption: Recommended workflow for welding this compound-276 to prevent IGC.

References

Technical Support Center: Mitigating Crevice Corrosion of Hastelloy C-22 in Chloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating crevice corrosion of Hastelloy C-22 in chloride-containing environments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development activities.

Troubleshooting Guides

This section addresses specific issues you might encounter during your crevice corrosion experiments with this compound-22.

Question Possible Causes Troubleshooting Steps
Why am I observing inconsistent or non-reproducible crevice corrosion results? 1. Inconsistent Crevice Geometry: The tightness of the crevice is a critical factor.[1] 2. Surface Finish Variability: The surface condition of the specimen can influence corrosion initiation.[2] 3. Contamination: Impurities on the specimen or in the electrolyte can alter the corrosion behavior.1. Standardize Crevice Assembly: Use a consistent method for applying the crevice former, such as a torque wrench for bolted assemblies, to ensure a reproducible crevice gap. 2. Control Surface Preparation: Follow a standardized procedure for preparing your specimens, including grinding, polishing, and cleaning, to ensure a consistent surface finish. A 24-hour air passivation after preparation can minimize variability.[2] 3. Thoroughly Clean Components: Ensure all components of the test setup, including the specimen, crevice former, and test cell, are thoroughly cleaned and rinsed with high-purity water before each experiment.
My this compound-22 sample is showing crevice corrosion at a lower temperature than expected. 1. Aggressive Test Solution: The concentration of chlorides and the presence of other oxidizing species can lower the critical crevice temperature (CCT). 2. Crevice Former Material: Some crevice former materials may be more aggressive or create a tighter crevice.1. Verify Solution Chemistry: Double-check the composition and pH of your test solution. Ensure it matches the intended experimental conditions. 2. Evaluate Crevice Former: If possible, test with different crevice former materials to assess their impact. Polytetrafluoroethylene (PTFE) is a commonly used material.
I am not observing any crevice corrosion on my this compound-22 specimen, even in an aggressive chloride solution. 1. Test Temperature is Below CCT: this compound-22 has a high resistance to crevice corrosion, and the test temperature may not be high enough to initiate it.[3] 2. Insufficiently Tight Crevice: The crevice may not be tight enough to create the occluded chemical environment necessary for corrosion initiation. 3. Presence of Inhibiting Ions: Certain ions, like nitrates, can inhibit crevice corrosion even in the presence of chlorides.[4]1. Increase Temperature: Gradually increase the test temperature in controlled increments to determine the CCT. 2. Adjust Crevice Tightness: If using a bolted assembly, try increasing the torque to create a tighter crevice. 3. Analyze Solution for Inhibitors: If using a complex solution, verify that no inhibiting species are present that could interfere with the test.
How do I interpret the results of my ASTM G48 Method D (Critical Crevice Temperature) test? The CCT is the lowest temperature at which crevice corrosion is observed.1. Visual Examination: After the 72-hour exposure, carefully clean the specimen and examine the area under the crevice former at a magnification of at least 20x. 2. Identify Crevice Corrosion: Look for any signs of localized attack, such as pitting, etching, or discoloration within the crevice area. 3. Determine CCT: If corrosion is observed, the test temperature is at or above the CCT. If no corrosion is observed, the CCT is higher than the test temperature. The test should be repeated at different temperatures to pinpoint the CCT.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of crevice corrosion in this compound-22?

A1: Crevice corrosion is a localized form of corrosion that occurs in confined spaces or crevices where the solution is stagnant.[1] The mechanism involves several stages:

  • Oxygen Depletion: Oxygen within the crevice is consumed by the initial corrosion reactions. Due to the restricted geometry, it is not readily replenished.

  • Anodic and Cathodic Site Separation: The area inside the crevice becomes anodic (where metal dissolution occurs), while the area outside the crevice becomes cathodic (where oxygen reduction occurs).

  • Ion Migration and Hydrolysis: To maintain charge neutrality, negatively charged ions, such as chloride (Cl-), migrate into the crevice. The accumulation of metal chlorides and their subsequent hydrolysis leads to a significant decrease in pH and an increase in chloride concentration within the crevice.

  • Passive Film Breakdown: This aggressive local environment eventually breaks down the protective passive film of this compound-22, leading to rapid localized corrosion.

Q2: How does chloride concentration affect the crevice corrosion of this compound-22?

A2: Higher chloride concentrations generally decrease the resistance of this compound-22 to crevice corrosion. This is because chloride ions play a crucial role in the breakdown of the passive film.[4] Increased chloride levels can lead to a lower critical crevice temperature and a lower repassivation potential, making the alloy more susceptible to attack at a given temperature.

Q3: What is the Critical Crevice Temperature (CCT) and why is it important?

A3: The Critical Crevice Temperature (CCT) is the minimum temperature at which crevice corrosion initiates on an alloy under specific test conditions.[7] It is a critical parameter for material selection and for determining the safe operating temperature for equipment in chloride-containing environments. A higher CCT indicates greater resistance to crevice corrosion.

Q4: What are some common methods to mitigate crevice corrosion of this compound-22 in practice?

A4: Several strategies can be employed to mitigate crevice corrosion:

  • Design: Whenever possible, design equipment to eliminate or minimize crevices. Use welded butt joints instead of bolted or riveted connections.

  • Gaskets: Use non-absorbent, solid gaskets like PTFE.

  • Environmental Control: Modifying the environment by reducing the chloride concentration, decreasing the temperature, or adding inhibitors can be effective.

  • Alloy Selection: While this compound-22 has excellent resistance, for extremely aggressive environments, an even more resistant alloy might be necessary.

Data Presentation

The following tables summarize key quantitative data on the crevice corrosion resistance of this compound-22 in various chloride solutions.

Table 1: Critical Crevice Temperature (CCT) of this compound-22 in Different Environments

Test SolutionCCT (°C)CCT (°F)Reference
Acidified 6% FeCl₃80176
"Yellow Death" (4% NaCl + 0.1% Fe₂(SO₄)₃ + 0.021M HCl)75167
4% NaClResistant at 35°CResistant at 95°F[8]
Oxidizing NaCl-HCl Solution>125>257[3]

Table 2: Repassivation Potential of this compound-22 in Chloride Solutions

Chloride ConcentrationTemperature (°C)Repassivation Potential (mV vs. Ag/AgCl)Reference
5 M CaCl₂90-130[8]
1 M NaCl90Approx. -100[8]
0.1 M NaCl90Approx. 100[8]
0.01 M NaCl90Approx. 200[8]
5 M CaCl₂60Approx. -30[8]
1 M NaCl60Approx. 0[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the crevice corrosion resistance of this compound-22.

Protocol 1: Critical Crevice Temperature (CCT) Determination (Based on ASTM G48, Method D)

1. Objective: To determine the minimum temperature at which crevice corrosion initiates on this compound-22 in a specific test solution.

2. Materials and Equipment:

  • This compound-22 test specimens (typically 25 x 50 mm).

  • Crevice formers (PTFE blocks with grooves for O-rings or rubber bands).

  • O-rings or rubber bands.

  • Test solution (e.g., 6% ferric chloride solution).

  • Glass test tubes or flasks with stoppers.

  • Constant temperature water or oil bath.

  • Stereo microscope (at least 20x magnification).

  • Cleaning reagents (e.g., acetone (B3395972), deionized water).

3. Procedure:

  • Specimen Preparation:

    • Cut the this compound-22 specimen to the desired dimensions.

    • Prepare the surface by grinding with 120-grit abrasive paper, followed by degreasing with acetone and rinsing with deionized water.

    • Dry the specimen thoroughly.

  • Crevice Assembly:

    • Place the crevice formers on both sides of the specimen.

    • Secure the assembly with two O-rings or rubber bands, ensuring the crevice is tight.

  • Exposure:

    • Place the assembled specimen in a test tube or flask containing the test solution. The solution volume should be at least 150 mL.

    • Place the test vessel in the constant temperature bath, set to the desired test temperature.

    • The test duration is typically 72 hours.[5]

  • Evaluation:

    • After 72 hours, remove the specimen from the solution and disassemble the crevice former.

    • Clean the specimen with water and a soft brush to remove any corrosion products.

    • Examine the area that was under the crevice former using a microscope at 20x magnification.

    • Record the presence or absence of crevice corrosion.

  • CCT Determination:

    • If crevice corrosion is observed, the test temperature is considered the CCT.

    • If no corrosion is observed, repeat the test at a higher temperature (typically in 5°C increments) until corrosion is initiated.

Protocol 2: Cyclic Potentiodynamic Polarization

1. Objective: To evaluate the susceptibility of this compound-22 to localized corrosion by determining its corrosion potential, pitting potential, and repassivation potential.

2. Materials and Equipment:

  • Potentiostat.

  • Electrochemical cell with a working electrode (the this compound-22 specimen), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum mesh).

  • Test solution (e.g., deaerated NaCl solution of a specific concentration).

  • Gas dispersion tube for deaeration (if required).

3. Procedure:

  • Specimen Preparation:

    • Prepare the this compound-22 working electrode by mounting it in an appropriate holder, leaving a defined surface area exposed.

    • Polish the exposed surface to a mirror finish (e.g., with 1 µm diamond paste), then clean and dry it.

  • Cell Setup:

    • Assemble the electrochemical cell with the three electrodes immersed in the test solution.

    • If required, deaerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before and during the experiment.

  • Measurement:

    • Allow the open-circuit potential (OCP) to stabilize for a predetermined time (e.g., 1 hour).

    • Begin the potentiodynamic scan from a potential slightly below the OCP (e.g., -100 mV vs. OCP).

    • Scan in the anodic (positive) direction at a slow, constant scan rate (e.g., 0.167 mV/s).

    • Reverse the scan direction once the current density reaches a predetermined value (e.g., 1 mA/cm²) or a specific potential is reached.

    • Continue the reverse scan until the potential is below the initial OCP.

  • Data Analysis:

    • Plot the logarithm of the current density versus the applied potential.

    • From the polarization curve, determine the corrosion potential (Ecorr), the pitting or breakdown potential (Epit), and the repassivation potential (Erep).

Visualizations

The following diagrams illustrate key concepts and workflows related to crevice corrosion of this compound-22.

Crevice_Corrosion_Mechanism cluster_crevice Inside Crevice (Anodic) cluster_bulk Outside Crevice (Cathodic) A Oxygen Depletion B Metal Dissolution (M -> M+ + e-) A->B C Chloride Ion Migration (Cl-) B->C F Oxygen Reduction (O2 + 2H2O + 4e- -> 4OH-) B->F Electron Flow D Hydrolysis & pH Drop (M+Cl- + H2O -> MOH + H+Cl-) C->D E Passive Film Breakdown D->E G Crevice Corrosion E->G Accelerated Corrosion CCT_Workflow Start Start CCT Test Prep Prepare Specimen & Crevice Assembly Start->Prep Expose Expose in Test Solution at T1 for 72h Prep->Expose Evaluate Corrosion Observed? Expose->Evaluate CCT_Found CCT = T1 Evaluate->CCT_Found Yes Increase_T Increase Temperature to T2 (T1 + 5°C) Evaluate->Increase_T No End End CCT_Found->End Repeat_Test Repeat Exposure at T2 Increase_T->Repeat_Test Repeat_Test->Evaluate Troubleshooting_Logic Start Unexpected Experimental Result Q1 Inconsistent Results? Start->Q1 A1 Check Crevice Assembly Consistency Standardize Surface Preparation Q1->A1 Yes Q2 Corrosion at Lower Temp? Q1->Q2 No End Refined Experiment A1->End A2 Verify Solution Chemistry Evaluate Crevice Former Q2->A2 Yes Q3 No Corrosion Observed? Q2->Q3 No A2->End A3 Increase Test Temperature Check Crevice Tightness Q3->A3 Yes Q3->End No (Expected Result) A3->End

References

Technical Support Center: Optimizing Machining Parameters for Hastelloy C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing machining parameters for Hastelloy C, with a specific focus on avoiding work hardening.

Troubleshooting Guides

Encountering issues during the machining of this compound is common due to its unique properties. This guide provides solutions to common problems, with a focus on preventing work hardening.

Problem: Evidence of Work Hardening

If you observe a glazed surface finish, hear chattering during cutting, or experience rapid tool wear, you are likely encountering work hardening. This phenomenon occurs when the material's hardness increases due to plastic deformation, making it significantly more difficult to machine.

Troubleshooting Flowchart

The following diagram outlines a systematic approach to troubleshooting work hardening when machining this compound.

WorkHardeningTroubleshooting cluster_0 Troubleshooting Work Hardening in this compound cluster_1 Parameter Adjustments cluster_2 Tooling Solutions cluster_3 Setup Improvements cluster_4 Coolant Optimization Start Problem Identified: Work Hardening CheckParameters Step 1: Review Machining Parameters Start->CheckParameters CheckTooling Step 2: Inspect Cutting Tool CheckParameters->CheckTooling Parameters within range IncreaseFeed Increase Feed Rate CheckParameters->IncreaseFeed CheckSetup Step 3: Evaluate Machine & Workpiece Setup CheckTooling->CheckSetup Tool is sharp & appropriate ReplaceTool Replace with Sharp Tool CheckTooling->ReplaceTool CheckCoolant Step 4: Assess Coolant Application CheckSetup->CheckCoolant Setup is rigid MinimizeOverhang Minimize Tool Overhang CheckSetup->MinimizeOverhang Resolution Resolution: Optimized Machining CheckCoolant->Resolution Coolant is sufficient IncreaseFlow Increase Coolant Flow/Pressure CheckCoolant->IncreaseFlow DecreaseSpeed Decrease Cutting Speed IncreaseDOC Increase Depth of Cut PositiveRake Use Positive Rake Angle ChangeMaterial Consider CBN or Coated Carbide SecureWorkpiece Ensure Workpiece is Securely Clamped ChangeCoolant Use High-Pressure or Oil-Based Coolant

troubleshooting weld porosity in gas tungsten arc welding of Hastelloy C

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gas Tungsten Arc Welding of Hastelloy C

This guide provides troubleshooting assistance for common issues encountered during the Gas Tungsten Arc Welding (GTAW) of this compound alloys, with a focus on preventing weld porosity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of weld porosity when welding this compound with GTAW?

A1: Weld porosity in this compound is primarily caused by the entrapment of gases such as nitrogen, oxygen, and hydrogen in the molten weld pool.[1] Key sources of contamination include:

  • Inadequate Shielding Gas Coverage: Insufficient gas flow, excessive drafts, or too great a distance between the torch and the workpiece can lead to atmospheric contamination.[1][2][3]

  • Contamination of Base Metal or Filler Wire: The presence of oil, grease, paint, moisture, or oxides on the welding surfaces can release gases when heated.[2][4][5]

  • Improper Welding Technique: An incorrect torch angle, travel speed, or arc length can disrupt the shielding gas and introduce porosity.[5]

  • Contaminated or Moist Shielding Gas: Leaks in the gas line or the use of contaminated gas can introduce impurities.[1][3]

Q2: How can I properly clean this compound before welding to prevent porosity?

A2: Cleanliness is critical when welding nickel-based alloys like this compound.[4] Follow these steps for thorough cleaning:

  • Mechanical Cleaning: Use a stainless steel wire brush or a grinding wheel to remove any oxides and reveal a metallic sheen. The cleaned area should extend at least 4 inches (100mm) from the weld joint.[6][7]

  • Solvent Wiping: Degrease the welding surface and adjacent areas with a suitable solvent like 99.9% isopropanol (B130326) (IPA), ethanol, or ketone using a lint-free cloth.[4][7] Ensure all foreign matter such as lubricants, cutting chips, and markings are removed.[4]

  • Final Inspection: Before welding, visually inspect the joint to ensure it is completely clean and dry.

Q3: What are the recommended shielding gases and flow rates for GTAW of this compound?

A3: For most applications, welding-grade argon with a minimum purity of 99.996% is recommended. In some cases, a mixture of argon and helium can be used to increase weld penetration, particularly in high-speed, mechanized welding.

  • Torch Gas Flow Rate: Typically, flow rates for 100% argon are in the range of 20 to 30 cubic feet per hour (CFH) or 9 to 14 liters per minute (L/min). It is crucial to avoid excessively high flow rates, as this can create turbulence and draw in atmospheric contaminants.[3][8]

  • Backing Gas: A backing gas of 100% argon should always be used for the root pass to protect it from oxidation.[9] The typical flow rate for backing gas is 5 to 10 CFH (2 to 5 L/min).

Q4: What type of tungsten electrode should I use, and how should it be prepared?

A4: For DC welding of nickel alloys, 2% Ceriated (AWS classification EWCe-2) or 2% Thoriated (AWS classification EWTh-2) tungsten electrodes are commonly used.[10][11]

  • Tungsten Preparation: The electrode tip should be ground to a point. It is critical that the grinding marks run parallel to the length of the electrode to ensure a stable arc.[10][12] The grinding should be done on a dedicated wheel made of diamond or Borazon to avoid contamination.[11][13]

Q5: How can I control the heat input to minimize porosity and other defects?

A5: Controlling heat input is crucial for maintaining the corrosion resistance of this compound.

  • Welding Current: Use the lowest possible welding current that still provides good fusion.

  • Travel Speed: Maintain a consistent and relatively fast travel speed. Slow speeds should be avoided, especially on thin materials.

  • Weave Bead Technique: Use stringer beads with minimal weaving.

  • Interpass Temperature: Control the interpass temperature, generally keeping it at or below 200°F (93°C).

Quantitative Data Summary

ParameterRecommendation
Shielding Gas Welding-Grade Argon (99.996% minimum purity)
Torch Gas Flow Rate 20-30 CFH (9-14 L/min)
Backing Gas Flow Rate 5-10 CFH (2-5 L/min)
Tungsten Electrode 2% Ceriated (EWCe-2) or 2% Thoriated (EWTh-2)[10][11]
Tungsten Preparation Ground to a point with grinding marks parallel to the length[10][12]
Interpass Temperature ≤ 200°F (93°C)
Travel Speed (Manual) 4-6 inches per minute (100-150 mm/min)

Experimental Protocols

Protocol for a Test Weld to Evaluate Porosity

  • Material Preparation:

    • Obtain two 6" x 3" x 1/4" coupons of this compound-276.

    • Bevel one 6" edge of each coupon to a 37.5-degree angle for a V-groove joint.

    • Mechanically clean the beveled edges and a 4-inch wide area on both sides of the coupons using a dedicated stainless steel wire brush.

    • Degrease the cleaned areas with 99.9% isopropanol using a lint-free cloth.

  • Welding Machine Setup:

    • Use a constant-current GTAW power source with high-frequency start and down-slope control.

    • Install a 2% Ceriated tungsten electrode (3/32" diameter) ground to a point.

    • Set the shielding gas to 100% argon with a flow rate of 25 CFH.

    • Set up a backing gas purge with 100% argon at a flow rate of 7 CFH.

  • Welding Procedure:

    • Tack weld the two coupons together with a 1/16" root opening.

    • Perform the root pass using ERNiCrMo-4 filler wire (3/32" diameter).

    • Maintain a travel speed of approximately 5 inches per minute.

    • After the root pass, clean the weld with a stainless steel wire brush.

    • Complete the fill and cap passes, ensuring the interpass temperature does not exceed 200°F.

  • Evaluation:

    • Visually inspect the completed weld for any surface porosity.

    • Conduct radiographic testing (X-ray) to inspect for internal porosity.

Mandatory Visualizations

TroubleshootingWeldPorosity start Porosity Detected in Weld check_cleanliness Is the base metal and filler wire perfectly clean? start->check_cleanliness clean_material Action: Thoroughly clean weld area and filler wire with solvent and a stainless steel brush. check_cleanliness->clean_material No check_gas_flow Is the shielding gas flow rate correct and consistent? check_cleanliness->check_gas_flow Yes clean_material->check_gas_flow adjust_gas_flow Action: Set argon flow to 20-30 CFH. Check for leaks in gas lines. check_gas_flow->adjust_gas_flow No check_gas_coverage Is there adequate shielding gas coverage? check_gas_flow->check_gas_coverage Yes adjust_gas_flow->check_gas_coverage improve_gas_coverage Action: Use a gas lens, reduce torch standoff, and shield from drafts. check_gas_coverage->improve_gas_coverage No check_tungsten Is the tungsten electrode type and preparation correct? check_gas_coverage->check_tungsten Yes improve_gas_coverage->check_tungsten correct_tungsten Action: Use 2% Ceriated or Thoriated. Grind to a point with marks parallel to the length. check_tungsten->correct_tungsten No check_heat_input Is the heat input too high? check_tungsten->check_heat_input Yes correct_tungsten->check_heat_input reduce_heat_input Action: Lower amperage, increase travel speed, and control interpass temperature. check_heat_input->reduce_heat_input Yes solution Weld Porosity Resolved check_heat_input->solution No reduce_heat_input->solution

Caption: Troubleshooting workflow for weld porosity in GTAW of this compound.

References

reducing alpha case formation during heat treatment of Hastelloy C

Author: BenchChem Technical Support Team. Date: December 2025

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Important Note on "Alpha Case": The term "alpha case" refers to a brittle, oxygen-enriched surface layer that can form on titanium alloys during heat treatment. This phenomenon is not characteristic of nickel-based alloys like Hastelloy C. This guide will instead focus on a more relevant issue for this compound alloys: preventing the formation of detrimental precipitates and controlling surface oxidation during heat treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of heat treating this compound-276?

A1: The most common heat treatment for wrought this compound-276 is solution annealing. This process involves heating the alloy to a high temperature, typically around 2050°F (1121°C), followed by a rapid quench. The goal is to dissolve any detrimental secondary phases, such as carbides and certain intermetallic phases, that may have formed during processing, thereby restoring maximum corrosion resistance and ductility.[1][2][3]

Q2: What are the main issues to avoid during the heat treatment of this compound-276?

A2: The primary concerns during the heat treatment of this compound-276 are:

  • Precipitation of detrimental phases: When exposed to temperatures between 1200°F and 2000°F (649°C to 1093°C), this compound-276 can form grain boundary precipitates.[4] These precipitates can reduce the alloy's corrosion resistance.[4]

  • Surface oxidation: Like many alloys at high temperatures, this compound-276 can form a surface oxide layer. While this can offer some protection, uncontrolled oxidation can be detrimental to the material's properties and performance.

Q3: Can I perform an aging heat treatment on this compound-276?

A3: Aging, or precipitation hardening, is generally not recommended for this compound-276 if the primary application requires high corrosion resistance.[2] Aging treatments, typically in the range of 650°C to 900°C, can lead to the formation of Mo-rich phases which increase hardness but significantly reduce ductility and corrosion resistance.[5][6]

Troubleshooting Guide

Issue 1: Reduced Corrosion Resistance After Heat Treatment

Symptom Possible Cause Recommended Action
Increased susceptibility to pitting or crevice corrosion.Formation of detrimental precipitates at grain boundaries due to slow cooling or holding in the sensitization temperature range (1200-2000°F / 649-1093°C).[4]Perform a solution annealing heat treatment at 2050°F (1121°C) followed by a rapid water quench to redissolve precipitates.[1][3] Ensure cooling rates are sufficient to avoid re-precipitation.
Intergranular corrosion attack.Depletion of chromium and molybdenum in areas adjacent to grain boundary precipitates.[4]Follow the solution annealing and rapid quenching protocol. For welded components, the low carbon and silicon content of C-276 minimizes the risk of sensitization in the heat-affected zone.

Issue 2: Surface Discoloration or Scaling After Heat Treatment

Symptom Possible Cause Recommended Action
Formation of a thick, dark oxide layer on the surface.Heat treatment in an oxidizing atmosphere (e.g., air).For critical applications requiring a clean surface, perform heat treatment in a controlled atmosphere, such as a vacuum or an inert gas (argon, nitrogen) environment.[7][8]
Uneven surface appearance or localized oxidation.Surface contamination (e.g., oils, grease, dirt) prior to heat treatment.[7]Thoroughly clean and degrease all surfaces before placing the component in the furnace.

Issue 3: Poor Mechanical Properties (Low Ductility, Cracking)

Symptom Possible Cause Recommended Action
Brittle fracture during subsequent forming or service.Unintended aging of the alloy, leading to the precipitation of embrittling phases.[5][9]Verify that the heat treatment cycle did not involve extended holding times in the 1200-2000°F (649-1093°C) range.[4] If embrittlement is suspected, a full solution anneal is required.
Cracking during welding or hot forming.Improper temperature control during hot working.Ensure hot working is performed within the recommended temperature range, typically starting around 2250°F (1232°C) and finishing above 1750°F (954°C). Parts should be solution annealed after hot forming.[1][2][3]

Data Presentation

Table 1: Recommended Solution Annealing Parameters for this compound-276

ParameterValue
Temperature2050°F (1121°C)[1][2][3]
Hold Time10-30 minutes, depending on section thickness
Quenching MediumWater quench is preferred; rapid air cool for sections < 10mm thick

Table 2: Temperature Range for Detrimental Precipitate Formation

Temperature RangePrecipitated PhasesEffect
1200-2000°F (649-1093°C)[4]M6C carbides, P-phase, µ-phase[4][5]Reduced corrosion resistance and ductility[4][5]

Experimental Protocols

Protocol 1: Standard Solution Annealing of this compound-276

  • Surface Preparation: Thoroughly clean the component to remove any surface contaminants such as oil, grease, paint, or scale.

  • Furnace Loading: Place the component in a calibrated furnace. If a protective atmosphere is used, ensure the furnace is purged according to specifications.

  • Heating: Ramp the furnace to the solution annealing temperature of 2050°F (1121°C).

  • Soaking: Hold the component at the annealing temperature for a duration sufficient to ensure the entire part reaches a uniform temperature. A general guideline is 10-30 minutes, with thicker sections requiring longer times.

  • Quenching: Immediately upon removal from the furnace, rapidly quench the component in water. For thin sections (<10mm), a rapid air cool may be sufficient.

  • Post-Treatment Inspection: Visually inspect the component for any signs of cracking or excessive oxidation. Perform any required mechanical or corrosion testing to verify properties.

Protocol 2: Evaluation of Sensitization to Intergranular Corrosion

This protocol is based on ASTM G28, a standard practice for detecting susceptibility to intergranular attack in wrought, nickel-rich, chromium-bearing alloys.

  • Sample Preparation: Prepare a representative sample of the heat-treated material.

  • Corrosion Test: Immerse the sample in a boiling solution of 50% sulfuric acid containing 42 g/L of ferric sulfate (B86663) for a 24-hour period.[4]

  • Analysis: After the exposure period, remove the sample, clean it, and determine the mass loss. Calculate the corrosion rate.

  • Metallographic Examination: Prepare a cross-section of the exposed sample for microscopic examination to assess the nature and extent of any intergranular attack.

Visualizations

HeatTreatment_Workflow cluster_input Input Component cluster_process Troubleshooting & Decision Making cluster_action Corrective Action cluster_output Output Component Start As-Fabricated or In-Service this compound-276 Component Check_Properties Evaluate Mechanical & Corrosion Properties Start->Check_Properties Properties_OK Properties Acceptable? Check_Properties->Properties_OK Cause_Analysis Identify Cause of Degradation Properties_OK->Cause_Analysis No End Restored this compound-276 Component Properties_OK->End Yes Precipitates Detrimental Precipitates Formed Cause_Analysis->Precipitates Poor Corrosion/Ductility Oxidation Excessive Surface Oxidation Cause_Analysis->Oxidation Surface Scaling Solution_Anneal Perform Solution Annealing (2050°F / 1121°C + Rapid Quench) Precipitates->Solution_Anneal Controlled_Atmosphere Use Controlled Atmosphere (Vacuum or Inert Gas) Oxidation->Controlled_Atmosphere Solution_Anneal->Check_Properties Controlled_Atmosphere->Check_Properties

Caption: Troubleshooting workflow for heat treatment issues in this compound-276.

Temp_Microstructure_Relationship Temp_High > 2000°F (> 1093°C) Solution Annealing Range Result_Good Homogeneous Solid Solution - Precipitates Dissolved - Optimal Corrosion Resistance & Ductility Temp_High->Result_Good Temp_Mid 1200 - 2000°F (649 - 1093°C) Sensitization Range Result_Bad Precipitate Formation (Carbides, µ-phase) - Reduced Corrosion Resistance & Ductility Temp_Mid->Result_Bad Temp_Low < 1200°F (< 649°C) Generally Stable Result_Stable No Significant Change - Existing Microstructure Retained Temp_Low->Result_Stable

References

passivation techniques for improving Hastelloy C corrosion resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding passivation techniques to enhance the corrosion resistance of Hastelloy C alloys. The information is tailored for researchers, scientists, and drug development professionals who rely on the material integrity of this compound in their experiments and processes.

Frequently Asked Questions (FAQs)

Q1: What is passivation, and why is it critical for this compound alloys?

A1: Passivation is a chemical treatment that removes surface contaminants, such as free iron, dirt, and grease, from the surface of metals.[1][2] While Hastelloy alloys are inherently corrosion-resistant, fabrication processes like machining and handling can introduce these contaminants, which can compromise the material's natural protective properties.[1][3][4] The passivation process cleanses the surface and promotes the formation of a more robust, passive oxide layer that enhances corrosion resistance, ensuring the alloy performs as engineered.[2][5]

Q2: What is the fundamental difference between pickling and passivation?

A2: Both are chemical surface treatments, but they serve different purposes. Pickling is a more aggressive process that uses strong acids to remove heavy oxide scales and heat tint formed during high-temperature operations like welding or annealing.[5][6] Passivation, on the other hand, is a milder treatment using an oxidizing acid to remove surface contaminants and enhance the passive film without significantly etching the base metal.[5][6] For critical applications, pickling may be required to remove scale before a final passivation step.[6]

Q3: What are the primary methods for passivating this compound?

A3: The most common methods involve chemical passivation using a mild oxidant, typically an acid bath.[1][3] The two primary agents used are nitric acid and citric acid.[6][7] Industry standards, such as ASTM A967, provide detailed specifications for these treatments, which are often adapted for nickel-based alloys like Hastelloy.[6][8] Electropolishing is another technique that can be used, which removes a microscopic surface layer to produce a very smooth, clean, and highly corrosion-resistant finish.[8][9]

Q4: Which is preferable for this compound: nitric acid or citric acid passivation?

A4: The choice depends on the specific application, safety protocols, and environmental considerations.

  • Nitric Acid is a stronger oxidant and is highly effective at removing embedded iron and some heat tint.[6] However, it is more hazardous, emitting toxic fumes that require specialized handling and ventilation.[10][11][12]

  • Citric Acid is a safer, more environmentally friendly, and biodegradable option.[7][10][13] It is effective at removing free iron and is often used in the food, beverage, and pharmaceutical industries.[10][12] While safer, it may not be sufficient for removing heavy oxide scales.[6]

Q5: How can I verify that the passivation treatment was successful?

A5: The effectiveness of passivation is confirmed by testing for the removal of free iron and the integrity of the passive layer.[8] Standards like ASTM A967 outline several verification tests, including:

  • Water Immersion Test: Checks for the formation of rust after immersion in distilled water.[8][14]

  • High Humidity Test: Exposes the part to a high-humidity environment to check for rust formation.[8][14]

  • Copper Sulfate (B86663) Test: A solution of copper sulfate is applied to the surface; the formation of a copper deposit indicates the presence of free iron.[8]

  • Salt Spray Test: An accelerated corrosion test that exposes the part to a salt fog.[5][8]

Troubleshooting Guide

Q: After passivation, I've noticed a dark discoloration on my this compound component. What is the likely cause?

A: This can occur if the passivation chemistry or parameters are not optimized for a nickel-based alloy like Hastelloy.[9] Using solutions and times intended for 300-series stainless steel may result in a slight over-etching or staining.[9]

  • Recommendation: Review your passivation protocol. Ensure the acid concentration, temperature, and immersion time are appropriate for this compound. Consult the alloy manufacturer's guidelines or a materials expert. For this compound-276, standard stainless steel pickling solutions have been reported to cause slight darkening.[9]

Q: My first product batch is being contaminated with grey/black metallic particles from my new this compound equipment. How can this be resolved?

A: This strongly indicates that the equipment was not properly passivated after fabrication and installation.[9] Machining and handling can leave behind loose metallic debris and surface iron. The "first batch" is effectively completing a partial passivation by removing these loose particles, which unfortunately contaminates the product.[9]

  • Recommendation: The equipment must be thoroughly cleaned and passivated before it is placed into service. A robust passivation protocol will remove surface contaminants and ensure the passive layer is fully formed, preventing particle shedding into the product.[2]

Q: Despite passivation, I am observing localized corrosion (pitting or crevice corrosion). What could have gone wrong?

A: This suggests a failure in the passivation process or the presence of surface defects.

  • Incomplete Cleaning: If the surface was not properly cleaned of oils, grease, or other residues before passivation, the acid could not uniformly reach the metal surface, leading to gaps in the passive layer.

  • Contaminant Residue: The passivation process itself may not have completely removed all embedded iron or other contaminants.[4]

  • Heat Tint/Oxide Scale: If the component was welded, the resulting heat tint creates a chromium-depleted layer underneath that is less corrosion-resistant.[6] Standard passivation is not strong enough to remove this; a more aggressive pickling treatment (per ASTM A380) is required prior to the final passivation step.[6]

Q: I used citric acid for passivation, but the surface now appears etched or frosted. What is "flash attack"?

A: "Flash attack" is a term for rapid corrosion or etching that can occur if the parameters for citric acid passivation are not properly controlled.[13] It is crucial to maintain the correct balance between the acid concentration, temperature, and immersion time to avoid damaging the component's surface.[13]

  • Recommendation: Strictly adhere to a validated protocol for citric acid passivation. Monitor the bath temperature and immersion time carefully. Start with shorter exposure times and evaluate the results before processing critical components.

Data Presentation

Table 1: Comparison of Nitric Acid and Citric Acid Passivation

FeatureNitric Acid PassivationCitric Acid Passivation
Effectiveness Strong oxidant, effective against free iron and light heat tint.[6]Excellent at removing free iron, less effective on heavy oxides.[6][11]
Safety Hazardous; emits toxic fumes requiring ventilation and special handling.[10][11]Generally Recognized As Safe (GRAS), non-toxic, and safer for personnel.[10][12]
Environmental Generates hazardous waste requiring specialized disposal.[10]Biodegradable and environmentally friendly with easier waste disposal.[7][10]
Process Time Typically requires 20-30 minutes or longer.[10][13]Faster process, can be as short as 4-20 minutes.[13]
Operating Temp. Often requires elevated temperatures (e.g., 120-140°F).[10][12]Can be effective at room temperature for many applications.[10]
Material Comp. Can passivate a wide range of alloys.Can passivate a broader variety of stainless steel alloys than nitric acid.[10]

Table 2: Example Corrosion Rates for this compound-276 in Reagent Grade Acids

Data sourced from Haynes International. Rates are based on laboratory tests and should be used as a guideline. Field testing under actual service conditions is recommended.

AcidConcentration (wt%)Temperature (°C)Corrosion Rate (mm/y)
Sulfuric Acid10Boiling0.46
Sulfuric Acid50900.18
Hydrochloric Acid1650.16
Hydrochloric Acid5651.1
Nitric Acid1065< 0.02
Nitric Acid65650.28
Phosphoric Acid85Boiling0.46

Experimental Protocols

A proper passivation procedure is a multi-step process. The following is a general experimental protocol. Specific parameters for the passivation step should be based on validated standards like ASTM A967.

General Chemical Passivation Protocol

  • Alkaline Cleaning (Degreasing):

    • Submerge the this compound component in an alkaline cleaning solution to remove oils, greases, and other organic residues.

    • Typical parameters: 5-10% solution of a sodium hydroxide-based cleaner at 60-80°C for 15-30 minutes.

    • This step is critical as it allows the passivation acid to act uniformly on the metal surface.

  • Intermediate Rinse:

    • Thoroughly rinse the component with clean, potable water (or deionized water for high-purity applications) to remove all alkaline cleaning solution. Ensure the surface is "water-break-free," meaning water sheets evenly without beading.

  • Acid Passivation Bath:

    • Immerse the cleaned component in the chosen acid bath (Nitric or Citric).

    • Nitric Acid Method (Example based on ASTM A967, Nitric 2): Use a solution of 20-45% by volume nitric acid. Immerse for a minimum of 30 minutes at 21-32°C (70-90°F).[14]

    • Citric Acid Method (Example): Use a solution of 4-10% by weight citric acid. Immerse for 5-20 minutes at room temperature or slightly elevated temperatures (e.g., up to 50°C) to speed up the process.[12]

  • Final Rinse:

    • After the acid treatment, rinse the component thoroughly with water. For critical applications, multiple deionized (DI) water rinses are necessary to remove all residual acid.[6][15] Rinsing should continue until the pH of the runoff water matches the pH of the source DI water.

  • Drying:

    • Dry the component completely using clean, filtered air or another approved method. Avoid using shop rags or towels that could re-contaminate the clean, passive surface.

  • Verification:

    • Perform one of the verification tests (e.g., high humidity or copper sulfate test) on a representative sample to confirm the passivation was successful as per the required specification.[8][14]

Visualizations

G cluster_workflow General Passivation Workflow Start Start: Component for Passivation Clean Step 1: Alkaline Cleaning (Degreasing) Start->Clean Rinse1 Step 2: Intermediate Rinse Clean->Rinse1 Passivate Step 3: Acid Passivation (Nitric or Citric Bath) Rinse1->Passivate Rinse2 Step 4: Final Rinse (DI Water) Passivate->Rinse2 Dry Step 5: Drying (Filtered Air) Rinse2->Dry Verify Step 6: Verification Test (e.g., Humidity Test) Dry->Verify End End: Passivated Component Verify->End

Caption: A typical experimental workflow for the chemical passivation of this compound components.

G cluster_troubleshooting Troubleshooting Logic Flow for Passivation Issues Inspect Post-Passivation Visual Inspection Pass Result: OK No Defects Inspect->Pass Fail Result: Defect Observed Inspect->Fail DefectType Identify Defect Type Fail->DefectType Stains Dark Stains or Discoloration DefectType->Stains Staining Particles Loose Particles or Contamination DefectType->Particles Particles Pitting Pitting or Crevice Corrosion DefectType->Pitting Corrosion CauseStains Probable Cause: - Incorrect acid/time/temp - Over-etching Stains->CauseStains CauseParticles Probable Cause: - No pre-service passivation - Incomplete cleaning Particles->CauseParticles CausePitting Probable Cause: - Incomplete cleaning - Welded area (heat tint) - Contaminant residue Pitting->CausePitting ActionStains Action: Review & adjust passivation parameters CauseStains->ActionStains ActionParticles Action: Implement full pre-service cleaning & passivation CauseParticles->ActionParticles ActionPitting Action: Improve pre-cleaning; Pickle before passivating if heat tint is present CausePitting->ActionPitting

Caption: A decision-making diagram for troubleshooting common issues after passivation.

References

Technical Support Center: Forging Complex Hastelloy C Components

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with complex forged components made from Hastelloy C alloys (e.g., C-276, C-22).

Troubleshooting Guides

This section addresses specific issues that may arise during the forging of complex this compound components.

Issue 1: Surface Cracking During Forging

Symptoms: Visible cracks, fissures, or ruptures on the surface of the forged component, often observed after the forging operation or during cooling. These can be longitudinal, transverse, or networked.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Improper Forging Temperature Forging outside the optimal temperature range for this compound alloys can drastically reduce ductility. If the temperature is too high, it can lead to grain coarsening and incipient melting at the grain boundaries. If too low, the material will have high deformation resistance and be prone to cracking under stress.[1]Maintain a strict forging temperature window. For this compound-276, the recommended forging temperature range is typically between 954°C (1750°F) and 1232°C (2250°F).[2] Use calibrated pyrometers to monitor the workpiece temperature throughout the process.
Non-Uniform Heating Uneven heating of the billet results in temperature gradients within the material. Hotter sections will deform more easily than cooler sections, leading to internal stresses that can cause surface cracks.Ensure uniform heating of the billet by allowing sufficient soaking time in the furnace. For this compound alloys, it is recommended to soak the billet for at least 30 minutes for each inch of thickness.[3] Avoid direct flame impingement on the material.
Excessive Strain Rate This compound alloys are sensitive to strain rate. Applying force too quickly can exceed the material's capacity to deform, leading to cracking, especially in complex sections with varying thicknesses.Use controlled and moderate strain rates. Forging presses with controllable ram speeds are preferable. In some cases, multiple forging steps with intermediate reheating may be necessary to achieve the final shape without cracking.
Presence of Embrittling Phases In the as-cast condition or after improper heat treatment, this compound can contain brittle intermetallic phases (like the µ phase) at the grain boundaries, which are preferential sites for crack initiation during forging.[4]Perform a homogenization heat treatment on the as-cast billet before forging to dissolve these detrimental phases. A suggested process for this compound-276 involves a two-step heat treatment: first at 980-1020°C, followed by a longer hold at 1080-1120°C, then air cooling.[5]
Poor Die Design Sharp corners, inadequate fillet radii, and abrupt changes in section thickness in the die design can create stress concentrations in the workpiece, leading to crack formation.[1]Design dies with generous radii and smooth transitions between different sections. Use finite element analysis (FEA) to simulate material flow and identify areas of high stress concentration before manufacturing the dies.
Issue 2: Laps and Folds in the Forged Component

Symptoms: A lap is a surface defect where a thin layer of metal is folded over the surface of the forging but is not metallurgically bonded. A fold is a more severe instance of a lap. These appear as linear seams or crevices on the component's surface.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Improper Material Flow In complex geometries, material may not flow smoothly into all parts of the die cavity. This can be due to excessive friction or poorly designed preform shapes, causing the material to fold over on itself.[6][7]Optimize the preform or blocker design to ensure a more uniform material distribution before the final forging step. FEA simulations are highly effective for designing preforms that promote smooth material flow.[6]
Poor Die Design Dies with deep, narrow ribs or sharp corners can hinder material flow, leading to laps.Modify the die design to improve material flow. This may involve increasing draft angles, using larger radii, or redesigning sections to avoid sharp corners.
Inadequate Lubrication Insufficient or improper lubrication increases friction between the workpiece and the die, which can impede material flow and cause folding.Apply a suitable high-temperature lubricant uniformly to the dies and, if necessary, the workpiece. The choice of lubricant should be appropriate for the forging temperatures of this compound.
Incorrect Billet Volume Using too much material for the die cavity can cause the excess to be squeezed out and fold back onto the surface.Ensure the initial billet has the correct volume to fill the die cavity with minimal excess flash. Precise calculation and cutting of the initial billet are crucial.
Issue 3: Incomplete Die Fill (Underfill)

Symptoms: The final forged component does not fully conform to the shape of the die cavity, with some sections being incompletely formed. This is common in complex parts with thin sections or intricate details.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Insufficient Forging Pressure The forging equipment may not have enough force to push the material into all extremities of the die, especially in thin-walled or ribbed sections.Use a forging press with adequate tonnage for the component's size and complexity. Ensure the press is properly maintained and calibrated.
Chilling of the Workpiece If the workpiece cools too quickly upon contact with the colder dies, its flow stress increases significantly, preventing it from filling the die completely. This is a major issue for thin sections.Preheat the dies to an appropriate temperature (e.g., 150-250°C) to reduce the thermal gradient between the workpiece and the dies. Minimize the time the hot billet is exposed to the atmosphere before forging.
Poor Preform Design The initial shape of the workpiece (preform) may not distribute material effectively, leaving some areas starved of material during the final forging stage.[6]Redesign the preform to place more material in areas that are difficult to fill. This can be guided by material flow simulations.
Trapped Gas or Lubricant Gas or excess lubricant can become trapped in deep cavities of the die, creating back pressure that prevents the metal from filling the space.Ensure proper venting in the die design to allow trapped gases to escape. Apply the correct amount of lubricant to avoid excess buildup.

Frequently Asked Questions (FAQs)

Q1: What are the optimal forging and heat treatment temperatures for this compound-276 and C-22?

A1: The forging and heat treatment temperatures for this compound-276 and C-22 are similar but have slight differences. It is crucial to adhere to these ranges to ensure proper forgeability and final mechanical properties.

Parameter This compound-276 This compound-22
Forging Start Temperature ~1232°C (2250°F)~1232°C (2250°F)[2]
Forging Finish Temperature ~954°C (1750°F)~954°C (1750°F)[2]
Solution Annealing Temperature ~1121°C (2050°F)~1121°C (2050°F)[8]
Post-Annealing Quench Water quenchWater quench[8]

Note: Forgings should be cooled rapidly after the forging operation to prevent the precipitation of detrimental phases.[9]

Q2: How does strain rate affect the forging of this compound alloys?

A2: this compound alloys are highly sensitive to both strain and strain rate.[2] High strain rates can lead to a rapid increase in flow stress and work hardening, which can cause cracking, especially at lower forging temperatures.[10][11] Conversely, at higher temperatures, dynamic recrystallization can occur, which is a softening mechanism that helps to refine the grain structure and improve workability.[10][11] It is generally recommended to use moderate and controlled strain rates to allow time for these softening mechanisms to occur and to prevent defect formation.

Q3: Why is grain size control important in forged this compound components?

A3: Controlling the grain size is critical for achieving the desired mechanical properties in the final component. A uniform, fine-to-medium grain size generally provides a good balance of strength, ductility, and fatigue resistance. Inconsistent grain size (duplex grain structure) can lead to variations in mechanical properties throughout the component. For high-temperature applications, a coarser grain size might be desirable for improved creep resistance. The forging process, including the amount of reduction and the finishing temperature, plays a significant role in determining the final grain structure.

Q4: What are the key considerations for die design when forging complex this compound parts?

A4: Die design is critical for successfully forging complex this compound components. Key considerations include:

  • Material Flow: The die should be designed to promote smooth and continuous material flow into all parts of the cavity.[7][12]

  • Radii and Fillets: Use generous corner and fillet radii to avoid stress concentrations and prevent cracking.[1]

  • Draft Angles: Incorporate appropriate draft angles to facilitate the removal of the forging from the die.

  • Flash Design: The flash land and gutter should be designed to ensure complete die fill before excess material is expelled.

  • Preform/Blocker Dies: For complex shapes, one or more preform or blocker dies are often necessary to progressively shape the material before the final finishing die.[6]

  • Die Material: Dies must be made from high-strength, wear-resistant tool steels capable of withstanding the high temperatures and pressures involved in forging this compound.

Q5: How can I inspect for internal defects in a complex forged this compound component?

A5: Ultrasonic testing (UT) is the most common non-destructive method for detecting internal defects such as voids, internal cracks, or inclusions in forged components.[13][14] For complex geometries, specialized UT techniques and probes may be required to ensure complete coverage. The inspection should be performed after the final heat treatment and machining.[5]

Data Presentation

Table 1: Flow Stress of this compound-276 at Various Temperatures and Strain Rates

This table summarizes the peak flow stress observed during hot compression testing of this compound-276. This data is indicative of the force required to deform the material under different conditions.

Temperature Strain Rate (s⁻¹) Peak Flow Stress (MPa)
1000°C (1832°F)0.01~200
1000°C (1832°F)1~300
1150°C (2102°F)0.01~100
1150°C (2102°F)1~150

Data synthesized from stress-strain curves presented in multiple sources.[6][11]

Table 2: Mechanical Properties of Annealed this compound-276 Forgings (ASTM B564)

This table provides typical room temperature mechanical property requirements for solution-annealed this compound-276 forgings as per ASTM B564.

Property Value
Tensile Strength, min. 690 MPa (100 ksi)
Yield Strength (0.2% offset), min. 283 MPa (41 ksi)
Elongation in 2 in., min. 40%

Data sourced from ASTM B564 standard specifications.[4][7][9][13]

Experimental Protocols

Protocol 1: Homogenization Heat Treatment of this compound-276 Billet Prior to Forging

Objective: To dissolve detrimental intermetallic phases and reduce elemental segregation in the as-cast billet to prevent cracking during forging.[4]

Methodology:

  • Place the as-cast this compound-276 billet in a calibrated furnace.

  • Heat the billet to a temperature between 980°C and 1020°C and hold for 1 to 1.5 hours.

  • Increase the furnace temperature to between 1080°C and 1120°C and hold for 15 to 16 hours.

  • Remove the billet from the furnace and allow it to cool in ambient air.

  • The homogenized billet is now ready for the forging heating cycle.

Based on the process described in patent CN109590421B.[5]

Protocol 2: Metallographic Analysis of Forged this compound Components

Objective: To prepare a forged sample for microscopic examination to assess grain size, microstructure, and the presence of any defects.

Methodology:

  • Sectioning: Cut a representative section from the forged component using an abrasive cut-off wheel with ample liquid coolant to minimize thermal damage to the microstructure.

  • Mounting: Mount the specimen in a phenolic or epoxy resin to facilitate handling and ensure a flat surface for grinding and polishing.

  • Grinding:

    • Perform planar grinding using a 120-grit silicon carbide (SiC) wet-belt grinder to create a flat surface.

    • Continue with fine grinding on rotating discs with successively finer SiC papers (e.g., 220, 320, 400, 600 grit), using water as a lubricant. Rotate the sample 90 degrees between each step.

  • Polishing:

    • Rough polish using a diamond slurry (e.g., 6-micron followed by 1-micron) on a polishing cloth.

    • Final polish using a 0.05-micron alumina (B75360) or colloidal silica (B1680970) suspension to achieve a mirror-like, scratch-free surface.

  • Etching:

    • To reveal the grain structure, etch the polished surface. A common etchant for this compound alloys is Glyceregia (15 ml HCl, 10 ml Glycerol, 5 ml HNO₃).

    • Immerse or swab the sample for a few seconds, then immediately rinse with water and alcohol, and dry with forced air.

  • Microscopic Examination: Examine the etched surface using an optical microscope at various magnifications to evaluate the grain structure and identify any microstructural features or defects.

Visualizations

Forging_Defect_Troubleshooting start Forging Defect Observed defect_type Identify Defect Type start->defect_type crack Surface Cracking defect_type->crack Cracks lap Laps / Folds defect_type->lap Laps/Folds underfill Incomplete Die Fill defect_type->underfill Underfill crack_cause Investigate Cause crack->crack_cause temp Check Forging Temperature Records crack_cause->temp Temp Issue? heating Verify Heating Procedure (Soak Time) crack_cause->heating Heating Issue? strain_rate Review Strain Rate Parameters crack_cause->strain_rate Rate Issue? pre_treat Confirm Pre-Forging Homogenization crack_cause->pre_treat Material Issue? solution Implement Corrective Action temp->solution heating->solution strain_rate->solution pre_treat->solution lap_cause Investigate Cause lap->lap_cause flow Simulate Material Flow (FEA) lap_cause->flow Flow Issue? die_design_lap Review Die Design (Radii, Draft) lap_cause->die_design_lap Design Issue? lube Check Lubrication Practice lap_cause->lube Friction Issue? flow->solution die_design_lap->solution lube->solution underfill_cause Investigate Cause underfill->underfill_cause pressure Verify Forging Pressure/Tonnage underfill_cause->pressure Force Issue? chill Check Die Pre-heating & Transfer Time underfill_cause->chill Temp Issue? preform Analyze Preform Design underfill_cause->preform Design Issue? pressure->solution chill->solution preform->solution

Caption: Troubleshooting workflow for common forging defects in this compound.

Forging_Workflow cluster_pre_forging Pre-Forging cluster_forging Forging Process cluster_post_forging Post-Forging raw_material As-Cast Billet (this compound) homogenization Homogenization Heat Treatment raw_material->homogenization heating_forge Heating to Forging Temperature homogenization->heating_forge forging Multi-Stage Forging (Complex Die) heating_forge->forging cooling Rapid Cooling (Air or Water) forging->cooling solution_anneal Solution Annealing cooling->solution_anneal quenching Water Quenching solution_anneal->quenching inspection Quality Inspection (UT, Dimensional, Visual) quenching->inspection final_part Final Component inspection->final_part

Caption: General experimental workflow for forging complex this compound components.

References

Technical Support Center: Milling Hastelloy C-276

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing tool wear when milling Hastelloy C-276.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when milling this compound-276?

This compound-276 is a nickel-based superalloy known for its excellent corrosion resistance, but it presents significant machining challenges.[1][2][3] Key difficulties include:

  • High Work-Hardening Rate: The material hardens rapidly during machining, which can lead to increased cutting forces and tool wear if the tool dwells or the feed rate is too low.[2][4]

  • High Strength and Hardness at Elevated Temperatures: this compound-276 maintains its strength at high temperatures, which are generated during the cutting process.[3] This retained hot hardness contributes to abrasive tool wear.

  • Poor Thermal Conductivity: The low thermal conductivity of this compound-276 means that heat is not efficiently drawn away from the cutting zone into the workpiece. Instead, the heat concentrates in the cutting tool and chip, leading to high tool temperatures and thermal-related wear.

  • Tendency for Adhesion: The "gummy" nature of the alloy can lead to built-up edge (BUE) on the cutting tool, where workpiece material welds to the tool surface.[5] This can result in a poor surface finish and chipping of the cutting edge when the BUE breaks away.

Q2: What type of cutting tool is recommended for milling this compound-276?

For general milling of this compound-276, carbide tools are a common choice.[4][6][7] Specific recommendations include:

  • Tool Material: Solid carbide end mills are frequently used. For finishing operations at higher speeds, cubic boron nitride (CBN) inserts can be a productive, albeit more expensive, alternative.[1][6][7]

  • Tool Geometry: Use tools with a sharp, positive rake angle to effectively shear the material.[4][6][7] A high helix angle can also aid in chip evacuation.

  • Coatings: A heat-resistant coating is crucial. Physical Vapor Deposition (PVD) coatings like Titanium Aluminum Nitride (TiAlN) or Aluminum Titanium Nitride (AlTiN) are recommended for their high hot hardness and low friction coefficient.[1][8][9]

Q3: What is the role of cutting fluid in milling this compound-276?

Cutting fluid plays a critical role in managing the intense heat generated during the milling of this compound-276.[10]

  • Cooling: Effective cooling is necessary to reduce the tool temperature, which can help prevent thermal wear mechanisms like coating delamination.

  • Lubrication: Lubricity helps to reduce friction between the tool and the workpiece, which can minimize the formation of a built-up edge (BUE).[1]

  • Application Methods: High-pressure coolant systems are effective at delivering fluid to the cutting edge and aiding in chip evacuation.[11] Minimum Quantity Lubrication (MQL) has also been shown to be a sustainable option that can reduce tool wear.[12][13] Cryogenic cooling using liquid nitrogen is another advanced technique that can significantly improve tool life by drastically reducing the cutting temperature.[14]

Q4: Can dry machining be effective for this compound-276?

Dry machining can be a viable strategy under certain conditions. The absence of coolant can sometimes lead to the formation of a protective oxide layer on the tool face, which can suppress the formation of a built-up edge.[15][16] However, dry machining also results in higher cutting temperatures, which can accelerate other forms of tool wear, such as coating delamination.[15][16] If machining dry, it is crucial to use a tool with a coating that has excellent thermal stability.

Troubleshooting Guides

Issue 1: Rapid Flank Wear and Notching
  • Symptom: The flank face of the cutting tool wears down quickly, often accompanied by a distinct notch at the depth-of-cut line.

  • Primary Causes:

    • Abrasive wear from hard carbides in the workpiece microstructure.

    • Work hardening of the machined surface from the previous pass.

    • Excessive cutting speed leading to high temperatures.

  • Troubleshooting Steps:

    • Reduce Cutting Speed: Lowering the cutting speed is the most effective way to reduce the cutting temperature and slow down abrasive wear.

    • Increase Feed Rate: A higher feed rate can help to get under the work-hardened layer from the previous pass. Ensure the tool and setup are rigid enough to handle the increased load.

    • Optimize Depth of Cut: Varying the depth of cut can move the wear zone on the cutting edge, potentially extending tool life.

    • Improve Coolant Application: Ensure a consistent and high-pressure flow of coolant is directed at the cutting edge to effectively cool and lubricate the tool.

    • Select a Tougher Tool Grade: A carbide grade with higher toughness may be more resistant to notching.

Issue 2: Chipping and Fracture of the Cutting Edge
  • Symptom: Small pieces of the cutting edge break off (micro-chipping) or the tool fractures catastrophically.

  • Primary Causes:

    • High feed rate or depth of cut for the given tool and setup.

    • Lack of rigidity in the machine, tool holder, or workpiece fixture.

    • Interrupted cuts.

    • Built-up edge (BUE) formation and subsequent break-off.

  • Troubleshooting Steps:

    • Reduce Feed Rate and/or Depth of Cut: Decrease the chip load on the cutting edge.

    • Enhance Rigidity: Use the shortest possible tool with the largest possible diameter. Ensure the workpiece is securely clamped.[17]

    • Use a More Positive Rake Angle: A sharper cutting edge will reduce cutting forces.

    • Apply a Lubricious Coating: A coating with a low coefficient of friction can help prevent BUE.

    • Check for Runout: Excessive tool runout can lead to uneven chip loads and chipping.

Issue 3: Poor Surface Finish
  • Symptom: The machined surface is rough, torn, or has burrs.

  • Primary Causes:

    • Built-up edge (BUE) formation.

    • Tool wear, particularly a dull or chipped cutting edge.

    • Chatter or vibrations during cutting.

    • Incorrect feed rate or cutting speed.

  • Troubleshooting Steps:

    • Mitigate BUE: Increase the cutting speed (within recommended limits) to increase temperature and discourage material adhesion. Improve lubrication at the cutting zone.

    • Replace Worn Tooling: A fresh, sharp cutting edge is essential for a good surface finish.

    • Address Chatter: Reduce the feed rate and/or cutting speed. Increase system rigidity by using shorter tools or improving workholding.[17]

    • Adjust Feed Rate: A very high feed rate can leave prominent tool marks. Conversely, a feed rate that is too low can lead to rubbing and work hardening, also degrading the surface finish.

Data Presentation

Table 1: Recommended Starting Parameters for Milling this compound-276
Tool MaterialOperationCutting Speed (Vc)Feed per Tooth (fz)
Coated CarbideRoughing50-70 m/min (160-230 SFM)[6][7]0.05-0.15 mm
Coated CarbideFinishing60-80 m/min (200-260 SFM)0.02-0.08 mm
CBNFinishing150-250 m/min (490-820 SFM)0.05-0.10 mm

Note: These are starting recommendations. Optimal parameters will vary based on the specific tool, machine rigidity, and coolant application.

Experimental Protocols

Protocol for Evaluating a New Cutting Tool for Milling this compound-276
  • Objective: To determine the optimal cutting parameters and resulting tool life for a new cutting tool when milling this compound-276.

  • Materials and Equipment:

    • Workpiece: A block of this compound-276 with known dimensions and material certification.

    • Cutting Tools: A statistically significant number of the new end mills to be tested.

    • Milling Machine: A rigid and well-maintained CNC milling center.

    • Tool Holders: High-precision, balanced tool holders.

    • Coolant System: A high-pressure through-tool coolant system is preferred.

    • Metrology Equipment: A toolmaker's microscope or digital microscope for measuring tool wear, and a surface profilometer for measuring surface roughness.

  • Methodology:

    • Setup: Securely fixture the this compound-276 workpiece. Mount the new cutting tool in the tool holder and minimize overhang.

    • Parameter Selection: Based on the manufacturer's recommendations and the data in Table 1, select a starting cutting speed, feed rate, axial depth of cut (ap), and radial depth of cut (ae).

    • Initial Cut: Perform a straight-line milling pass of a fixed length.

    • Tool Wear Measurement: After the initial pass, carefully remove the tool and inspect it under the microscope. Measure the average flank wear (VB). Record the measurement.

    • Iterative Machining and Measurement: Re-install the tool and repeat the milling pass. Continue this process, stopping at fixed intervals of cutting length to measure the flank wear.

    • End-of-Life Criterion: Define a tool life criterion, for example, an average flank wear of 0.3 mm. The test for that set of parameters is complete when the tool reaches this wear land.

    • Data Recording: Record the total cutting length and time until the end-of-life criterion was met. Also, measure the surface roughness of the final machined surface.

    • Parameter Variation: Repeat steps 3-7 with systematic variations in cutting speed and feed rate to determine their influence on tool life and surface finish.

    • Analysis: Plot tool wear vs. cutting length for each parameter set. Create a graph of tool life vs. cutting speed to identify the optimal operating window.

Visualizations

Troubleshooting_Tool_Wear start High Tool Wear Observed wear_type Identify Wear Type start->wear_type flank_wear Rapid Flank Wear or Notching wear_type->flank_wear Abrasive chipping Chipping or Fracture wear_type->chipping Mechanical cratering Crater Wear or BUE wear_type->cratering Adhesive/ Thermal action1 Reduce Cutting Speed Increase Feed Rate Optimize Coolant flank_wear->action1 action2 Reduce Feed/DOC Increase Rigidity Check Runout chipping->action2 action3 Increase Cutting Speed Improve Lubrication Use Coated Tool cratering->action3 solution Tool Wear Minimized action1->solution action2->solution action3->solution

Caption: Troubleshooting workflow for different types of tool wear.

Experimental_Workflow start Start: Define New Tool and Workpiece setup Secure Workpiece Mount Tool (Minimize Overhang) start->setup params Select Initial Cutting Parameters (Vc, fz, ap, ae) setup->params mill Perform Milling Pass (Fixed Length) params->mill measure Measure Flank Wear (VB) and Surface Roughness (Ra) mill->measure check Tool Life Criterion Met? (e.g., VB > 0.3mm) measure->check check->mill No record Record Total Tool Life (Length/Time) check->record Yes vary Vary Parameters (e.g., New Vc) record->vary vary->params New Test end End: Analyze Data Determine Optimal Parameters vary->end All Tests Done

References

Technical Support Center: Hastelloy C and Stress Corrosion Cracking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of surface finish on the stress corrosion cracking (SCC) of Hastelloy C alloys.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments investigating the stress corrosion cracking of this compound alloys, with a focus on the influence of surface finish.

Issue 1: Premature or Unexpected Cracking of this compound Specimens

  • Question: My this compound-276 (or C-22) specimens are failing sooner than expected in my SCC experiment. What could be the cause?

  • Answer: Premature failure in this compound alloys, which are known for their excellent corrosion resistance, can be attributed to a combination of factors.[1][2] Tensile stress, a corrosive environment, and material susceptibility are the three key elements for SCC to occur.[3] Unexpectedly rapid cracking can often be traced to issues with surface preparation and residual stresses.

    • Surface Finish: A rougher surface finish, such as that from grinding or heavy machining, can introduce localized stress concentrations and micro-crevices.[4] These surface defects can act as initiation sites for SCC, significantly reducing the time to failure compared to a smooth, polished surface.

    • Residual Stresses: Fabrication processes like welding, grinding, and machining can introduce significant residual tensile stresses on the surface of the material. These stresses, when added to the applied stress in your experiment, can exceed the threshold for SCC initiation.[3] It is crucial to consider stress-relieving heat treatments where appropriate, though for this compound-276, post-weld stress relieving in the 1200°F (650°C) range is not recommended.[5]

    • Contamination: Surface contamination from machining fluids, cleaning agents, or even fingerprints can alter the local environment and accelerate corrosion, leading to earlier crack initiation. Thorough cleaning and degreasing of the specimen surface before testing is critical.[5]

Issue 2: Inconsistent or Non-Reproducible SCC Test Results

  • Question: I am getting highly variable results in my SCC tests on this compound, even with seemingly identical specimens and test conditions. Why is this happening?

  • Answer: Inconsistent results in SCC testing often point to subtle variations in specimen preparation and the experimental setup.

    • Inconsistent Surface Finish: The most likely culprit for variability is an inconsistent surface finish across your test specimens. Small differences in grinding pressure, polishing time, or the grit of the abrasive can lead to significant variations in surface roughness and residual stress, directly impacting SCC susceptibility. It is recommended to use automated polishing techniques to ensure uniformity.

    • Weld Quality: If you are testing welded specimens, variations in the welding process can introduce inconsistencies. Factors such as heat input, shielding gas coverage, and the presence of weld defects like micro-cracks or porosity can all affect the SCC resistance of the heat-affected zone (HAZ).[6][7]

    • Environmental Control: Minor fluctuations in the temperature, pressure, or chemical composition of your corrosive environment can have a significant impact on SCC kinetics. Ensure your test setup has precise control over these parameters.

Issue 3: Difficulty in Inducing SCC in this compound Alloys

  • Question: I am unable to induce stress corrosion cracking in my this compound-22 specimens, even under conditions where I expect it. What am I doing wrong?

  • Answer: this compound-22 is exceptionally resistant to SCC, especially in chloride-containing environments.[1][8] If you are failing to induce cracking, consider the following:

    • Severity of the Environment: The test environment may not be aggressive enough. For nickel-based alloys, environments that can cause SCC include hot caustic solutions, high-temperature water, and hot, wet hydrofluoric acid.[9] Standard chloride solutions that readily crack stainless steels may not be sufficient for this compound-22.

    • Applied Stress: The applied tensile stress may be below the threshold required for SCC initiation in this highly resistant alloy. Ensure that the stress levels are appropriate and accurately applied.

    • Test Duration: SCC can be a slow process, especially for highly resistant materials. Your test duration may be too short to observe crack initiation and propagation. Accelerated testing techniques, such as the slow strain rate test (SSRT), can be employed to reduce testing times.[10]

Frequently Asked Questions (FAQs)

Q1: How does surface finish quantitatively affect the stress corrosion cracking of this compound?

A1: The surface finish has a significant impact on the initiation of stress corrosion cracking. A rougher surface generally leads to a shorter time to crack initiation. This is because surface irregularities from processes like grinding can act as stress concentrators. While specific quantitative data for this compound is not abundant in publicly available literature, the general trend observed in nickel-based alloys and stainless steels is a decrease in SCC resistance with increasing surface roughness. The effect of different surface finishes can be summarized as follows:

Surface FinishTypical Surface Roughness (Ra)Expected Effect on SCC ResistanceRationale
Electropolished < 0.2 µmVery High Creates a very smooth, passive, and often stress-free surface, removing sites for crack initiation.
Mechanically Polished 0.2 - 0.8 µmHigh Provides a smooth surface with minimal stress concentration sites.
As-Welded Variable (depends on process)Moderate to Low Can have a rough surface with weld ripples acting as stress risers. The heat-affected zone (HAZ) can have altered microstructure and residual stresses, making it more susceptible.[6][7]
Ground 0.8 - 3.2 µmLow Introduces significant cold work, residual tensile stresses, and surface roughness, all of which can accelerate SCC initiation.
Machined 1.6 - 6.3 µmLow to Very Low Similar to grinding, machining can create a rough surface with high residual stresses, providing numerous sites for crack initiation.

Q2: What is the recommended experimental protocol for evaluating the effect of surface finish on this compound SCC?

A2: A robust experimental protocol to assess the influence of surface finish on the SCC of this compound should incorporate standardized testing methods and careful control of variables. The Slow Strain Rate Test (SSRT) is a common and effective method for this purpose.[10]

Detailed Experimental Protocol: Slow Strain Rate Testing (SSRT)

  • Specimen Preparation:

    • Machine tensile specimens from this compound-276 or C-22 plate or bar stock according to ASTM E8 standards.

    • Divide the specimens into groups for different surface finishes (e.g., electropolished, mechanically polished to different grit sizes, ground, as-welded).

    • For polished specimens, use a consistent, automated polishing procedure to ensure reproducibility. Characterize the final surface roughness of each specimen group using a profilometer.

    • For as-welded specimens, use a standardized welding procedure (e.g., Gas Tungsten Arc Welding - GTAW) with controlled heat input.[6]

    • Thoroughly clean and degrease all specimens with a suitable solvent (e.g., acetone) immediately before testing.[5]

  • Experimental Setup:

    • Utilize a slow strain rate testing machine equipped with an autoclave or environmental chamber to contain the corrosive medium.

    • The test environment should be chosen based on the intended application or known aggressive environments for this compound, such as hot, concentrated chloride solutions or simulated sour gas environments.

    • Precisely control and monitor the temperature, pressure, and chemical composition of the environment throughout the test.

  • Test Procedure:

    • Place the specimen in the test chamber and allow the environment to stabilize at the desired temperature and pressure.

    • Apply a slow, constant strain rate to the specimen until fracture. A typical strain rate for SSRT is in the range of 10⁻⁶ to 10⁻⁷ s⁻¹.

    • During the test, monitor the load and elongation of the specimen.

    • After fracture, carefully remove the specimen and clean it.

  • Data Analysis:

    • Analyze the stress-strain curves to determine mechanical properties such as time to failure, ultimate tensile strength, and elongation.

    • Examine the fracture surface using a scanning electron microscope (SEM) to identify the fracture mode (e.g., ductile, brittle, intergranular, or transgranular cracking) and the presence of secondary cracks.

    • Compare the results from the different surface finish groups to a control group tested in an inert environment (e.g., air or nitrogen) at the same temperature.

    • The susceptibility to SCC can be quantified by comparing the reduction in mechanical properties (e.g., time to failure, elongation) in the corrosive environment relative to the inert environment.

Q3: How does welding affect the surface and subsequent SCC susceptibility of this compound?

A3: Welding can significantly influence the SCC susceptibility of this compound alloys in the weld metal and the heat-affected zone (HAZ).[6][7] The "as-welded" surface condition is often a critical consideration in SCC evaluation.

  • Microstructural Changes: The heat from welding can lead to the precipitation of secondary phases at the grain boundaries in the HAZ. While this compound-276 is designed to resist the formation of grain boundary precipitates during welding, improper welding procedures with excessive heat input can still lead to some sensitization, making the HAZ more prone to intergranular corrosion and SCC.[11]

  • Residual Stresses: The welding process introduces significant residual tensile stresses in and around the weld. These stresses can be high enough to contribute to SCC, even in the absence of externally applied loads.

  • Surface Geometry: The weld bead itself creates a geometric discontinuity and a rougher surface, which can act as stress concentrators and sites for the initiation of SCC.

To mitigate these effects, it is crucial to use appropriate welding techniques, such as Gas Tungsten Arc Welding (GTAW) with proper shielding gas, control the heat input, and avoid slow travel speeds.[5]

Visualizations

Experimental_Workflow cluster_prep Specimen Preparation cluster_testing SCC Testing (SSRT) cluster_analysis Data Analysis A Machine Tensile Specimens B Create Surface Finish Groups (Polished, Ground, Welded) A->B C Characterize Surface Roughness B->C D Clean and Degrease C->D E Setup SSRT System (Autoclave, Environment Control) D->E F Apply Slow Strain Rate E->F G Monitor Load and Elongation F->G H Test to Fracture G->H I Analyze Stress-Strain Curves H->I J SEM Analysis of Fracture Surface I->J K Compare with Inert Environment Data J->K L Quantify SCC Susceptibility K->L

Caption: Experimental workflow for evaluating the effect of surface finish on SCC.

Caption: Key factors influencing stress corrosion cracking.

References

improving ductility of cold-worked Hastelloy C-22

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cold-worked Hastelloy C-22.

Troubleshooting Guides

Issue: Cracking or Fracture During Cold Forming

  • Question: Why is my this compound-22 material cracking during bending or drawing operations?

  • Answer: this compound-22, while ductile in its annealed state, undergoes work hardening during cold forming.[1][2] This process increases its strength and hardness but reduces its ductility, making it more susceptible to cracking with increased deformation. If the material has been previously cold-worked, its remaining formability may be limited. For severe cold forming operations, intermediate annealing may be necessary to restore ductility.[1]

Issue: Reduced Ductility and Brittleness in Final Product

  • Question: My final cold-worked this compound-22 component is exhibiting brittle behavior. How can I improve its ductility?

  • Answer: The primary method for restoring ductility in cold-worked this compound-22 is through a solution annealing heat treatment.[3] This process recrystallizes the grain structure that was deformed during cold working, which restores the material's ductility and corrosion resistance.[1][4] It is recommended to perform a solution anneal after any cold forming operation that results in an outer fiber elongation of 7% or more. Some sources recommend this for deformations above 15%.[5]

Issue: Inconsistent Mechanical Properties After Heat Treatment

  • Question: After annealing my cold-worked this compound-22, the mechanical properties are not consistent. What could be the cause?

  • Answer: Inconsistent properties after annealing can stem from several factors:

    • Incorrect Annealing Temperature: The recommended solution annealing temperature for this compound-22 is typically between 1105°C and 1135°C (2021°F to 2075°F).[5][6] A common specific temperature cited is 1121°C (2050°F).[1] Temperatures outside this range can lead to incomplete recrystallization or undesirable phase formation.

    • Insufficient Soaking Time: The material should be held at the annealing temperature for a duration sufficient to ensure complete heating through its cross-section. A hold time of 10 to 30 minutes is recommended, with thicker sections requiring longer times.[3]

    • Inadequate Quenching: Rapid cooling after annealing is crucial to prevent the precipitation of detrimental phases. Water quenching is the preferred method for most thicknesses.[1] Rapid air cooling may be sufficient for thin sections (less than 10 mm).

Frequently Asked Questions (FAQs)

  • Question: What is the recommended heat treatment to improve the ductility of cold-worked this compound-22?

  • Answer: A solution anneal is the standard heat treatment. This involves heating the alloy to a temperature of 1121°C (2050°F), holding it for a time commensurate with the thickness of the component (typically 10-30 minutes), and then rapidly cooling, preferably by water quenching.[3]

  • Question: By how much does cold working affect the mechanical properties of this compound-22?

  • Answer: Cold working significantly increases the yield and tensile strength of this compound-22 while decreasing its elongation (a measure of ductility). The exact amount of change depends on the degree of cold reduction. For instance, a soft annealed sheet may have a tensile strength of 690-950 MPa and an elongation of at least 45%, whereas a hard cold-rolled sheet can have a tensile strength exceeding 1250 MPa.[6]

  • Question: Is it always necessary to anneal this compound-22 after cold working?

  • Answer: Not always, but it is highly recommended for significant deformations. Annealing is advised after any cold forming that results in an outer fiber elongation of 7% or more to restore optimal corrosion resistance and ductility. For less severe forming, the material may retain sufficient ductility. However, for applications where stress corrosion cracking is a concern, a final solution anneal is recommended.[3]

  • Question: Can aging heat treatments improve the ductility of cold-worked this compound-22?

  • Answer: No, aging treatments are not used to improve ductility. In fact, aging this compound-22 at temperatures between 950°F and 1900°F can lead to a slight increase in hardness and tensile strength, but it can also result in a degradation of impact strength, indicating a reduction in toughness.[1] Aging can also lead to the formation of brittle phases.[7]

Data Presentation

Table 1: Mechanical Properties of this compound-22 in Different Conditions

ConditionTensile Strength (MPa)Yield Strength (0.2% Offset) (MPa)Elongation (%)Hardness (HB)
Annealed (Soft) 690 - 950≥ 283 - 310≥ 45≤ 250
1/2 Hard 950 - 1250≥ 700--
Hard ≥ 1250---

Data compiled from multiple sources.[6][8]

Table 2: Recommended Solution Annealing Parameters

ParameterRecommended Value
Annealing Temperature 1105°C - 1135°C (2021°F - 2075°F)
Hold Time at Temperature 10 - 30 minutes (dependent on thickness)
Cooling Method Water Quenching (preferred) or Rapid Air Cool (for thin sections)

Data compiled from multiple sources.[3][5][6]

Experimental Protocols

Protocol 1: Solution Annealing of Cold-Worked this compound-22

  • Surface Preparation: Ensure the this compound-22 component is thoroughly cleaned and degreased to prevent surface contamination during heat treatment.

  • Furnace Placement: Place the component in a calibrated furnace with a controlled atmosphere to prevent excessive oxidation.

  • Heating: Ramp up the furnace temperature to the target annealing range of 1105°C - 1135°C (1121°C is a commonly cited target).[5][6]

  • Soaking: Once the component reaches the target temperature, hold for a duration of 10 to 30 minutes. Thicker sections require longer soaking times to ensure uniform heating.

  • Quenching: Immediately upon completion of the soaking period, remove the component from the furnace and quench it in a large volume of water. For very thin sections (under 10mm), rapid air cooling may be a viable alternative.

  • Post-Treatment Cleaning: After quenching, the component may require cleaning or pickling to remove any surface oxides that may have formed.

Protocol 2: Tensile Testing of this compound-22 (ASTM E8)

  • Specimen Preparation: Machine test specimens from the this compound-22 material (both as-worked and annealed conditions) according to the specifications outlined in ASTM E8/E8M.

  • Gage Length Marking: Mark the gage length on the specimen to accurately measure elongation after fracture.

  • Tensile Testing Machine Setup: Secure the specimen in the grips of a universal testing machine. Ensure proper alignment to avoid bending stresses.

  • Test Execution: Apply a uniaxial tensile load to the specimen at a constant strain rate until fracture occurs. The machine will record the load and displacement data.

  • Data Analysis: From the load-displacement curve, determine the following properties:

    • Tensile Strength: The maximum stress the material can withstand.

    • Yield Strength: The stress at which the material begins to deform plastically (typically at 0.2% offset).

    • Elongation: The percentage increase in the gage length after fracture, calculated as ((Final Gage Length - Initial Gage Length) / Initial Gage Length) * 100. This is a primary indicator of ductility.

Visualizations

Cold_Work_Ductility_Relationship cluster_process Material Processing cluster_properties Material Properties Cold_Working Cold Working (e.g., Rolling, Drawing) Increased_Strength Increased Strength & Hardness Cold_Working->Increased_Strength Leads to Decreased_Ductility Decreased Ductility (Brittle Behavior) Cold_Working->Decreased_Ductility Leads to Solution_Annealing Solution Annealing (1121°C + Quench) Restored_Ductility Restored Ductility & Corrosion Resistance Solution_Annealing->Restored_Ductility Results in Decreased_Ductility->Solution_Annealing Corrected by

Caption: Relationship between cold work, ductility, and heat treatment.

Experimental_Workflow Start Start: Cold-Worked This compound-22 Problem Problem Identification: Low Ductility / Cracking Start->Problem Anneal Protocol 1: Solution Annealing Problem->Anneal Troubleshoot Test Protocol 2: Mechanical Testing (Tensile Test) Anneal->Test Verify Compare Data Comparison: Annealed vs. Cold-Worked Test->Compare End End: Ductility Improved Compare->End Confirmation

Caption: Troubleshooting workflow for low ductility in this compound-22.

References

Validation & Comparative

Hastelloy C-276 vs. Stainless Steel 316L: A Comprehensive Comparison of Corrosion Resistance in Sulfuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting materials for demanding applications, understanding the nuanced differences in corrosion resistance between high-performance alloys is paramount. This guide provides a detailed, data-driven comparison of Hastelloy C-276 and Stainless Steel 316L in sulfuric acid environments, offering insights crucial for ensuring the integrity and longevity of critical equipment.

When exposed to sulfuric acid (H₂SO₄), a ubiquitous chemical in pharmaceutical and chemical synthesis, the choice between this compound-276 and Stainless Steel 316L can significantly impact operational safety and efficiency. While both are renowned for their corrosion resistance, their performance diverges substantially, particularly as the concentration and temperature of the acid increase. This guide synthesizes experimental data to provide a clear comparison of their capabilities.

Executive Summary of Corrosion Performance

This compound-276, a nickel-molybdenum-chromium superalloy, consistently demonstrates superior resistance to corrosion in sulfuric acid across a wide range of concentrations and temperatures compared to Stainless Steel 316L, an austenitic stainless steel.[1][2] 316L offers adequate resistance in dilute sulfuric acid at lower temperatures, but it is susceptible to significant corrosion at moderate to high concentrations and elevated temperatures.[3][4]

Quantitative Corrosion Data

The following table summarizes the corrosion rate data for this compound-276 and Stainless Steel 316L in sulfuric acid under various conditions. The data highlights the performance differential between the two alloys.

MaterialH₂SO₄ ConcentrationTemperatureCorrosion Rate (mm/year)Reference
This compound-276 0.01 MRoom Temperature0.022[5][6]
0.5 MRoom Temperature0.39[5][6][7]
<10%< 80°C< 0.13[8]
10-40%< 65°C< 0.13[8]
40-60%< 50°C< 0.13[8]
60-100%< 95°C< 0.13[8]
Stainless Steel 316L 0.5 M50°C0.27 (mg/cm²/h)[4]
0.5 M70°C0.38 (mg/cm²/h)[4]
0.5 M90°C0.52 (mg/cm²/h)[4]
< 15%Room TemperatureGood Resistance[3]
15-85%-High Corrosion[3]
> 85%Room TemperatureGood Resistance[3]
98 wt%-0.086[9][10]

Visualizing the Comparison: A Logical Flow

The selection process between these two alloys for sulfuric acid service can be visualized as a decision-making workflow. The following diagram, generated using Graphviz, illustrates this logical relationship.

G Material Selection Logic for Sulfuric Acid Service cluster_materials Alloys cluster_environment Corrosive Environment cluster_conditions Operating Conditions cluster_performance Corrosion Performance This compound-276 This compound-276 High_Resistance High Resistance This compound-276->High_Resistance Wide Range of Conc. & Temp. Stainless Steel 316L Stainless Steel 316L Stainless Steel 316L->High_Resistance Dilute Conc. & Low Temp. Low_Resistance Low Resistance Stainless Steel 316L->Low_Resistance Moderate to High Conc. & Temp. Sulfuric Acid (H₂SO₄) Sulfuric Acid (H₂SO₄) Concentration Concentration Sulfuric Acid (H₂SO₄)->Concentration Temperature Temperature Sulfuric Acid (H₂SO₄)->Temperature Concentration->this compound-276 Concentration->Stainless Steel 316L Temperature->this compound-276 Temperature->Stainless Steel 316L

Caption: Logical flow for selecting between this compound-276 and 316L.

Experimental Protocols

The data presented in this guide is derived from established experimental methodologies designed to quantify corrosion resistance. The primary techniques employed are electrochemical tests, such as Open Circuit Potential (OCP) and Tafel Plots, and immersion testing.

Open Circuit Potential (OCP) Measurement

Objective: To determine the corrosion potential of a material in a specific electrolyte without applying an external current.

Methodology:

  • Sample Preparation: Test specimens of this compound-276 and Stainless Steel 316L are machined to a specific geometry. The surface is typically ground with silicon carbide paper (e.g., up to 1200 grit), cleaned with a solvent like acetone, rinsed with deionized water, and dried.

  • Electrochemical Cell Setup: A three-electrode cell is assembled. The alloy sample serves as the working electrode, a platinum wire is often used as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE) is used to measure the potential of the working electrode.

  • Electrolyte: The sulfuric acid solution of the desired concentration is prepared using reagent-grade acid and deionized water.

  • Measurement: The working electrode is immersed in the sulfuric acid solution. The potential difference between the working electrode and the reference electrode is measured over time using a potentiostat until a stable potential (the OCP) is reached. This indicates the point where the rate of oxidation equals the rate of reduction on the electrode surface.[11]

Tafel Plot Analysis

Objective: To determine the corrosion current density (i_corr) and, subsequently, the corrosion rate of the material.

Methodology:

  • OCP Stabilization: The OCP of the sample is first determined as described above to establish a stable starting potential.

  • Potentiodynamic Scan: A potentiostat is used to apply a potential sweep to the working electrode, typically starting from a potential slightly negative to the OCP and sweeping to a potential slightly positive to the OCP. The scan rate is kept slow (e.g., 0.167 mV/s) to maintain a quasi-steady state.

  • Data Acquisition: The current response to the applied potential is recorded.

  • Tafel Plot Construction: The data is plotted as the logarithm of the current density (log i) versus the electrode potential (E).

  • Analysis: The linear portions of the anodic and cathodic branches of the plot (the Tafel regions) are extrapolated to the corrosion potential (E_corr). The intersection of these extrapolated lines gives the corrosion current density (i_corr). The corrosion rate can then be calculated from i_corr using Faraday's law.

Immersion Testing (Weight Loss Method)

Objective: To determine the average corrosion rate over a prolonged period of exposure.

Methodology:

  • Sample Preparation: Specimens are prepared and their initial weight is accurately measured.

  • Exposure: The specimens are immersed in the sulfuric acid solution of a specific concentration and maintained at a constant temperature for a predetermined duration (e.g., hours or days).

  • Post-Exposure Cleaning: After exposure, the specimens are removed, carefully cleaned to remove any corrosion products according to standard procedures (e.g., ASTM G1), and dried.

  • Final Weight Measurement: The final weight of the cleaned specimens is measured.

  • Corrosion Rate Calculation: The weight loss is used to calculate the corrosion rate, typically expressed in millimeters per year (mm/y) or mils per year (mpy).

Pitting and Crevice Corrosion Resistance

Beyond uniform corrosion, localized corrosion mechanisms such as pitting and crevice corrosion are critical considerations. This compound-276 exhibits exceptional resistance to these forms of attack, particularly in the presence of chlorides, which can be contaminants in industrial-grade sulfuric acid.[1] Stainless Steel 316L is more susceptible to pitting and crevice corrosion in chloride-containing environments. The ASTM G48 standard provides a method for evaluating the resistance of stainless steels and related alloys to pitting and crevice corrosion.[6][12][13]

Conclusion

For applications involving dilute sulfuric acid at ambient temperatures, Stainless Steel 316L can be a cost-effective solution. However, for more aggressive conditions involving moderate to high concentrations of sulfuric acid, elevated temperatures, or the presence of chloride contaminants, this compound-276 is the demonstrably superior material. Its robust resistance to uniform corrosion, as well as pitting and crevice corrosion, ensures greater reliability and longevity of equipment in critical pharmaceutical and chemical processing environments. The initial investment in a higher-performance alloy like this compound-276 can lead to significant long-term savings by minimizing downtime, maintenance, and the risk of catastrophic failure.

References

comparative study of Hastelloy C-22 and Inconel 625 in chloride environments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Hastelloy C-22 and Inconel 625 in Chloride Environments

A Comprehensive Guide for Researchers and Scientists

In applications where resistance to aggressive chloride-containing environments is critical, the selection of the appropriate high-performance alloy is paramount. This guide provides an objective comparison of two leading nickel-based alloys, this compound-22 and Inconel 625, with a focus on their performance in chloride-rich settings. The information presented herein is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed material choices.

Chemical Composition

The fundamental differences in the corrosion resistance of this compound-22 and Inconel 625 can be attributed to their distinct elemental compositions. This compound-22 possesses a higher concentration of molybdenum and tungsten, which are known to enhance resistance to pitting and crevice corrosion. In contrast, Inconel 625 has a higher nickel content and includes niobium, which contributes to its high-temperature strength.

Table 1: Nominal Chemical Composition of this compound-22 and Inconel 625 (% by weight)

ElementThis compound-22 (UNS N06022)Inconel 625 (UNS N06625)
Nickel (Ni)Balance (~56)Balance (>58)
Chromium (Cr)20.0 - 22.520.0 - 23.0
Molybdenum (Mo)12.5 - 14.58.0 - 10.0
Iron (Fe)2.0 - 6.05.0 max
Tungsten (W)2.5 - 3.5-
Cobalt (Co)2.5 max1.0 max
Niobium (Nb) + Tantalum (Ta)-3.15 - 4.15
Manganese (Mn)0.5 max0.5 max
Silicon (Si)0.08 max0.5 max
Carbon (C)0.015 max0.10 max
Vanadium (V)0.35 max-
Phosphorus (P)0.02 max0.015 max
Sulfur (S)0.02 max0.015 max
Aluminum (Al)-0.4 max
Titanium (Ti)-0.4 max
Mechanical Properties

Both alloys exhibit excellent mechanical properties, but their strengths are optimized for different service conditions. Inconel 625 is often favored for high-temperature applications where high strength is a primary requirement. This compound-22, while also strong, is primarily selected for its superior corrosion resistance in a wider range of corrosive media.

Table 2: Typical Mechanical Properties of this compound-22 and Inconel 625 (Annealed Condition)

PropertyThis compound-22Inconel 625
Tensile Strength (ksi)100120 - 150
Yield Strength (0.2% offset, ksi)4560 - 90
Elongation (%)4530 - 50
Hardness (Rockwell B)9095

Corrosion Resistance in Chloride Environments

The primary distinction between this compound-22 and Inconel 625 lies in their performance in chloride-containing environments, which are notorious for inducing localized corrosion such as pitting and crevice corrosion, as well as stress corrosion cracking (SCC).

Pitting and Crevice Corrosion

This compound-22 generally demonstrates superior resistance to pitting and crevice corrosion in oxidizing chloride solutions compared to Inconel 625.[1] This is largely due to its higher molybdenum and tungsten content. The critical pitting temperature (CPT) and critical crevice temperature (CCT) are key indicators of an alloy's resistance to localized corrosion. Higher CPT and CCT values signify better resistance.

Table 3: Comparative Corrosion Performance in Chloride Environments

ParameterThis compound-22Inconel 625Test Environment
Critical Crevice Potential at 95°C (mV vs. Ag/AgCl)HigherLowerConcentrated Chloride Electrolytes
Critical Crevice TemperatureHigherLowerOxidizing acids containing FeCl₃
Corrosion Rate in 10% HCl at 50°C (g/m²·h)0.4 (for C-276)2210% Hydrochloric Acid

Note: The corrosion rate data for Hastelloy is for grade C-276, which is similar to C-22 in this environment, and is provided for comparative context.[2]

A study on the crevice corrosion resistance of these alloys in concentrated chloride solutions from 60 to 95°C showed that air-aged this compound-22 is more resistant to crevice corrosion than air-aged Inconel 625, as evidenced by higher critical crevice potentials.[1]

Stress Corrosion Cracking (SCC)

Both alloys possess excellent resistance to chloride-induced stress corrosion cracking. However, under very severe conditions of high temperature and high chloride and acid concentrations, differences in their performance can emerge.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound-22 and Inconel 625.

Critical Pitting and Crevice Temperature Testing (ASTM G48)

The ASTM G48 standard provides methods for determining the resistance of stainless steels and related alloys to pitting and crevice corrosion.[3][4] For nickel-based alloys like this compound-22 and Inconel 625, Methods C (Critical Pitting Temperature) and D (Critical Crevice Temperature) are applicable.[3][4]

Methodology:

  • Test Specimen Preparation: Specimens of a standard size are prepared from the alloy being tested. The surface is typically ground to a 120-grit finish and cleaned with acetone.

  • Crevice Formers (for Method D): For crevice corrosion testing, TFE-fluorocarbon blocks are attached to the specimen using O-rings to create a standardized crevice.

  • Test Solution: A solution of 6% ferric chloride (FeCl₃) by weight is prepared.

  • Exposure: The specimen is immersed in the test solution for a period of 72 hours at a constant temperature.

  • Temperature Increments: The test is repeated with fresh specimens and fresh solution at different temperatures, typically in 5°C increments.

  • Evaluation: After exposure, the specimens are cleaned and inspected under a microscope. The CPT or CCT is the lowest temperature at which pitting or crevice corrosion is observed.

Cyclic Potentiodynamic Polarization Testing (ASTM G61)

This electrochemical test is used to determine the susceptibility of an alloy to localized corrosion in a chloride environment.[5][6][7][8][9]

Methodology:

  • Electrochemical Cell Setup: A standard three-electrode electrochemical cell is used, consisting of the test alloy as the working electrode, a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode, and two graphite (B72142) counter electrodes.

  • Test Solution: A 3.5% sodium chloride (NaCl) solution is typically used. The solution is deaerated by purging with nitrogen gas before and during the experiment.

  • Potential Scan: The potential of the working electrode is scanned in the noble (positive) direction from its open-circuit potential at a controlled rate (e.g., 0.167 mV/s).

  • Scan Reversal: The scan is reversed once the current density reaches a predetermined value.

  • Data Analysis: The resulting polarization curve is analyzed to determine key parameters such as the pitting potential (Epit) and the repassivation or protection potential (Eprot). A more positive Epit indicates a higher resistance to pitting initiation.

Stress Corrosion Cracking Testing (ASTM G36)

ASTM G36 provides a procedure for evaluating the SCC resistance of metals and alloys in a boiling magnesium chloride solution.[10][11]

Methodology:

  • Test Specimen: U-bend specimens are commonly used to introduce a high level of stress.

  • Test Solution: A boiling solution of 45% magnesium chloride (MgCl₂) is used, which maintains a constant temperature of approximately 155°C.

  • Exposure: The stressed specimens are immersed in the boiling solution.

  • Inspection: The specimens are periodically removed and examined for the appearance of cracks. The time to cracking is recorded as a measure of SCC susceptibility.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comparative evaluation of this compound-22 and Inconel 625.

G cluster_prep Material Preparation cluster_tests Corrosion Testing cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion prep_c22 This compound-22 Specimen test_g48 ASTM G48 (CPT/CCT) prep_c22->test_g48 test_g61 ASTM G61 (Potentiodynamic Polarization) prep_c22->test_g61 test_g36 ASTM G36 (Stress Corrosion Cracking) prep_c22->test_g36 prep_625 Inconel 625 Specimen prep_625->test_g48 prep_625->test_g61 prep_625->test_g36 analysis Comparative Analysis test_g48->analysis test_g61->analysis test_g36->analysis conclusion Performance Evaluation analysis->conclusion

Caption: Experimental workflow for comparing the corrosion performance of this compound-22 and Inconel 625.

Conclusion

Both this compound-22 and Inconel 625 are exceptional alloys for demanding applications. However, for service in aggressive, oxidizing chloride environments where resistance to pitting, crevice corrosion, and stress corrosion cracking is the primary concern, this compound-22 generally offers superior performance due to its higher molybdenum and tungsten content. Inconel 625 remains an excellent choice for applications requiring high strength at elevated temperatures, with very good corrosion resistance in many environments. The selection between these two alloys should be based on a thorough evaluation of the specific service conditions, including chemical composition of the environment, temperature, and mechanical stress.

References

A Researcher's Guide to Validating Electrochemical Impedance Spectroscopy (EIS) Results for Hastelloy C Corrosion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Hastelloy C alloys, ensuring the accuracy of corrosion rate data is paramount for predicting material longevity and preventing premature failure. Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for this purpose, but its results are only reliable if the data is properly validated. This guide provides a comparative overview of validated versus non-validated EIS data, detailing the experimental protocols and the impact on corrosion parameter determination for this compound.

The Critical Role of Data Validation in EIS

Electrochemical Impedance Spectroscopy operates on the principles of linearity, causality, and stability. When these conditions are not met during an experiment, the resulting data can be misleading, leading to inaccurate estimations of critical parameters like polarization resistance (Rp) and, consequently, the corrosion rate. The primary method for verifying data integrity is the Kramers-Kronig (K-K) transformation. A successful K-K fit indicates that the experimental data is self-consistent and adheres to the theoretical underpinnings of EIS.[1][2][3][4]

Conversely, a poor K-K fit, characterized by high residuals between the experimental and fitted data, signals that the results have been compromised by factors such as:

  • Non-stationarity : The corrosion system changed during the measurement time.[5][6]

  • Non-linearity : The system's response was not linear to the applied AC voltage perturbation.[4][7][8]

  • Instrumental artifacts or excessive noise.

This guide will illustrate the tangible differences in corrosion parameters derived from both K-K compliant ("validated") and non-compliant ("invalidated") EIS data for this compound-276 in a corrosive environment.

Comparing Validated vs. Invalidated EIS Data for this compound-276

To demonstrate the importance of EIS validation, consider the case of this compound-276 immersed in 1M sulfuric acid (H₂SO₄). Below is a comparison of hypothetical but realistic EIS data—one set representing a stable, validated measurement and the other distorted by non-stationarity, a common issue in corroding systems.

Data Presentation: Quantitative Comparison

The following table summarizes the key parameters obtained from a validated EIS spectrum, an invalidated spectrum, and a comparative potentiodynamic polarization (Tafel plot) measurement.

ParameterValidated EISInvalidated EIS (Simulated Non-Stationarity)Potentiodynamic Polarization (Tafel Plot)
Solution Resistance (Rs) 2.5 Ω·cm²2.5 Ω·cm²N/A
Polarization Resistance (Rp) 35,000 Ω·cm²22,000 Ω·cm² (Erroneously Low)33,500 Ω·cm²
Corrosion Current Density (i_corr) 0.74 µA/cm²1.18 µA/cm² (Erroneously High)0.78 µA/cm²
Corrosion Rate 0.0086 mm/year0.0137 mm/year (Erroneously High)0.0091 mm/year
K-K Residuals < 1%> 5% (at low frequencies)N/A

Note: Data for validated EIS and Tafel plots are based on typical values for this compound-276 in 1M H₂SO₄.[9][10][11][12] The invalidated EIS data is simulated to reflect common non-stationary effects.

The invalidated data, showing a significantly lower polarization resistance, would lead to an overestimation of the corrosion rate by more than 50%. This discrepancy highlights the critical need for data validation before interpretation.

Experimental Protocols

Accurate and reproducible data acquisition is the first step toward reliable results. The following are detailed methodologies for conducting EIS and potentiodynamic polarization measurements for this compound corrosion studies.

Electrochemical Impedance Spectroscopy (EIS) Protocol

This protocol is based on the principles outlined in ASTM G106.

  • Electrode Preparation : A this compound-276 working electrode is ground with successively finer SiC paper (e.g., up to 1200 grit), rinsed with deionized water and ethanol, and then dried.

  • Electrochemical Cell Setup : A standard three-electrode cell is used, comprising the this compound-276 working electrode, a platinum counter electrode, and a saturated calomel (B162337) reference electrode (SCE). The electrolyte is 1M H₂SO₄.

  • Open Circuit Potential (OCP) Stabilization : The working electrode is immersed in the electrolyte, and the OCP is monitored for at least one hour to ensure a stable corrosion potential is reached.

  • EIS Measurement : The EIS measurement is performed at the stabilized OCP. A small amplitude sinusoidal voltage (e.g., 10 mV) is applied over a frequency range of 100 kHz to 10 mHz.

  • Data Validation : The acquired impedance data is then subjected to a Kramers-Kronig transformation to check for self-consistency. The residuals between the experimental data and the K-K fitted data should be minimal (typically < 2%).[1]

Potentiodynamic Polarization (Tafel Plot) Protocol

This protocol follows the methodology described in ASTM G5.

  • Electrode and Cell Setup : The electrode preparation and cell setup are the same as for the EIS measurement.

  • OCP Stabilization : The OCP is allowed to stabilize for at least one hour.

  • Potentiodynamic Scan : The potential is scanned from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.167 mV/s).

  • Data Analysis : The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (E_corr).

Visualization of the Validation Workflow

The logical flow for a robust EIS corrosion study, from measurement to validated interpretation, is crucial.

EIS_Validation_Workflow cluster_experiment Experimental Phase cluster_validation Data Validation & Analysis cluster_rejection Troubleshooting A Sample Preparation (this compound) B Electrochemical Cell Setup (3-Electrode) A->B C OCP Stabilization (≥ 1 hour) B->C D EIS Data Acquisition (100kHz - 10mHz) C->D E Kramers-Kronig (K-K) Transformation D->E F Evaluate Residuals E->F G < 2% Residuals? F->G H Equivalent Circuit Modeling (ECM) G->H Yes J Invalid Data: Review Experiment G->J No I Extract Corrosion Parameters (Rp, i_corr) H->I K Check for: - Non-stationarity - Non-linearity - Noise J->K

Caption: Workflow for EIS data acquisition, validation, and analysis.

This workflow illustrates the decision-making process based on the outcome of the Kramers-Kronig validation step.

Equivalent Circuit Modeling

For validated EIS data, an equivalent circuit model (ECM) can be used to extract quantitative corrosion parameters. For this compound-276 in sulfuric acid, a common model is a Randles circuit, which includes the solution resistance (Rs), the polarization resistance (Rp), and a constant phase element (CPE) to account for the non-ideal capacitive behavior of the double layer.

Randles_Circuit cluster_parallel start Rs Rs start->Rs end p_in p_in Rs->p_in Rp Rp p_out p_out Rp->p_out CPE CPE CPE->p_out p_in->Rp p_in->CPE p_out->end

Caption: A simplified Randles equivalent circuit model.

By fitting the validated EIS data to this model, reliable values for Rs and Rp can be obtained.

References

Performance of Hastelloy C Grades in Molten Salt Reactors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of various Hastelloy C grades in environments relevant to molten salt reactors (MSRs). The selection of structural materials is a critical aspect of MSR design, with alloys required to withstand high temperatures, corrosive molten salts, and intense neutron irradiation over long operational lifetimes. This compound alloys, known for their excellent corrosion resistance, are leading candidates for these demanding applications. This document summarizes key performance data, details experimental methodologies, and provides visual aids to assist in material selection.

Chemical Composition

The performance of Hastelloy grades is fundamentally linked to their elemental composition. The following table details the nominal chemical composition of several key this compound alloys. The varying content of chromium, molybdenum, and tungsten, among other elements, dictates their resistance to different forms of corrosion and their mechanical properties at elevated temperatures.

Element This compound-276 (UNS N10276) This compound-22 (UNS N06022) This compound-4 (UNS N06455) This compound-2000 (UNS N06200) Hastelloy N (UNS N10003)
Nickel (Ni)BalanceBalanceBalanceBalanceBalance
Chromium (Cr)14.5 - 16.520.0 - 22.514.0 - 18.022.0 - 24.06.0 - 8.0
Molybdenum (Mo)15.0 - 17.012.5 - 14.514.0 - 17.015.0 - 17.015.0 - 18.0
Iron (Fe)4.0 - 7.02.0 - 6.03.0 max3.0 max5.0 max
Tungsten (W)3.0 - 4.52.5 - 3.5--1.0 max
Cobalt (Co)2.5 max2.5 max2.0 max2.0 max0.2 max
Manganese (Mn)1.0 max0.5 max1.0 max0.5 max1.0 max
Vanadium (V)0.35 max0.35 max---
Silicon (Si)0.08 max0.08 max0.08 max0.08 max1.0 max
Carbon (C)0.01 max0.015 max0.015 max0.01 max0.04 - 0.08
Copper (Cu)---1.3 - 1.9-
Titanium (Ti)--0.7 max--

Corrosion Resistance in Molten Salts

Corrosion by molten fluoride (B91410) and chloride salts is a primary degradation mechanism in MSRs. The resistance of Hastelloy alloys to this corrosion is a key performance indicator.

Performance in Molten Fluoride Salts

Molten fluoride salts, such as FLiNaK (LiF-NaF-KF) and FLiBe (LiF-BeF2), are common coolants in many MSR designs. The primary corrosion mechanism in these salts is the selective leaching of chromium from the alloy.

Table 2.1: Corrosion Data for Hastelloy Grades in Molten Fluoride Salts

Alloy Salt Composition Temperature (°C) Exposure Time (h) Corrosion Rate/Depth of Attack Reference
Hastelloy NFLiNaK (46.5-11.5-42 mol%)700100~20 µm depth of Cr depletion[1]
Hastelloy NFLiNaK600100Shallow surface roughening[2]
Hastelloy NFLiNaK700100~10 µm depth of Cr & Mo depletion[2]
Hastelloy NFLiBe7001000-[3]

Hastelloy N was specifically developed for use in molten fluoride salts and generally exhibits good performance due to its optimized composition, particularly its lower chromium content which reduces the driving force for selective leaching.[1][2]

Performance in Molten Chloride Salts

Molten chloride salts are being considered for fast-spectrum MSRs. These salts can be more aggressive than fluoride salts towards certain alloys.

Table 2.2: Corrosion Data for Hastelloy Grades in Molten Chloride Salts

Alloy Salt Composition Temperature (°C) Corrosion Rate (µm/year) Reference
This compound-276NaCl-KCl-ZnCl2500~40-50[4]
This compound-22NaCl-KCl-ZnCl2500Not specified, but noted as extremely low[4]
Hastelloy NNaCl-KCl-ZnCl2500>150[4]

In molten chloride salts, this compound-276 and C-22 have shown very low corrosion rates.[4] The higher chromium content of C-22 generally provides superior resistance to oxidizing environments, which can be a factor in some molten salt systems.[5][6][7] In contrast, Hastelloy N, which performs well in fluoride salts, exhibits a significantly higher corrosion rate in this particular chloride salt mixture.[4]

Mechanical Performance at MSR Operating Temperatures

The structural integrity of MSR components relies on the mechanical properties of the chosen alloys at the high operating temperatures (typically 600-850°C). Key properties include tensile strength and creep resistance.

Table 3.1: High-Temperature Tensile Strength of Hastelloy Grades

Alloy Temperature (°C) Ultimate Tensile Strength (MPa) Yield Strength (0.2% Offset) (MPa) Reference
This compound-276649~620~240[8]
This compound-276871~275~170[8]
This compound-22538~690~310[5]
This compound-22871~290~190[5]

Note: Data is for tests in air/inert environments, not in molten salt. The presence of molten salt may affect these properties.

Generally, the tensile strength of these alloys decreases with increasing temperature.[5][8] Specific data on creep performance in molten salt environments is limited in open literature and is a critical area for further research. Long-term exposure to high temperatures and stress can lead to creep deformation, which must be accounted for in the design of reactor components.

Neutronic Performance

For in-core components, the neutron absorption cross-section of the structural material is a crucial parameter. A low neutron absorption cross-section is desirable to maintain neutron economy. The following table provides the thermal neutron absorption cross-sections for the primary alloying elements.

Table 4.1: Thermal Neutron Absorption Cross-Sections of Key Alloying Elements

Element Symbol Thermal Neutron Absorption Cross-Section (barns)
NickelNi4.49
ChromiumCr3.05
MolybdenumMo2.48
IronFe2.56
TungstenW18.4
CobaltCo37.2
CopperCu3.78

Based on these values, the higher tungsten content in this compound-276 and C-22 would result in a slightly higher neutron absorption cross-section compared to grades without tungsten. The presence of cobalt as an impurity or minor alloying element also contributes significantly to neutron absorption. For a precise comparison, a weighted average calculation based on the exact composition of each alloy is necessary.

Experimental Protocols

The corrosion data presented in this guide were primarily obtained through static immersion tests. A typical experimental workflow is as follows:

ExperimentalWorkflow cluster_prep Sample Preparation cluster_test Corrosion Test cluster_analysis Post-Test Analysis AlloySample Alloy Sample Cutting & Polishing Immersion Sample Immersion in Molten Salt AlloySample->Immersion SaltPrep Molten Salt Purification & Weighing Crucible Inert Crucible (e.g., Alumina (B75360), Graphite) SaltPrep->Crucible Crucible->Immersion Furnace High-Temperature Furnace InertAtmosphere Inert Gas Purge (e.g., Argon) Immersion->Furnace Cleaning Sample Cleaning Immersion->Cleaning After Exposure WeightLoss Weight Loss Measurement Cleaning->WeightLoss Microscopy Microstructural Analysis (SEM/EDS) Cleaning->Microscopy DepthAnalysis Corrosion Depth Profiling Microscopy->DepthAnalysis

Caption: Workflow for static immersion corrosion testing of alloys in molten salts.

In these tests, coupons of the alloys are immersed in the molten salt of interest within an inert crucible (e.g., alumina or graphite) at a specific temperature for a defined duration.[1][2] The entire setup is typically housed in a furnace with an inert atmosphere (e.g., argon) to prevent oxidation.[1][2] After exposure, the samples are cleaned, and the extent of corrosion is evaluated through weight loss measurements and microstructural analysis using techniques like Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) to determine the depth of corrosion and elemental depletion.[1][2]

Material Selection Logic

The choice of a specific this compound grade for an MSR application depends on a variety of factors. The following diagram illustrates a simplified decision-making process.

MaterialSelection start Define MSR Operating Environment salt_type Molten Salt Type? start->salt_type fluoride Fluoride (e.g., FLiNaK, FLiBe) salt_type->fluoride Fluoride chloride Chloride salt_type->chloride Chloride temp Operating Temperature? high_temp High Temperature (>700°C) temp->high_temp mod_temp Moderate Temperature (<700°C) temp->mod_temp neutron_flux Neutron Flux Environment? in_core In-Core (High Flux) neutron_flux->in_core out_of_core Out-of-Core (Low Flux) neutron_flux->out_of_core rec_N Consider Hastelloy N fluoride->rec_N rec_C276_C22 Consider this compound-276 / C-22 chloride->rec_C276_C22 rec_creep Evaluate Creep Resistance high_temp->rec_creep mod_temp->neutron_flux rec_low_W_Co Prioritize low W and Co grades in_core->rec_low_W_Co rec_N->temp rec_C276_C22->temp rec_creep->neutron_flux

Caption: Simplified decision logic for selecting Hastelloy grades for MSRs.

Conclusion

The selection of the optimal this compound grade for molten salt reactor applications requires a careful evaluation of the specific operating conditions.

  • Hastelloy N remains a strong candidate for MSRs utilizing molten fluoride salts, for which it was specifically designed. Its lower chromium content mitigates selective leaching in these environments. However, its performance in chloride salts is poor.

  • This compound-276 and C-22 demonstrate excellent corrosion resistance in molten chloride salts and offer a good balance of mechanical properties at high temperatures. The higher chromium content in this compound-22 provides an advantage in more oxidizing conditions.

  • This compound-4 and C-2000 have compositions that suggest good corrosion resistance, but there is a lack of published data on their performance in molten salt environments relevant to MSRs. Further testing is required to qualify them for such applications.

For in-core components, alloys with lower concentrations of tungsten and cobalt are preferable to enhance neutron economy. The long-term mechanical performance, particularly creep resistance, in a molten salt environment is a critical area that warrants further investigation for all candidate alloys. This guide provides a foundation for material selection, but final decisions should be based on testing under conditions that closely mimic the specific MSR design.

References

A Comparative Guide to Accelerated Corrosion Testing: Hastelloy C-276 vs. Titanium Grade 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of corrosion-resistant materials is a critical consideration in the design and longevity of equipment used in pharmaceutical manufacturing, chemical synthesis, and various research applications. The aggressive chemical environments and stringent purity requirements of these fields demand materials that can withstand prolonged exposure to corrosive agents without degradation. This guide provides an objective comparison of the performance of two commonly used alloys, Hastelloy C-276 and Titanium Grade 2, under accelerated corrosion testing conditions. The information presented herein is supported by experimental data and established testing protocols to aid in material selection for demanding applications.

Material Overview

This compound-276 is a nickel-molybdenum-chromium superalloy renowned for its exceptional corrosion resistance in a wide range of aggressive environments. Its high molybdenum content imparts remarkable resistance to pitting and crevice corrosion, while the chromium content provides resistance to oxidizing media. This compound-276 is particularly well-suited for applications involving strong acids, such as hydrochloric, sulfuric, and phosphoric acids, as well as various industrial chemicals.

Titanium Grade 2 is a commercially pure titanium alloy that offers an excellent combination of corrosion resistance, mechanical strength, and weldability. Its corrosion resistance is attributed to the formation of a stable, protective oxide film on its surface. Titanium Grade 2 exhibits outstanding resistance to corrosion in oxidizing environments, particularly in chloride-containing solutions and seawater. However, its performance in reducing acids is generally more limited compared to this compound-276.

Quantitative Corrosion Data

The following table summarizes the available quantitative data from accelerated corrosion tests for this compound-276 and Titanium Grade 2. It is important to note that direct head-to-head comparisons under identical conditions are not always available in published literature. The data presented reflects performance in standardized tests designed to evaluate specific types of corrosion resistance.

Test MethodEnvironmentMaterialCorrosion Rate (mm/year)
ASTM G28 - Method A Boiling 50% Sulfuric Acid + 42 g/L Ferric Sulfate (B86663)This compound-2760.9 - 1.2
ASTM G28 - Method A Boiling 50% Sulfuric Acid + 42 g/L Ferric SulfateTitanium Grade 2Not typically tested under these conditions; severe corrosion expected
Immersion Test Boiling 10% Hydrochloric AcidThis compound-276< 0.5
Immersion Test 35% Hydrochloric Acid at 35°CTitanium Grade 2> 1.27
Immersion Test 10% Sulfuric Acid at 70°CThis compound-276< 0.13
Immersion Test 10% Sulfuric Acid at 22°CTitanium Grade 2~0.1
ASTM G48 - Method A 6% Ferric Chloride at 70°CThis compound-276No Pitting Observed
ASTM G48 - Method A 6% Ferric Chloride at 50°CTitanium Grade 2Pitting may be observed
Seawater Immersion Ambient TemperatureThis compound-276< 0.0025
Seawater Immersion Ambient TemperatureTitanium Grade 2< 0.0025

Experimental Protocols

Detailed methodologies for the key accelerated corrosion tests are provided below. These protocols are based on internationally recognized standards to ensure reproducibility and comparability of results.

ASTM G28: Standard Test Methods for Detecting Susceptibility to Intergranular Corrosion in Wrought, Nickel-Rich, Chromium-Bearing Alloys

This test is primarily used to evaluate the susceptibility of nickel-based alloys like this compound-276 to intergranular corrosion, which can occur after heat treatments such as welding.

Method A - Ferric Sulfate-Sulfuric Acid Test:

  • Specimen Preparation: The test specimen is ground to a 120-grit finish, degreased, and weighed.

  • Test Solution: The corrosive medium is a boiling solution of 50% sulfuric acid (H₂SO₄) containing 42 grams of ferric sulfate (Fe₂(SO₄)₃) per liter of solution.

  • Exposure: The specimen is immersed in the boiling solution for a period of 24 to 120 hours, depending on the specific alloy and its intended application.

  • Evaluation: After exposure, the specimen is cleaned of corrosion products and reweighed. The corrosion rate is calculated based on the weight loss, surface area of the specimen, and the duration of the test.

ASTM G48: Standard Test Methods for Pitting and Crevice Corrosion Resistance of Stainless Steels and Related Alloys by Use of Ferric Chloride Solution

This method is used to assess the resistance of alloys to localized corrosion in the form of pitting and crevice corrosion in an aggressive chloride environment.

Method A - Ferric Chloride Pitting Test:

  • Specimen Preparation: The specimen is prepared with a specific surface finish, typically a wet grind on 120-grit abrasive paper, and then cleaned and degreased.

  • Test Solution: The test solution consists of a 6% by weight solution of ferric chloride (FeCl₃) in distilled water.

  • Exposure: The specimen is immersed in the ferric chloride solution for a 72-hour period at a constant temperature. The test temperature is critical and is chosen based on the alloy being tested.

  • Evaluation: Following the exposure period, the specimen is visually examined for the presence of pitting. The number of pits and their depth can be measured to quantify the extent of corrosion. A weight loss measurement can also be performed to determine the general corrosion rate.

Comparative Discussion

The experimental data and established knowledge of these two alloys highlight their distinct areas of superior performance.

This compound-276 demonstrates exceptional resistance in highly reducing and oxidizing acidic environments. Its performance in the ASTM G28 test, a highly aggressive acidic environment, underscores its suitability for chemical processing applications where strong acids are prevalent. While it also exhibits excellent resistance to pitting and crevice corrosion in chloride environments, its primary advantage lies in its broad-spectrum acid resistance.

Titanium Grade 2 , on the other hand, is the material of choice for applications where chloride-induced corrosion is the primary concern. Its ability to form a stable passive oxide layer makes it virtually immune to corrosion in seawater and other chloride-rich solutions at ambient temperatures. However, its resistance to strong reducing acids like hydrochloric and sulfuric acid is significantly lower than that of this compound-276. The susceptibility of Titanium Grade 2 to pitting in the aggressive ferric chloride test at elevated temperatures further defines its operational limits.

Visualizing the Experimental Workflow

To provide a clearer understanding of the testing methodologies, the following diagrams illustrate the experimental workflows for the ASTM G28 and ASTM G48 tests.

ASTM_G28_Workflow cluster_prep Specimen Preparation cluster_exposure Exposure cluster_eval Evaluation prep1 Grind to 120-grit finish prep2 Degrease prep1->prep2 prep3 Weigh prep2->prep3 exp2 Immerse specimen for 24-120 hours prep3->exp2 exp1 Prepare boiling 50% H₂SO₄ + 42 g/L Fe₂(SO₄)₃ solution exp1->exp2 eval1 Clean corrosion products exp2->eval1 eval2 Reweigh eval1->eval2 eval3 Calculate corrosion rate eval2->eval3

ASTM G28 Experimental Workflow

ASTM_G48_Workflow cluster_prep Specimen Preparation cluster_exposure Exposure cluster_eval Evaluation prep1 Wet grind to 120-grit finish prep2 Clean and Degrease prep1->prep2 exp2 Immerse specimen for 72 hours at constant temperature prep2->exp2 exp1 Prepare 6% FeCl₃ solution exp1->exp2 eval1 Visual examination for pitting exp2->eval1 eval2 Measure pit depth and density eval1->eval2 eval3 Measure weight loss eval1->eval3

A Comparative Guide to the Weld Performance of Hastelloy C Alloys and Other Nickel-Based Superalloys

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate materials for demanding applications is paramount. This guide provides an objective comparison of the weld performance of Hastelloy C alloys against other prominent nickel-based alloys, supported by experimental data. The focus is on providing clear, actionable information to aid in material selection for critical equipment where weld integrity is essential.

Nickel-based alloys are renowned for their exceptional corrosion resistance and high-temperature strength, making them indispensable in industries such as chemical processing, aerospace, and pharmaceuticals. Among these, the this compound family of alloys, particularly C-276 and C-22, are benchmarks for performance in harsh environments. However, a thorough understanding of their welded properties compared to other nickel alloys like Inconel 625 and Monel 400 is crucial for ensuring the longevity and reliability of fabricated components.

Mechanical Performance of Welded Nickel Alloys

The process of welding can significantly alter the mechanical properties of the base metal in the weld and the heat-affected zone (HAZ). Therefore, evaluating the post-weld mechanical performance is critical. The following tables summarize the typical mechanical properties of all-weld metal for this compound-276, this compound-22, and Inconel 625, welded using various common techniques.

Table 1: Mechanical Properties of Welded this compound-276

Welding ProcessUltimate Tensile Strength (MPa)Yield Strength (0.2% Offset) (MPa)Elongation (%)
GTAW786-50
GMAW (Short Arc)758-57
SMAW765-47

Table 2: Mechanical Properties of Welded this compound-22 [1]

Welding ProcessUltimate Tensile Strength (MPa)Yield Strength (0.2% Offset) (MPa)Hardness (Rockwell B)
GTAW78640793 - 95
GMAW (Short Arc)779-93 - 95
SMAW (C-22 base and weld metal)77949093 - 95
SMAW (316L base, C-22 weld metal)77950393 - 95

Table 3: Mechanical Properties of Welded Inconel 625 [2][3]

Welding ProcessUltimate Tensile Strength (MPa)0.2% Proof Stress (MPa)Elongation (%)
GTAW/GMAW724-30
SMAW760 - 800420 - 48030 - 34

Corrosion Resistance of Welded Nickel Alloys

A primary reason for selecting nickel alloys is their superior corrosion resistance. The welding process can, however, impact this property, particularly by creating zones susceptible to localized corrosion. This compound-276 is notable for its resistance to the formation of grain boundary precipitates in the weld heat-affected zone, allowing it to be used in the as-welded condition for many chemical processing applications.[4]

Table 4: General Corrosion Rates of Welded this compound-276 in Various Acids [4]

EnvironmentConcentration (% by weight)Test Temperature (°C)As-Welded Penetration Rate (mm/year)
Formic Acid20Boiling0.09
Hydrochloric Acid10660.51
Hydrochloric Acid10751.27
Hydrochloric Acid10 + 0.5 NaOCl751.27
Hydrochloric Acid3.5 + 8 FeCl3880.13
Sulfuric Acid10Boiling0.36
Sulfuric Acid85750.43

In saturated wet chlorine environments, this compound-22 has shown superior performance to this compound-276, with no localized attack at elevated temperatures, whereas C-276 suffered severe weld-metal and intergranular corrosion at 65°C and 80°C.[5] This highlights the importance of selecting the specific this compound alloy based on the anticipated corrosive environment.

Experimental Protocols

To ensure reliable and reproducible data, standardized testing procedures are essential. Below are detailed methodologies for key experiments used to evaluate the performance of welded nickel alloys.

Weldability Testing: The Varestraint Test

The Varestraint test is a widely used method to assess the hot cracking susceptibility of a material during welding.

G cluster_0 Varestraint Test Workflow prep Specimen Preparation weld Initiate Weld Bead prep->weld Mount on fixture strain Apply Augmented Strain weld->strain During solidification cool Cooling and Solidification strain->cool Maintain strain eval Crack Evaluation cool->eval After cooling

Varestraint Test Workflow Diagram

Methodology:

  • Specimen Preparation: A test specimen of the nickel alloy is prepared with a specific geometry. The surface is thoroughly cleaned to remove any contaminants.

  • Welding: A gas tungsten arc welding (GTAW) torch is used to create a molten weld puddle that travels along the length of the specimen.

  • Application of Strain: As the trailing edge of the weld pool solidifies, the specimen is bent around a die of a specific radius. This applies a controlled, augmented strain to the solidifying weld metal and the adjacent heat-affected zone.

  • Evaluation: After the specimen has cooled, the surface of the weld and surrounding areas are examined for cracks. The total crack length, maximum crack length, and the threshold strain required to cause cracking are measured and used as indicators of the material's weldability.

Corrosion Testing: ASTM G28 - Intergranular Corrosion

The ASTM G28 standard provides test methods for detecting susceptibility to intergranular corrosion in wrought, nickel-rich, chromium-bearing alloys.[6][7] Method A, the Ferric Sulfate-Sulfuric Acid Test, is commonly used.

G cluster_1 ASTM G28 Method A Workflow sample_prep Sample Preparation (Welded Specimen) immersion Immersion in Boiling Ferric Sulfate-Sulfuric Acid Solution sample_prep->immersion exposure Exposure for a Defined Period immersion->exposure analysis Mass Loss Measurement exposure->analysis rate_calc Corrosion Rate Calculation analysis->rate_calc

ASTM G28 Method A Workflow Diagram

Methodology:

  • Specimen Preparation: A representative sample of the welded nickel alloy is cut, and its dimensions and mass are accurately measured.

  • Test Solution: The specimen is immersed in a boiling solution of 50% sulfuric acid containing ferric sulfate.

  • Exposure: The specimen remains in the boiling solution for a specified period, typically 120 hours.

  • Analysis: After the exposure period, the specimen is removed, cleaned, and its final mass is measured.

  • Corrosion Rate Calculation: The mass loss is used to calculate the corrosion rate in millimeters per year (or mils per year). A higher corrosion rate can indicate greater susceptibility to intergranular attack.

Electrochemical Corrosion Testing: Potentiodynamic Polarization

Potentiodynamic polarization testing is an electrochemical method used to evaluate the corrosion behavior of a material in a specific environment.

G cluster_2 Potentiodynamic Polarization Workflow cell_setup Three-Electrode Cell Setup ocp Open Circuit Potential Measurement cell_setup->ocp Specimen as working electrode scan Potential Scan ocp->scan Stabilize data_acq Current Density Measurement scan->data_acq Controlled rate analysis Polarization Curve Analysis data_acq->analysis Plot log(I) vs. E

Potentiodynamic Polarization Workflow

Methodology:

  • Cell Setup: A three-electrode electrochemical cell is used, containing the welded nickel alloy specimen as the working electrode, a reference electrode (e.g., saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum). The cell is filled with the test electrolyte (e.g., a chloride-containing solution to test for pitting corrosion).

  • Open Circuit Potential (OCP): The stable corrosion potential of the working electrode is measured before applying any external potential.

  • Potential Scan: The potential of the working electrode is scanned at a controlled rate from a value below the OCP to a more positive (anodic) or negative (cathodic) potential.

  • Data Acquisition: The resulting current flowing between the working and counter electrodes is measured as a function of the applied potential.

  • Analysis: The data is plotted as a polarization curve (log of current density vs. potential). Key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and pitting potential (Epit) can be determined from this curve to characterize the corrosion behavior of the weld.

Conclusion

The selection of a nickel alloy for applications requiring welding necessitates a careful evaluation of the post-weld properties. This compound-276 and C-22 offer excellent weldability and retain strong corrosion resistance in the as-welded condition for many environments. Inconel 625 also demonstrates good weldability and provides a balance of strength and corrosion resistance. The choice between these and other nickel alloys will ultimately depend on the specific mechanical and corrosive challenges of the intended application. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of welded nickel alloys, enabling informed material selection for critical components in research, development, and manufacturing.

References

A Comparative Guide: Cross-Validation of Theoretical Corrosion Principles with Experimental Data for Hastelloy C-276

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Hastelloy C-276 Corrosion Resistance

This compound-276, a nickel-molybdenum-chromium superalloy, is a cornerstone material in industries demanding exceptional performance in aggressive chemical environments, such as in pharmaceutical and chemical processing.[1][2] Its widespread use stems from its robust resistance to a broad spectrum of corrosive media, including strong acids, chloride-containing solutions, and both oxidizing and reducing agents.[1][2][3][4] This guide provides a comprehensive comparison of the theoretical underpinnings of corrosion in nickel-based alloys with published experimental data for this compound-276, offering researchers and professionals a clear perspective on its performance characteristics.

Theoretical Framework of Corrosion in Nickel-Based Alloys

The corrosion resistance of this compound-276 is primarily attributed to its carefully engineered chemical composition. The high nickel content provides a stable austenitic matrix, while chromium is crucial for forming a passive, protective oxide layer. Molybdenum and tungsten significantly enhance resistance to localized corrosion phenomena such as pitting and crevice corrosion, particularly in chloride-rich environments.[4][5]

The fundamental theory governing aqueous corrosion is the Mixed Potential Theory . This theory posits that any electrochemical corrosion process can be resolved into two or more partial electrochemical reactions: an anodic reaction (oxidation of the metal) and a cathodic reaction (reduction of a species in the electrolyte).[6][7][8][9] The point where the total rate of oxidation equals the total rate of reduction determines the corrosion potential (Ecorr) and the corrosion current density (icorr), the latter being directly proportional to the corrosion rate.[7][8]

Localized corrosion, such as pitting and crevice corrosion , represents a significant failure risk. Pitting is initiated by a localized breakdown of the passive film, often in the presence of aggressive anions like chlorides.[10][11] Crevice corrosion occurs in confined spaces where a stagnant solution can become highly acidic and concentrated in chlorides, leading to accelerated localized attack.[12] The Pitting Resistance Equivalent Number (PREN), an empirical formula based on the weight percentages of key alloying elements (PREN = %Cr + 3.3(%Mo + 0.5%W) + 16%N), is often used as a preliminary indicator of an alloy's resistance to localized corrosion.[5]

Experimental Validation of Corrosion Performance

The theoretical principles of corrosion are borne out by extensive experimental testing of this compound-276 in various corrosive media. The following sections present a summary of quantitative data from these studies.

Experimental Data Summary

The corrosion behavior of this compound-276 has been evaluated under numerous conditions. The tables below summarize key findings from electrochemical and immersion tests.

Table 1: Corrosion Rates of this compound-276 in Acidic Solutions

Corrosive MediumConcentration (M)TemperatureCorrosion Rate (mm/year)Experimental Method
Hydrochloric Acid (HCl)0.01Room Temperature0.11Tafel Plot
Hydrochloric Acid (HCl)0.5Room Temperature0.16Tafel Plot
Sulfuric Acid (H2SO4)0.01Room Temperature0.022Tafel Plot
Sulfuric Acid (H2SO4)0.5Room Temperature0.39Tafel Plot

Data sourced from[10][11]

Table 2: Electrochemical Corrosion Parameters of this compound-276 in Seawater

Seawater SalinityCorrosion Current Density (μA/cm²)Corrosion Potential (V vs. Ag/AgCl)Experimental Method
0.5%1.293-Potentiodynamic Polarization
3%1.586-Potentiodynamic Polarization
4%1.505-Potentiodynamic Polarization

Data sourced from[13][14]

These results demonstrate that while this compound-276 exhibits excellent corrosion resistance, its performance is influenced by the specific environment. For instance, the corrosion rate in sulfuric acid is higher than in hydrochloric acid at the same concentration.[10][11][15] In seawater, the corrosion rate peaks at a salinity of 3%.[13][14]

Experimental Protocols

The data presented above were obtained using standardized electrochemical techniques to ensure reliability and reproducibility.

Potentiodynamic Polarization and Tafel Analysis

A common method for evaluating corrosion rates is potentiodynamic polarization, often based on standards like ASTM G61.[10] This technique involves the following steps:

  • A sample of this compound-276 is used as the working electrode in a three-electrode electrochemical cell, with a reference electrode (e.g., Ag/AgCl) and a counter electrode.

  • The open-circuit potential (OCP), the stable potential of the alloy in the electrolyte without any external current, is first measured.[10]

  • The potential of the working electrode is then scanned over a defined range, and the resulting current is measured.

  • The data is plotted as a Tafel plot (log of current density vs. potential).

  • The corrosion current density (icorr) is determined from the intersection of the linear portions (Tafel slopes) of the anodic and cathodic polarization curves.

  • The corrosion rate can then be calculated from the icorr using Faraday's law.[10]

Visualizing Corrosion Processes and Experimental Workflows

The following diagrams illustrate the theoretical and experimental aspects of corrosion analysis for this compound-276.

G cluster_theory Theoretical Framework cluster_experiment Experimental Validation cluster_analysis Performance Evaluation T1 Mixed Potential Theory E2 Electrochemical Testing (Potentiodynamic Polarization, OCP) T1->E2 T2 Passivation and Film Breakdown T2->E2 T3 Localized Corrosion Mechanisms (Pitting, Crevice) A2 Assessment of Localized Corrosion Susceptibility T3->A2 E1 Material Preparation (this compound-276 Sample) E1->E2 E4 Immersion Testing (Mass Loss) E1->E4 E3 Data Acquisition (Corrosion Current, Potential) E2->E3 A1 Calculation of Corrosion Rate E3->A1 E4->A1 A3 Material Performance Characterization A1->A3 A2->A3

Corrosion Analysis Workflow

G cluster_surface Alloy Surface cluster_environment Corrosive Environment PassiveLayer Protective Passive Layer (Cr-rich oxide) Alloy This compound-276 Bulk Alloy Defect Localized Film Defect PassiveLayer->Defect Breakdown Pit Stable Pit Growth (Anodic Dissolution) Alloy->Pit Metal Loss Chlorides Aggressive Anions (e.g., Cl-) Chlorides->Defect Adsorption Defect->Pit Initiation

Pitting Corrosion Initiation Pathway

Conclusion

While the direct cross-validation of specific, named theoretical corrosion models for this compound-276 is not extensively documented in a singular framework, the wealth of experimental data strongly supports the fundamental theoretical principles of corrosion. The performance of this compound-276 in various aggressive environments, as determined through rigorous experimental protocols, aligns with the predictions of mixed potential theory and our understanding of the roles of its key alloying elements in preventing both general and localized corrosion. For researchers and professionals, this body of evidence confirms the high reliability and predictable performance of this compound-276 in demanding applications, provided that the specific environmental conditions are taken into account.

References

Hastelloy C-2000 vs. C-276: A Comparative Guide for Long-Term Performance in Flue Gas Desulfurization Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, material selection is a critical factor ensuring the integrity and longevity of equipment in corrosive environments. This guide provides a detailed comparison of two prominent nickel-chromium-molybdenum alloys, Hastelloy C-2000 and this compound-276, with a focus on their long-term performance in flue gas desulfurization (FGD) systems.

Flue gas desulfurization systems present a particularly challenging environment for metallic materials, characterized by the presence of acidic condensates, high chloride concentrations, and elevated temperatures. Both this compound-2000 and C-276 are widely used in these applications due to their exceptional corrosion resistance. However, subtle differences in their chemical composition lead to performance variations in specific FGD conditions. This guide synthesizes available experimental data to offer a clear comparison.

Chemical Composition

The primary difference in the nominal chemical composition of the two alloys is the addition of copper in this compound-2000. This addition is specifically designed to enhance its performance in certain acidic environments.

Table 1: Nominal Chemical Composition (Weight %)

ElementThis compound-2000 (UNS N06200)This compound-276 (UNS N10276)
Nickel (Ni)BalanceBalance
Chromium (Cr)2316
Molybdenum (Mo)1616
Iron (Fe)3 max5
Tungsten (W)-4
Cobalt (Co)2 max2.5 max
Copper (Cu)1.6-
Carbon (C)0.01 max0.01 max
Silicon (Si)0.08 max0.08 max
Manganese (Mn)0.5 max1 max

Performance in Simulated Flue Gas Desulfurization Environments

The corrosive nature of FGD systems is primarily due to the presence of sulfuric acid and chlorides. The addition of copper to this compound-2000 significantly enhances its resistance to sulfuric acid.

While comprehensive, direct long-term exposure data in a single study is limited, data from various sources allows for a comparative analysis. A study on a newer Ni-Cr-Mo alloy, UNS N06058, provides comparative corrosion rates with UNS N10276 (C-276) in a simulated FGD environment, highlighting the performance of C-type alloys. Another study provides valuable data on the performance of C-2000 and C-276 in chloride-rich seawater, which is a relevant indicator of their resistance to localized corrosion.

Table 2: Comparative Corrosion Data in Simulated FGD and Chloride Environments

Test EnvironmentThis compound-2000This compound-276Reference
Simulated FGD Environment
55% H₂SO₄ + 1.5% HCl + 1% FeCl₃ + 1% CuCl₂ at 120°CData not available~0.15 mm/a[1]
Seawater Crevice Corrosion (180 days at 29°C ± 3°C)
Quiescent Seawater0 sites with 0 mm depth1 site with 0.12 mm depth[2]
Flowing Seawater0 sites with 0 mm depth0 sites with 0 mm depth[2]

Resistance to Localized Corrosion

Localized corrosion, such as pitting and crevice corrosion, is a major concern in the chloride-rich environments of FGD systems. The Pitting Resistance Equivalent Number (PREN) is a useful metric for comparing the resistance of alloys to pitting corrosion. A higher PREN value generally indicates better resistance. The critical pitting temperature (CPT) and critical crevice temperature (CCT) are also key indicators of an alloy's susceptibility to localized corrosion.

Table 3: Pitting and Crevice Corrosion Resistance

ParameterThis compound-2000This compound-276
Pitting Resistance Equivalent Number (PREN) ~76~73.8
Critical Pitting Temperature (CPT) in Acidified 6% FeCl₃ >150°C>150°C
Critical Crevice Temperature (CCT) in Acidified 6% FeCl₃ 110°C131°F (55°C)

Note: PREN values can vary slightly based on the specific composition of the heat.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reliability.

Corrosion Rate Determination in Simulated FGD Environment

The corrosion rates in the simulated FGD environment were determined through immersion testing. The specific solution consisted of 55% H₂SO₄ + 1.5% HCl + 1% FeCl₃ + 1% CuCl₂ at a temperature of 120°C. Weight loss measurements were taken over time to calculate the corrosion rate in millimeters per year (mm/a).

Seawater Crevice Corrosion Testing

The seawater crevice corrosion tests were conducted over a period of 180 days at a controlled temperature of 29°C ± 3°C.[2] Samples of both alloys were exposed to both quiescent (still) and flowing seawater.[2] The number of crevice corrosion sites and the maximum depth of penetration were recorded.[2]

Pitting and Crevice Corrosion Testing (ASTM G48)

The critical pitting temperature (CPT) and critical crevice temperature (CCT) were determined in accordance with ASTM G48, which involves exposing the alloys to an acidified 6 wt.% ferric chloride solution. The temperature of the solution is incrementally increased until pitting or crevice corrosion is observed within a 72-hour period.

Logical Workflow for Material Evaluation

The selection of an appropriate alloy for FGD systems involves a systematic evaluation process, as illustrated in the diagram below.

Corrosion_Testing_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Weld Performance cluster_3 Phase 4: Final Selection A Define Operating Environment (Temp, pH, Chloride, Acid Conc.) B Initial Alloy Selection (C-2000, C-276) A->B C Laboratory Coupon Testing (Simulated FGD Solution) B->C D Long-Term Exposure Testing (Field or Simulated Loop) C->D G Weldment Corrosion Testing C->G E Corrosion Rate Analysis (Weight Loss) D->E F Localized Corrosion Assessment (Pitting, Crevice) D->F I Final Material Specification E->I F->I H Microstructural Analysis G->H H->I

Caption: Workflow for Alloy Evaluation in FGD Systems.

Conclusion

Both this compound-2000 and C-276 demonstrate excellent corrosion resistance in flue gas desulfurization environments. The choice between the two often depends on the specific chemical composition and temperature of the flue gas.

  • This compound-2000 , with its deliberate copper addition, offers a distinct advantage in environments with high concentrations of sulfuric acid. Its superior resistance to crevice corrosion in chloride-containing environments, as indicated by the seawater exposure tests, also makes it a strong candidate for many FGD applications.[2]

  • This compound-276 remains a versatile and reliable choice for a wide range of corrosive conditions found in FGD systems.[3][4] Its long and successful track record in various chemical processing industries attests to its robust performance.

For new applications or particularly aggressive FGD environments, a thorough analysis of the specific operating conditions is crucial for selecting the optimal alloy. Further testing in simulated environments that closely mimic the expected conditions is always recommended to ensure long-term, reliable performance.

References

A Comparative Guide to Stress Corrosion Cracking Resistance in Hastelloy C Alloys

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting the appropriate materials for demanding applications is critical to ensure experimental integrity and longevity of equipment. Hastelloy® C alloys are renowned for their exceptional corrosion resistance in aggressive environments. This guide provides a detailed comparison of the stress corrosion cracking (SCC) performance of three prominent members of this family: Hastelloy C-276, this compound-22, and this compound-4. The information presented herein is supported by experimental data to aid in the selection of the most suitable alloy for specific research and development applications.

Performance Under Stress: A Comparative Analysis

This compound alloys, a family of nickel-chromium-molybdenum alloys, are engineered to withstand a wide range of corrosive media.[1][2] While all exhibit excellent resistance to general corrosion, their performance against stress corrosion cracking—a phenomenon leading to premature failure under the combined influence of tensile stress and a corrosive environment—can vary depending on the specific alloy composition and the service conditions.

This compound-276 is a versatile, corrosion-resistant alloy that has demonstrated robust resistance to SCC in numerous challenging environments.[3] Laboratory tests have shown that this compound-276 can endure exposure to chloride-rich conditions, such as 10% sodium chloride at 150°C, for thousands of hours without exhibiting signs of SCC.[3]

This compound-22 is often considered an upgrade to C-276, particularly in its resistance to localized corrosion and SCC.[4] Its higher chromium content contributes to superior performance in oxidizing and mixed acid environments.[5][6] This enhanced resistance makes it a preferred choice for applications where the risk of pitting and crevice corrosion, which can act as initiation sites for SCC, is high.[5] In comparative tests in aggressive, acidified ferric chloride solutions, a common measure of localized corrosion resistance, this compound-22 exhibits a higher critical crevice corrosion temperature (80°C) compared to this compound-276 (55°C).[5]

This compound-4 also demonstrates exceptional resistance to SCC, particularly in chloride-bearing solutions.[1] Research involving U-bend specimens in simulated acidic and alkaline groundwaters at elevated temperatures (60°C and 90°C) showed no evidence of environmentally assisted cracking for this compound-4 after five years of exposure.

Quantitative Comparison of SCC Resistance

AlloyTest MethodEnvironmentTemperatureDurationResult
This compound-276 U-BendBoiling 45% Magnesium Chloride (ASTM G36)Boiling1008 hoursNo Cracking
This compound-22 U-BendBoiling 45% Magnesium Chloride (ASTM G36)Boiling1008 hoursNo Cracking
This compound-4 U-BendSimulated Acidic and Alkaline Groundwaters60°C and 90°C5 yearsNo Environmentally Assisted Cracking
This compound-276 General Exposure10% Sodium Chloride150°CThousands of hoursNo SCC

Experimental Protocols for Replicating SCC Experiments

To ensure the reproducibility of stress corrosion cracking experiments on this compound alloys, it is crucial to adhere to standardized testing protocols. The following methodologies are based on established ASTM standards and common practices in corrosion research.

Constant Strain SCC Testing (U-Bend and C-Ring Specimens)

Constant strain tests are widely used to evaluate SCC susceptibility. They are relatively simple to perform and are effective for screening alloys and environments.

  • Specimen Preparation (ASTM G30 for U-Bend, ASTM G38 for C-Ring) :

    • Obtain representative samples of this compound-276, C-22, and C-4 in the desired condition (e.g., as-received, welded).

    • Machine U-bend or C-ring specimens to the dimensions specified in the respective ASTM standards. Ensure a smooth surface finish to avoid premature crack initiation from surface defects.

    • For welded specimens, the weld bead should be located at the apex of the bend.

    • Clean the specimens thoroughly with a non-chlorinated solvent (e.g., acetone) to remove any grease or contaminants.

  • Stressing the Specimens :

    • U-Bend : Bend the specimen around a mandrel to achieve the desired strain at the outer fibers. The legs of the U-bend are then secured with a bolt and nut made from a corrosion-resistant material.

    • C-Ring : Apply a stress by tightening a bolt through the C-ring, causing a deflection that induces a tensile stress on the outer surface. The stress level can be calculated based on the specimen dimensions and the measured deflection.

  • Exposure :

    • Immerse the stressed specimens in the test environment. Common test solutions for evaluating SCC in chloride environments include boiling magnesium chloride (per ASTM G36) or acidified sodium chloride solutions (per ASTM G123).[7][8]

    • Maintain the specified temperature and solution chemistry throughout the test duration.

    • Periodically remove the specimens for visual examination under low-power magnification (e.g., 20x) to check for the initiation of cracks.

  • Evaluation :

    • The primary metric is the time to the first appearance of cracks.

Slow Strain Rate Testing (SSRT)

SSRT is a dynamic testing method that is highly effective for evaluating the susceptibility of materials to environmentally assisted cracking.

  • Specimen Preparation :

    • Machine smooth tensile specimens from the this compound alloys.

    • Ensure a low-stress-concentration design for the gauge section.

    • Clean the specimens in the same manner as for constant strain tests.

  • Test Procedure :

    • Mount the specimen in a slow strain rate testing machine equipped with a corrosion cell.

    • Fill the cell with the test solution and bring it to the desired temperature.

    • Apply a slow, constant extension rate (typically in the range of 10⁻⁶ to 10⁻⁷ s⁻¹) to the specimen until fracture occurs.

    • Simultaneously, record the load and elongation.

    • For comparison, conduct a control test in an inert environment (e.g., air or inert gas) at the same temperature and strain rate.

  • Evaluation :

    • Compare the stress-strain curves from the corrosive and inert environments.

    • Calculate the ratios of key mechanical properties (e.g., time to failure, strain to failure, reduction in area) in the corrosive environment versus the inert environment. A significant reduction in these properties indicates susceptibility to SCC.

    • Examine the fracture surface using a scanning electron microscope (SEM) to identify the fracture mode.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for conducting stress corrosion cracking experiments on this compound alloys.

experimental_workflow cluster_prep Specimen Preparation cluster_stress Stressing and Exposure cluster_eval Evaluation material Select this compound Alloy (C-276, C-22, C-4) machining Machine Specimen (U-Bend, C-Ring, Tensile) material->machining cleaning Degrease and Clean machining->cleaning stressing Apply Stress (Bending or Tensile Load) cleaning->stressing exposure Immerse in Corrosive Environment stressing->exposure monitoring Periodic Inspection (Visual, Microscopic) exposure->monitoring analysis Post-Test Analysis (SEM, Metallography) monitoring->analysis report Report Results analysis->report

A generalized workflow for SCC testing of this compound alloys.

Conclusion

This compound-276, C-22, and C-4 all exhibit a high degree of resistance to stress corrosion cracking in a variety of aggressive, chloride-containing environments. For general-purpose applications, this compound-276 provides a robust and reliable option. In scenarios where extreme oxidizing conditions are present or where the risk of localized corrosion is a primary concern, this compound-22 offers a superior level of protection. This compound-4 stands as a highly stable alloy with excellent resistance to SCC, particularly in long-term exposures. The selection of the optimal alloy requires a thorough evaluation of the specific service environment, including chemical composition, temperature, and stress state. The experimental protocols outlined in this guide provide a framework for conducting reliable and reproducible SCC tests to inform this critical decision-making process.

References

A Researcher's Guide to Comparative Corrosion Testing of Nickel Alloys Using ASTM Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting materials with optimal corrosion resistance is paramount to ensure the integrity and longevity of equipment and experiments. This guide provides a comprehensive comparison of key ASTM standards used for evaluating the corrosion resistance of nickel alloys, offering insights into their application, detailed experimental protocols, and comparative performance data against alternative materials.

Introduction to Standardized Corrosion Testing

Standardized testing methodologies are critical for obtaining reliable and reproducible corrosion data. The American Society for Testing and Materials (ASTM) has developed a suite of standards that are widely recognized and utilized in the industry to assess the susceptibility of metals and alloys to various forms of corrosion. For nickel alloys, which are often employed in aggressive environments, understanding and applying the correct ASTM standards is essential for material selection and performance prediction. This guide focuses on the most pertinent ASTM standards for comparative corrosion testing: ASTM G28 for intergranular corrosion, ASTM G48 for pitting and crevice corrosion, and relevant standards for stress corrosion cracking.

Experimental Protocols

Accurate and consistent experimental procedures are the bedrock of reliable comparative data. Below are detailed methodologies for the key ASTM tests discussed in this guide.

ASTM G28: Detecting Susceptibility to Intergranular Corrosion

This standard provides methods to determine the susceptibility of nickel-rich, chromium-bearing alloys to intergranular corrosion, which can occur due to improper heat treatment or welding.

Method A: Ferric Sulfate-Sulfuric Acid Test [1][2][3]

  • Objective: To measure the susceptibility to intergranular attack in a boiling ferric sulfate-50% sulfuric acid solution.[1][2]

  • Test Solution: A solution of 50% H₂SO₄ and ferric sulfate (B86663) (Fe₂(SO₄)₃).[1]

  • Procedure:

    • Prepare test specimens with a surface finish equivalent to a 120-grit abrasive.

    • Degrease the specimens and record their initial weight.

    • Immerse the specimens in the boiling test solution for a specified duration, which varies by alloy (e.g., 24 hours for UNS N10276, 120 hours for others).[4]

    • After the exposure period, remove the specimens, clean them, and determine the weight loss.

    • Calculate the corrosion rate in millimeters per year (mm/y) or mils per year (mpy).

Method B: Mixed Acid-Oxidizing Salt Test [2][3][5]

  • Objective: To assess the susceptibility to a step-function increase in corrosion rate in a more aggressive boiling mixed-acid solution, indicative of grain boundary precipitation.[2][3][5]

  • Test Solution: A boiling solution of 23% H₂SO₄ + 1.2% HCl + 1% FeCl₃ + 1% CuCl₂.[2][3][5]

  • Procedure:

    • Specimen preparation is the same as for Method A.

    • Immerse a single specimen in the boiling test solution for a 24-hour period.

    • After exposure, clean the specimen and measure the weight loss.

    • Calculate the corrosion rate.

ASTM G48: Pitting and Crevice Corrosion Resistance

This standard is used to determine the resistance of stainless steels and related alloys, including nickel alloys, to pitting and crevice corrosion in a ferric chloride solution.

Method C: Critical Pitting Temperature (CPT) Test for Nickel-Base Alloys

  • Objective: To determine the minimum temperature at which pitting initiates on a boldly exposed surface.

  • Test Solution: 6% ferric chloride (FeCl₃) + 1% HCl by weight.

  • Procedure:

    • Prepare test specimens, typically 25 mm x 50 mm, with a 120-grit finish.

    • Place the specimens in the test solution at a starting temperature (e.g., 20°C).

    • Increase the temperature in increments (e.g., 5°C) every 72 hours.

    • After each 72-hour period, examine the specimens under a microscope for pitting.

    • The CPT is the lowest temperature at which pitting is observed.

Method D: Critical Crevice Temperature (CCT) Test for Nickel-Base Alloys

  • Objective: To determine the minimum temperature at which crevice corrosion initiates.

  • Procedure:

    • The test setup is similar to Method C, but a crevice-forming device (e.g., a TFE-fluorocarbon block with washers) is attached to the specimen.

    • The temperature is incrementally increased, and the specimen is examined for corrosion within the crevice area at each step.

    • The CCT is the lowest temperature at which crevice corrosion is detected.

Data Presentation and Comparison

The following tables summarize quantitative data from various sources to facilitate a clear comparison of the corrosion performance of different nickel alloys and their alternatives under specific ASTM standards.

Table 1: Intergranular Corrosion Rates of Selected Nickel Alloys (ASTM G28)
Alloy (UNS No.)Test MethodTest Duration (hours)Typical Corrosion Rate (mm/year)Notes
Alloy 625 (N06625)G28-A120< 0.5Corrosion rate can be influenced by heat treatment.
Alloy C-276 (N10276)G28-A24< 0.9Shorter test duration due to higher inherent corrosion rate in this solution.[4]
Alloy C-276 (N10276)G28-B24< 7.6Method B is a more aggressive test.
Alloy 825 (N08825)G28-A120< 0.4
Alloy 22 (N06022)G28-B24VariesResults are highly dependent on the degree of sensitization.

Note: The acceptance criteria for corrosion rates can vary depending on the specific application and customer requirements. A common pass/fail criterion for some alloys in ASTM G28 Method A is around 0.7 to 0.8 mm/y.[4]

Table 2: Critical Pitting and Crevice Temperatures (ASTM G48)
Alloy (UNS No.)TypeCPT (°C) in 6% FeCl₃ + 1% HCl (Method C/E)CCT (°C) in 6% FeCl₃ + 1% HCl (Method D/F)
Nickel Alloys
Alloy 625 (N06625)Nickel Alloy>8535
Alloy C-276 (N10276)Nickel Alloy>8545
Alloy C-22 (N06022)Nickel Alloy>85>85
Alloy 825 (N08825)Nickel Alloy30<0
Alternative Alloys
316L Stainless Steel (S31603)Austenitic SS~20<0
Duplex 2205 (S32205)Duplex SS~35~15
Super Duplex 2507 (S32750)Super Duplex SS>85~50

Data compiled from multiple sources. CPT and CCT values can be influenced by factors such as surface finish and minor variations in alloy composition.

Table 3: Comparative Resistance to Stress Corrosion Cracking (SCC)
Alloy TypeGeneral SCC Resistance in Chloride EnvironmentsNotes
Nickel Alloys (e.g., 625, C-276) ExcellentHigh nickel content provides inherent resistance to chloride-induced SCC.
Austenitic Stainless Steels (e.g., 304, 316) Poor to ModerateSusceptible to SCC in hot chloride environments.
Duplex Stainless Steels (e.g., 2205) GoodThe duplex microstructure offers significantly better SCC resistance than austenitic grades.
Super Duplex Stainless Steels (e.g., 2507) Very Good to ExcellentEnhanced SCC resistance due to higher alloying content.

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows.

ASTM_Corrosion_Test_Selection start Corrosion Concern for Nickel Alloy corrosion_type What is the primary corrosion mechanism of concern? start->corrosion_type igc Intergranular Corrosion (IGC) (e.g., due to heat treatment/welding) corrosion_type->igc IGC pitting_crevice Localized Corrosion (Pitting or Crevice) corrosion_type->pitting_crevice Pitting/ Crevice scc Stress Corrosion Cracking (SCC) corrosion_type->scc SCC astm_g28 Perform ASTM G28 igc->astm_g28 astm_g48 Perform ASTM G48 pitting_crevice->astm_g48 astm_scc Perform relevant ASTM SCC Test (e.g., G30, G36, G123) scc->astm_scc g28_methods Select Method A or B based on alloy and expected severity astm_g28->g28_methods g48_methods Select Method C (Pitting) or D (Crevice) as needed astm_g48->g48_methods end Evaluate Results and Compare Alloys astm_scc->end g28a Method A: Ferric Sulfate-Sulfuric Acid g28_methods->g28a Standard g28b Method B: Mixed Acid-Oxidizing Salt g28_methods->g28b More Aggressive g48c Method C: Critical Pitting Temperature (CPT) g48_methods->g48c Pitting g48d Method D: Critical Crevice Temperature (CCT) g48_methods->g48d Crevice g28a->end g28b->end g48c->end g48d->end

Caption: Workflow for selecting the appropriate ASTM corrosion test for nickel alloys.

Conclusion

The selection of an appropriate nickel alloy for a specific application requires a thorough understanding of its corrosion resistance properties. ASTM standards G28 and G48 provide robust frameworks for evaluating intergranular, pitting, and crevice corrosion, respectively. The data presented in this guide demonstrates the superior performance of many nickel alloys compared to stainless steels in aggressive environments, although super duplex stainless steels can be a viable alternative in certain applications, particularly where stress corrosion cracking is a concern. By following the detailed experimental protocols and utilizing the comparative data provided, researchers and professionals can make more informed material selection decisions, ensuring the reliability and safety of their processes and equipment.

References

Safety Operating Guide

Proper Disposal of Hastelloy C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of specialized materials like Hastelloy C is a critical component of laboratory management. This guide provides essential safety and logistical information for the proper handling and disposal of this compound, a nickel-molybdenum-chromium superalloy valued for its excellent corrosion resistance.

Immediate Safety and Handling Precautions

While solid forms of this compound present few immediate health hazards under normal handling, subsequent operations such as grinding, cutting, or welding can generate potentially hazardous dust or fumes.[1][2] It is crucial to avoid the creation of dust and to ensure adequate ventilation when such processes are necessary.[1] In case of contact with dust or fumes, the following first-aid measures should be taken:

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][2]

  • Skin Contact: Brush the material off the skin and wash the affected area with soap and water.[1][2]

  • Eye Contact: Flush eyes with lukewarm water for at least 15 minutes, including under the eyelids, and seek medical attention if irritation persists.[1][3]

Personal protective equipment, including gloves and respiratory protection, should be worn when handling this compound in forms that can generate dust or fumes.[1][3]

Disposal Procedures: A Step-by-Step Approach

The primary and most environmentally sound method for the disposal of this compound is recycling.[4][5][6] Landfilling should be avoided.[4] The following steps outline the recommended disposal workflow for laboratory-generated this compound scrap:

  • Segregation and Collection: Designate a specific, clearly labeled container for the collection of this compound scrap. This prevents cross-contamination with other metal wastes and preserves the value of the alloy for recycling. Accepted forms of scrap typically include solids, turnings, borings, and shavings.[4][7]

  • Containerization: Place the collected scrap in a sealed, durable container to prevent leakage and facilitate safe transport.[1]

  • Documentation: Maintain a log of the type and approximate quantity of this compound scrap being stored for disposal. This is good laboratory practice and may be required by your institution or recycling vendor.

  • Contact a Specialized Recycler: Engage with a reputable scrap metal recycler that specializes in high-performance alloys.[4][5] These vendors can provide guidance on their specific requirements for collection, pickup, and transportation.[4]

  • Arrange for Pickup or Drop-off: Coordinate with the recycling company for either the pickup of the material from your facility or its delivery to their location.[4][8]

Disposal of any this compound waste must be in accordance with all federal, state, and local regulations.[1][9]

Summary of this compound Disposal Information

CharacteristicDescription
Primary Disposal Method Recycling[4][5][6][7]
Accepted Scrap Forms Solids, turnings, borings, shavings, grinding waste[4][7]
Industries Generating Scrap Chemical processing, pollution control, waste treatment, pulp and paper production[7][10]
Handling Precautions Avoid dust formation; use personal protective equipment when cutting or grinding[1][2]
Incompatible Materials Strong acids, alkalis, and oxidizing agents[2][11]
Regulatory Compliance Dispose of in accordance with federal, state, and local regulations[1][9]

This compound Disposal Workflow

HastelloyC_Disposal_Workflow cluster_lab Laboratory Procedures cluster_disposal Disposal/Recycling Generate Generate this compound Scrap Segregate Segregate and Collect Scrap Generate->Segregate Containerize Securely Containerize Segregate->Containerize Document Document Scrap Details Containerize->Document Contact Contact Specialized Recycler Document->Contact Provide Scrap Information Arrange Arrange Pickup/Drop-off Contact->Arrange Recycle Recycling of this compound Arrange->Recycle

Caption: Workflow for the proper disposal of this compound from a laboratory setting.

References

Essential Safety and Handling Protocols for Hastelloy C

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals working with Hastelloy C, a nickel-molybdenum-chromium superalloy, must adhere to strict safety protocols to mitigate potential hazards.[1] While solid forms of this compound present minimal health risks under normal handling, subsequent operations such as grinding, melting, or welding can generate potentially hazardous dust or fumes.[2] This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting.

Operational Plan: Personal Protective Equipment (PPE)

When handling this compound, especially in forms that can become airborne such as powders or dust from machining, the following personal protective equipment is essential:

  • Eye Protection: Safety glasses with side shields are recommended for all operations.[2][3][4][5] For tasks that may generate significant dust or splashes, chemical safety goggles or a face shield should be worn.[4]

  • Skin Protection: Impermeable gloves, such as nitrile or leather, should be worn to prevent skin contact.[3][4] Protective work clothing or a lab coat is necessary to cover exposed skin.[3][4] For tasks with a higher risk of exposure, disposable chemical-resistant coveralls are recommended.[6]

  • Respiratory Protection: If engineering controls such as local exhaust ventilation are insufficient to maintain exposure below occupational limits, a NIOSH-approved dust respirator should be used.[2][3][5] It is crucial to perform periodic air monitoring to ensure levels remain within safe limits.[6]

Procedural Guidance for Handling

A systematic approach to handling this compound will minimize exposure and ensure a safe working environment.

1. Preparation and Handling:

  • Always handle this compound in a well-ventilated area.[3] The use of local exhaust ventilation is the preferred method for controlling airborne dust and fumes.[2][3]

  • Avoid creating dust.[2][3][5] When cutting, grinding, or performing other machining operations, use methods that minimize dust generation.

  • Practice good housekeeping and sanitation.[2][3] Do not allow dust to accumulate on surfaces. Clean work areas with a vacuum equipped with a HEPA filter or by wet sweeping.[3]

  • Do not use compressed air to blow dust off clothing or skin.[2][3]

  • Wash hands thoroughly before eating, drinking, or smoking, and do not consume food or tobacco in the work area.[2][3]

2. Storage:

  • Store this compound in a sealed container in a cool, dry area.[2][3][7] This prevents contamination and reaction with incompatible materials.

  • Keep away from acids and strong oxidizing agents.[2][3]

Disposal Plan
  • Solid Waste: Scrap this compound can often be collected for recycling.[3][8] If recycling is not an option, dispose of the material in accordance with federal, state, and local regulations.[3][5] Place the material in a closed, properly labeled container for disposal.[3][5]

  • Packaging: Dispose of empty containers and packaging in accordance with all applicable regulations.[3][5]

Quantitative Data: Occupational Exposure Limits

The following table summarizes the occupational exposure limits for the primary components of this compound alloys. These values are critical for assessing the adequacy of engineering controls and the need for respiratory protection.

ComponentOSHA/PEL (mg/m³)ACGIH/TLV (mg/m³)
Nickel11.5
Molybdenum15 (insoluble compounds, total dust)10 (insoluble compounds, inhalable)
Chromium10.5
Tungsten55
Cobalt0.10.02
Manganese50.2

Data sourced from Safety Data Sheets.[3][5]

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for handling this compound, from initial assessment to final disposal, ensuring safety at each step.

Safe Handling of this compound Workflow for Safe Handling of this compound RiskAssessment 1. Risk Assessment - Identify hazards (dust, fumes) - Review SDS EngineeringControls 2. Implement Engineering Controls - Use fume hoods/local exhaust ventilation RiskAssessment->EngineeringControls SelectPPE 3. Select Appropriate PPE - Gloves, safety glasses, lab coat - Respirator (if needed) EngineeringControls->SelectPPE Handling 4. Material Handling - Minimize dust creation - Practice good housekeeping SelectPPE->Handling Storage 5. Storage - Sealed containers - Cool, dry area Handling->Storage WasteCollection 6. Waste Collection - Segregate scrap for recycling - Collect dust/powder in sealed containers Handling->WasteCollection Decontamination 8. Decontamination - Clean work surfaces - Wash hands thoroughly Handling->Decontamination Disposal 7. Disposal - Follow federal, state, and local regulations - Use licensed waste handler WasteCollection->Disposal Disposal->Decontamination

Caption: Logical workflow for the safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.